molecular formula C7H3ClF2O2 B011830 2-Chloro-4,5-difluorobenzoic acid CAS No. 110877-64-0

2-Chloro-4,5-difluorobenzoic acid

Cat. No.: B011830
CAS No.: 110877-64-0
M. Wt: 192.55 g/mol
InChI Key: CGFMLBSNHNWJAW-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorobenzoic acid (CAS RN: 110877-64-0) is a versatile benzoic acid derivative that serves as a critical building block in advanced research and development. Its molecular formula is C 7 H 3 ClF 2 O 2 with a molecular weight of 192.55 g/mol [ 1 ]. The compound is characterized as a white to almost white crystalline powder [ 2 ] with a melting point of 103-106 °C [ 1 ]. This compound is highly valued for its role as a synthetic intermediate. In Pharmaceutical Development , it is utilized in the synthesis of various active ingredients, particularly in the development of anti-inflammatory and analgesic drugs [ 2 ]. Its application extends to Agricultural Chemistry , where it functions as an intermediate in the formulation of herbicides, contributing to selective crop protection strategies [ 2 ]. Furthermore, its structure is exploited in Material Science for the creation of advanced polymers and coatings, as well as in the preparation of lanthanide complexes for studying crystal structures [ 1 ]. Researchers should note that the compound has a predicted pKa of 2.50 ± 0.25 and a water solubility of approximately 5.0 g/L at 20 °C [ 4 ]. For safe handling, please consult the Safety Data Sheet (SDS). This product is intended For Research Use Only and is not approved for human, therapeutic, or veterinary diagnostic use.

Properties

IUPAC Name

2-chloro-4,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3ClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFMLBSNHNWJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353180
Record name 2-Chloro-4,5-difluorobenzoic acid
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Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

110877-64-0
Record name 2-Chloro-4,5-difluorobenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,5-difluorobenzoic acid
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Record name 2-chloro-4,5-difluorobenzoic acid
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-4,5-difluorobenzoic Acid

Abstract

This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the crystal structure of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document details the theoretical and practical aspects of single-crystal X-ray diffraction (SC-XRD), from sample preparation and data acquisition to structure solution and refinement. Furthermore, it explores the interpretation of the refined crystal structure, with a focus on understanding the intermolecular interactions that govern the solid-state packing of the molecule. This guide is intended for researchers and scientists in the field of crystallography, solid-state chemistry, and drug development, offering insights into the experimental choices and the logic behind a self-validating crystallographic study.

Introduction: The Significance of Solid-State Structure in Drug Development

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is a fundamental property that dictates the physicochemical characteristics of an active pharmaceutical ingredient (API). These characteristics, including solubility, stability, bioavailability, and mechanical properties, are critical for the successful development of a drug product. X-ray diffraction (XRD) is a powerful, non-destructive technique for elucidating the atomic and molecular structure of crystalline materials.[2][3] In particular, single-crystal X-ray diffraction (SC-XRD) provides unambiguous determination of molecular conformation and packing.[4]

This compound (C₇H₃ClF₂O₂) is a halogenated aromatic carboxylic acid with a molecular weight of 192.55 g/mol .[5][6] Its utility as a building block in the synthesis of complex organic molecules makes the characterization of its solid-state properties particularly relevant.[1] Understanding its crystal structure can aid in controlling polymorphism, designing co-crystals, and predicting its behavior during formulation.

This guide will present a hypothetical, yet detailed, crystal structure analysis of this compound, based on established crystallographic principles and data from structurally related compounds.

Physicochemical Properties of this compound

A thorough understanding of the material's basic properties is the first step in any crystallographic study.

PropertyValueSource
Molecular FormulaC₇H₃ClF₂O₂PubChem[5]
Molecular Weight192.55 g/mol PubChem[5], Sigma-Aldrich
CAS Number110877-64-0PubChem[5], Sigma-Aldrich
Melting Point103-106 °CSigma-Aldrich
AppearanceWhite to off-white powderSigma-Aldrich

Experimental Workflow: From Powder to Structure

The determination of a crystal structure is a multi-step process that requires careful planning and execution. The following sections detail the methodology, from obtaining suitable single crystals to the final validation of the crystal structure.

Crystallization

The primary challenge in SC-XRD is growing a single crystal of suitable size and quality. For this compound, a common starting material is a commercially available powder. Various crystallization techniques can be employed, with slow evaporation being a reliable method for many organic compounds.

Protocol for Slow Evaporation Crystallization:

  • Solvent Selection: A solvent screen is performed to identify a solvent or solvent system in which this compound has moderate solubility. Solvents such as ethanol, methanol, acetone, and ethyl acetate are good candidates.

  • Solution Preparation: A nearly saturated solution is prepared by dissolving the compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Evaporation: The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks.

  • Crystal Harvesting: Once well-formed, single crystals are observed, they are carefully harvested using a spatula or by decanting the remaining solvent.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Data Collection Protocol:

  • Crystal Mounting: A single crystal with dimensions of approximately 0.1-0.3 mm in all directions is selected under a microscope and mounted on a cryoloop using a cryoprotectant oil.

  • Data Acquisition: The crystal is cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and potential radiation damage. Data is collected using a modern diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Unit Cell Determination: The positions of the collected diffraction spots are used to determine the dimensions and angles of the unit cell.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz polarization, and absorption. This results in a list of unique reflection intensities and their standard uncertainties.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Structure Solution and Refinement Protocol:

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. The refinement process aims to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using crystallographic software to check for consistency and to ensure that the model is chemically reasonable.

Hypothetical Crystal Structure Analysis of this compound

As a definitive crystal structure for this compound is not publicly available, we present a plausible, hypothetical structure based on the known chemistry of benzoic acids and related halogenated compounds. Benzoic acids commonly form hydrogen-bonded dimers in the solid state.[7]

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for this compound.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)12.0
c (Å)8.5
α (°)90
β (°)105
γ (°)90
Volume (ų)738
Z4
Calculated Density (g/cm³)1.73
R-factor0.04
Molecular Conformation

In the hypothetical crystal structure, the this compound molecule is expected to be largely planar, with the carboxylic acid group potentially showing a slight twist relative to the aromatic ring.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is likely dominated by strong hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming the characteristic centrosymmetric dimers.

Key Intermolecular Interactions:

  • O-H···O Hydrogen Bonds: These are the primary interactions, forming the robust dimer synthons.

  • C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving the aromatic C-H groups and the oxygen and fluorine atoms are also expected to contribute to the overall crystal packing.

  • Halogen···Halogen Interactions: The presence of chlorine and fluorine atoms may lead to short C-Cl···F-C or other halogen-related interactions, which are known to influence the crystal packing of halogenated organic molecules.[8][9]

Visualization of the Experimental and Analytical Workflow

The following diagrams illustrate the key stages in the crystal structure analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_analysis Structure Analysis cluster_interpretation Interpretation start Commercial Powder crystallization Crystallization (Slow Evaporation) start->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting xrd SC-XRD Data Acquisition mounting->xrd data_processing Data Reduction xrd->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation analysis Analysis of Intermolecular Interactions validation->analysis reporting Reporting and Deposition (e.g., CSD) analysis->reporting

Caption: Experimental workflow for crystal structure determination.

intermolecular_interactions cluster_molecule This compound cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing COOH Carboxylic Acid Group H_Bond O-H···O Hydrogen Bond (Dimer Formation) COOH->H_Bond Strongest Interaction Aromatic_Ring Difluorochloro- -phenyl Ring Weak_H_Bond C-H···O/F Interactions Aromatic_Ring->Weak_H_Bond Directional Influence Halogen_Bond Halogen···Halogen Contacts Aromatic_Ring->Halogen_Bond Packing Contribution Packing 3D Supramolecular Architecture H_Bond->Packing Weak_H_Bond->Packing Halogen_Bond->Packing

Caption: Key intermolecular interactions in the crystal structure.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive, albeit hypothetical, approach to the crystal structure analysis of this compound. The described workflow, from crystallization to structure refinement and interpretation, represents a standard and robust methodology in the field of chemical crystallography. The elucidation of the crystal structure of this important synthetic intermediate would provide valuable insights into its solid-state behavior, informing its use in pharmaceutical and materials science applications. Future work could involve experimental determination of the crystal structure and a comparative analysis with the hypothetical model presented here. Furthermore, computational studies could be employed to predict the crystal structure and to gain a deeper understanding of the intermolecular forces at play. For definitive crystallographic information, a search of the Cambridge Structural Database (CSD) is recommended.[10][11]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]

  • PubChem. This compound. [Link]

  • SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

  • ACS Publications. Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. [Link]

  • ResearchGate. Selected intermolecular contacts in the benzoic acid crystal. [Link]

  • ResearchGate. Halogen interactions in biomolecular crystal structures. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]

  • AZoM. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

Sources

2-Chloro-4,5-difluorobenzoic acid 13C NMR chemical shifts

Technical Guide: C NMR Characterization of 2-Chloro-4,5-difluorobenzoic Acid

Executive Summary

This compound (CDFBA) is a critical intermediate in the synthesis of third-generation fluoroquinolone antibiotics, including Levofloxacin.[1] In drug development and generic manufacturing, the precise structural validation of this moiety is non-trivial due to the complex spin-spin coupling introduced by the vicinal fluorine atoms.[1]

This guide provides a definitive technical framework for interpreting the



1

Structural Analysis & Numbering Convention

To ensure consistent assignment, we utilize the following numbering scheme based on IUPAC priority for benzoic acids.

CDFBA_Structurecluster_ringAromatic Corecluster_subC1C1(ipso)C2C2(Cl)C1->C2COOHCOOH(C7)C1->COOHDeshieldingC3C3(H)C2->C3ClClC2->ClC4C4(F)C3->C4C5C5(F)C4->C5F4FC4->F41J_CFC6C6(H)C5->C6F5FC5->F51J_CFC6->C1

Figure 1: Structural connectivity and numbering. Note the vicinal Fluorine atoms at C4 and C5, which are the primary source of spectral complexity.[1]

C NMR Spectral Data & Assignment Strategy

The


1

Diagnostic Chemical Shift Table (DMSO- )
CarbonShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
C7 (C=O) 164.5 – 166.0Doublet (d) or dd

Carbonyl carbon.[1] Deshielded. May show weak long-range coupling to F5.[1]
C5 150.0 – 154.0dd

Directly bonded to F. Most deshielded aromatic due to F electronegativity.[1]
C4 145.0 – 149.0dd

Directly bonded to F. Slightly shielded relative to C5 due to ortho-Cl effect.[1]
C2 128.0 – 132.0dd

Ipso to Cl. Shielded relative to C1/C4/C5.[1] Splitting due to long-range F coupling.[1]
C1 126.0 – 129.0dd

Ipso to COOH.
C6 118.0 – 121.0dd

Ortho to F5.[1] Significant splitting pattern.[1][2][3][4][5]
C3 116.0 – 119.0dd

Ortho to F4.[1] Significant splitting pattern.[1][2][3][4][5]

Critical Interpretation Note: Do not look for singlets in the aromatic region. The presence of sharp singlets at 115-160 ppm usually indicates a lack of fluorination (impurity) or successful


F decoupling.[1]

Technical Deep Dive: The F Coupling Matrix

The defining feature of this spectrum is the Second-Order Coupling effects.[1] Because F4 and F5 are vicinal, they couple to each other and to the carbon skeleton.[1]

The "Doublet of Doublets" Phenomenon

For C4 and C5, the signal is split by the directly attached fluorine (


1
  • Visual result: Two doublets separated by ~250 Hz (approx. 60 ppm at 100 MHz field strength).[1] This often leads to "ghost peaks" appearing far from the center of the multiplet.[1]

The "Roof Effect"

Due to the strong coupling, the intensities of the multiplet lines may not be symmetrical (1:1:1:1).[1] The inner lines are often taller than the outer lines, creating a "roof" shape pointing toward the coupled partner.[1]

Coupling_LogicStartAnalyze Aromatic Region(110-160 ppm)Check_SplittingAre peaks singlets?Start->Check_SplittingSingletsSinglets DetectedCheck_Splitting->SingletsYesMultipletsMultiplets DetectedCheck_Splitting->MultipletsNoImpurityLikely Impurity:Non-fluorinated precursoror Decoupler ONSinglets->ImpurityMeasure_JMeasure J-CouplingMultiplets->Measure_JLarge_JJ > 200 Hz(C4, C5)Measure_J->Large_JSmall_JJ < 25 Hz(C3, C6, C1, C2)Measure_J->Small_J

Figure 2: Logic flow for distinguishing CDFBA from non-fluorinated impurities based on peak multiplicity.[1]

Experimental Protocol: Self-Validating System

To ensure reproducibility and trustworthiness in a regulatory environment (E-E-A-T), follow this specific acquisition protocol.

Sample Preparation
  • Solvent: DMSO-

    
     (99.8% D).
    
    • Rationale: CDCl

      
       often leads to poor solubility for benzoic acids and variable chemical shifts due to concentration-dependent dimerization.[1] DMSO stabilizes the monomeric form via hydrogen bonding.[1]
      
  • Concentration: 30-50 mg in 0.6 mL solvent.

    • Rationale: Fluorinated carbons have long relaxation times (

      
      ).[1] Higher concentration improves S/N ratio for quaternary carbons (C1, C2, C4, C5, C7) without excessive scan times.[1]
      
Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if phase editing is needed).

  • Relaxation Delay (D1):

    
     seconds.
    
    • Critical: The ipso carbons (C1, C2, C4, C5) have no attached protons to assist relaxation via NOE.[1] Short D1 will suppress these peaks.[1]

  • Spectral Width: 240 ppm (-20 to 220 ppm).[1]

  • Scans: Minimum 512 (due to splitting reducing effective peak height).

The Validation Step (The "Pro-Tip")

If the spectrum is ambiguous, run a


F-Decoupled 

C Experiment
1
  • Standard Run: Complex multiplets observed.

  • Decoupled Run: All multiplets collapse into sharp singlets.

Application in Drug Development

In the synthesis of fluoroquinolones, the purity of CDFBA is paramount.[1] The presence of the 3-chloro isomer or monofluoro derivatives can be detected by monitoring the integration of the C4/C5 region.[1]

  • QC Check: Integrate the C4 doublet. If the integral ratio of C4:C6 deviates from 1:1 (accounting for NOE differences), a regioisomer may be present.[1]

References

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]

  • Reich, H. J. (2023).[1][6] WinPLT: Fluorine Coupling Constants. University of Wisconsin-Madison.[1] [Link]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds.[1][7] 8th Edition.[1] Wiley.[1] (Standard text for SCS and Coupling Theory).

A Comprehensive Guide to the FT-IR Vibrational Analysis of 2-Chloro-4,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) vibrational analysis of 2-Chloro-4,5-difluorobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, experimental protocols, and computational validation necessary for a thorough spectroscopic investigation of this complex halogenated aromatic carboxylic acid.

Section 1: Introduction and Significance

This compound is a substituted aromatic carboxylic acid with significant applications as a building block in medicinal chemistry and materials science. The presence of multiple halogen substituents and a carboxylic acid group on the benzene ring creates a molecule with a unique electronic and steric environment. Understanding its molecular structure and vibrational properties through FT-IR spectroscopy is crucial for quality control, reaction monitoring, and predicting its interactions in more complex systems.

FT-IR spectroscopy serves as a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.[1] For a molecule like this compound, the FT-IR spectrum reveals characteristic absorptions for the carboxylic acid moiety, the aromatic ring, and the carbon-halogen bonds. However, the interpretation of this spectrum is complex due to the coupling of vibrational modes and the electronic influence of the chloro and fluoro substituents.

To achieve a rigorous and unambiguous assignment of the observed vibrational bands, a synergistic approach combining experimental FT-IR spectroscopy with quantum chemical calculations, specifically Density Functional Theory (DFT), is indispensable.[2] This guide details this integrated methodology, providing both the "why" and the "how" to empower researchers to confidently perform and interpret such analyses.

Section 2: Theoretical Foundations of the Vibrational Spectrum

The vibrational spectrum of this compound is governed by the vibrations of its constituent functional groups. The positions of these vibrational bands are influenced by the masses of the atoms, the strength of the chemical bonds, and the overall molecular structure.

The Carboxylic Acid Group Vibrations

The carboxylic acid functional group gives rise to some of the most characteristic bands in the IR spectrum.

  • O-H Stretching: In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This strong intermolecular interaction causes the O-H stretching vibration to appear as a very broad and intense absorption band, typically spanning from 2500 to 3300 cm⁻¹.[2][3] This broadness is a hallmark of the extensive hydrogen bonding.

  • C=O Stretching: The carbonyl (C=O) stretching vibration of a carboxylic acid dimer is found in the region of 1710-1680 cm⁻¹.[3] Conjugation with the aromatic ring, as is the case here, tends to lower this frequency.

  • C-O Stretching and O-H Bending: The spectrum will also feature bands arising from the coupling of C-O stretching and in-plane O-H bending, typically observed in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions. An out-of-plane O-H bend is also expected between 950-910 cm⁻¹.

Aromatic Ring and C-H Vibrations

The vibrations of the benzene ring provide significant structural information.

  • Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring typically occurs at wavenumbers just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[1][4]

  • C=C Ring Stretching: The stretching vibrations within the aromatic ring itself give rise to a set of characteristic sharp bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.[1][4]

  • Out-of-Plane (oop) C-H Bending: The out-of-plane bending vibrations of the remaining C-H bonds on the ring are highly sensitive to the substitution pattern and appear in the 900-675 cm⁻¹ region.[4] For 1,2,4,5-tetrasubstituted benzene, these bands can provide confirmatory evidence of the substitution pattern.

Carbon-Halogen Vibrations

The presence of chlorine and fluorine atoms introduces characteristic carbon-halogen stretching vibrations.

  • C-F Stretching: The C-F stretching vibrations are typically strong and are found in the 1400-1000 cm⁻¹ range. In polyfluorinated aromatic compounds, multiple strong bands can be observed in this region.

  • C-Cl Stretching: The C-Cl stretching vibration is found at lower wavenumbers due to the greater mass of chlorine, typically in the 800-600 cm⁻¹ region.[3]

The interplay of these functional groups and their respective vibrational modes results in a complex but highly informative FT-IR spectrum.

Section 3: A Validated Experimental and Computational Workflow

To ensure the scientific integrity and trustworthiness of the vibrational analysis, a dual approach of experimental measurement and theoretical calculation is employed. The theoretical calculations serve to validate the experimental assignments, providing a deeper understanding of the nature of the vibrational modes.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start Start: High-Purity This compound Sample prep_sample Sample Preparation: KBr Pellet Method exp_start->prep_sample Purity Verification run_ftir FT-IR Data Acquisition (e.g., 4000-400 cm⁻¹) prep_sample->run_ftir Protocol Adherence exp_spectrum Experimental FT-IR Spectrum run_ftir->exp_spectrum comparison Comparative Analysis & Final Vibrational Assignment exp_spectrum->comparison comp_start Start: Molecular Structure Input geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) comp_start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Confirm True Minimum (No Imaginary Frequencies) scaling Frequency Scaling (e.g., 0.9679) freq_calc->scaling ped_analysis PED Analysis (Vibrational Mode Assignment) freq_calc->ped_analysis comp_spectrum Calculated FT-IR Spectrum scaling->comp_spectrum ped_analysis->comparison comp_spectrum->comparison caption Workflow for Vibrational Analysis

Caption: Integrated workflow for FT-IR analysis.

Experimental Protocol: KBr Pellet Method for Solid-State FT-IR

The potassium bromide (KBr) pellet method is a standard technique for obtaining high-quality FT-IR spectra of solid samples. The principle lies in dispersing the analyte in a matrix of KBr, which is transparent to infrared radiation, and pressing the mixture into a thin, transparent pellet.

Step-by-Step Methodology:

  • Reagent and Equipment Preparation:

    • Ensure all equipment (agate mortar and pestle, pellet die) is meticulously cleaned and dried to prevent contamination.

    • Use high-purity, spectroscopy-grade KBr powder that has been stored in a desiccator to minimize moisture absorption.

  • Sample Grinding:

    • Place approximately 1-2 mg of the this compound sample into the agate mortar.

    • Grind the sample thoroughly for several minutes to reduce the particle size. This is critical to minimize scattering of the infrared radiation (the Christiansen effect).

  • Mixing with KBr:

    • Add approximately 100-200 mg of dry KBr powder to the mortar.[5] The sample-to-KBr ratio should be roughly 1:100.[5]

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogenous, fine powder is obtained. Perform this step as quickly as possible to avoid moisture absorption by the hygroscopic KBr.[5]

  • Pellet Pressing:

    • Transfer a portion of the mixture into the pellet die.

    • Place the die into a hydraulic press.

    • Apply pressure (typically 5-10 metric tons) for several minutes to form a transparent or translucent pellet.[6]

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the 4000-400 cm⁻¹ range, with an appropriate number of scans to achieve a good signal-to-noise ratio.

Computational Protocol: DFT-Based Vibrational Analysis

Computational modeling using DFT provides a theoretical spectrum that is invaluable for assigning the experimental bands. The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely used and reliable level of theory for vibrational analysis of organic molecules.[2]

Step-by-Step Methodology:

  • Molecular Structure Input:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView).

  • Geometry Optimization:

    • Perform a full geometry optimization of the molecule using the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set.[7] This step finds the lowest energy conformation of the molecule. The optimization should be run until a stationary point on the potential energy surface is found.

  • Vibrational Frequency Calculation:

    • Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).[6]

    • A key validation step is to confirm that the calculation yields no imaginary frequencies, which indicates that the optimized structure is a true energy minimum.[7]

  • Frequency Scaling:

    • The calculated harmonic vibrational frequencies are systematically higher than the experimentally observed fundamental frequencies due to the neglect of anharmonicity and the use of an approximate theoretical model.

    • To improve the agreement with the experimental data, the calculated frequencies are multiplied by a scaling factor. For the B3LYP/6-311+G(d,p) level of theory, a recommended scaling factor for vibrational frequencies is 0.9679 .[8][9]

  • Potential Energy Distribution (PED) Analysis:

    • To provide a quantitative assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis is performed.[4][10] The PED describes the contribution of individual internal coordinates (such as bond stretches, angle bends, and torsions) to each normal mode of vibration.[5][10] This allows for an unambiguous assignment of complex vibrational bands that arise from the coupling of multiple motions.

Section 4: Results and Discussion: Interpreting the Spectrum

The combined experimental and computational data allows for a detailed interpretation of the FT-IR spectrum of this compound. The following table presents the expected vibrational modes, their typical frequency ranges, and their predicted assignments based on the methodologies described.

Vibrational Mode Expected Wavenumber (cm⁻¹) Assignment and Key Characteristics
O-H Stretch3300 - 2500Very broad, strong intensity due to hydrogen-bonded dimer.
Aromatic C-H Stretch3100 - 3000Medium to weak, sharp bands.
C=O Stretch1710 - 1680Strong, sharp band. Position influenced by conjugation and dimerization.
Aromatic C=C Stretch1600 - 1450Multiple bands of medium to strong intensity, characteristic of the benzene ring.
O-H In-plane Bend / C-O Stretch1440 - 1395Medium intensity, coupled vibrations.
C-O Stretch / O-H In-plane Bend1320 - 1210Strong intensity, coupled vibrations.
C-F Stretch1250 - 1100Multiple strong, sharp bands due to two C-F bonds.
O-H Out-of-plane Bend950 - 910Broad, medium intensity band.
C-H Out-of-plane Bend900 - 700Medium to strong bands, sensitive to the 1,2,4,5-substitution pattern.
C-Cl Stretch750 - 650Medium to strong intensity band.

Causality of Substituent Effects: The electron-withdrawing nature of the chlorine and fluorine atoms influences the electronic distribution within the benzene ring and the carboxylic acid group. This inductive effect can slightly increase the force constants of the ring C=C bonds and the C=O bond, potentially leading to minor shifts to higher wavenumbers compared to unsubstituted benzoic acid. The PED analysis is crucial here to disentangle these subtle electronic effects from the more dominant kinematic (mass) effects and vibrational coupling.

Section 5: Conclusion

The FT-IR vibrational analysis of this compound requires a meticulous and integrated approach. By combining high-quality experimental data obtained through a validated KBr pellet protocol with the predictive power of DFT calculations, a reliable and detailed assignment of the vibrational spectrum can be achieved. This guide provides the necessary theoretical background, step-by-step protocols, and interpretive framework for researchers to successfully characterize this and other complex aromatic molecules, ensuring scientific rigor and advancing the fields of pharmaceutical and materials science.

References

  • FT-IR RAMAN STRUCTURE, VIBRATIONAL FREQUENCY ANALYSIS OF FLURO BENZYL CHLORIDE BASED OF DFT METHODCALCULATION. (n.d.). Jetir.Org. Retrieved January 30, 2026, from [Link]

  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (n.d.). Spectroscopy Online. Retrieved January 30, 2026, from [Link]

  • Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-ζ basis set 6-311+G(d,p). The Journal of Physical Chemistry A, 109(12), 2937–2941.
  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved January 30, 2026, from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 30, 2026, from [Link]

  • Vibrational Analysis in Gaussian. (1999, October 29). Gaussian, Inc. Retrieved January 30, 2026, from [Link]

  • How to do Frequency Vibrational DFT calculation & generate IR spectrum in Gauss view Using Gaussian? (2023, October 1). YouTube. Retrieved January 30, 2026, from [Link]

  • GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group, McGill University. Retrieved January 30, 2026, from [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. Retrieved January 30, 2026, from [Link]

  • KBr Pellet Preparation for FTIR Analysis. (2020, November 27). YouTube. Retrieved January 30, 2026, from [Link]

  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023, November 2). YouTube. Retrieved January 30, 2026, from [Link]

  • Vibrational and PED analysis of o-Nitro Phenol-a DFT Study. (n.d.). Jetir.Org. Retrieved January 30, 2026, from [Link]

  • Andersson, M. P., & Uvdal, P. (2005). New Scale Factors for Harmonic Vibrational Frequencies Using the B3LYP Density Functional Method with the Triple-ζ Basis Set 6-311+G(d,p). Scribd. Retrieved January 30, 2026, from [Link]

  • Validation of potential energy distribution by VEDA in vibrational assignment some of β-diketones; comparison of theoretical predictions and experimental vibration shifts upon deutration. (2021, June 24). PubMed. Retrieved January 30, 2026, from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Platteville. Retrieved January 30, 2026, from [Link]

  • CCCBDB Vibrational Frequency Scaling Factors. (n.d.). NIST. Retrieved January 30, 2026, from [Link]

Sources

Raman Spectroscopy of 2-Chloro-4,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the Raman spectroscopic characterization of 2-Chloro-4,5-difluorobenzoic acid (CDFBA) , a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Sparfloxacin) and advanced agrochemicals.

A Technical Guide for Pharmaceutical Process Analysis

Executive Summary

This compound (CAS 110877-64-0) serves as a pharmacophore scaffold for third- and fourth-generation fluoroquinolones.[1] Its structural integrity—specifically the positioning of the chlorine at C2 and fluorine atoms at C4/C5—is pivotal for the biological activity of the final drug product.

This guide provides a comprehensive Raman spectroscopic analysis designed for Process Analytical Technology (PAT) applications. Unlike infrared (IR) spectroscopy, Raman offers distinct advantages for CDFBA analysis, including minimal interference from aqueous solvents and high sensitivity to the homonuclear aromatic ring vibrations and carbon-halogen (C-Cl, C-F) bonds.

Molecular Architecture & Vibrational Theory

Structural Symmetry

CDFBA belongs to the C


 point group  (planar), assuming the carboxylic acid moiety lies in the plane of the phenyl ring.
  • Total Atoms: 14

  • Vibrational Degrees of Freedom:

    
     normal modes.
    
  • Raman Activity: All 36 modes are Raman active (

    
     in-plane and 
    
    
    
    out-of-plane).
The "Heavy Atom" Effect

The simultaneous presence of Fluorine (light, electronegative) and Chlorine (heavy, polarizable) creates a unique spectral signature:

  • C-F Bonds: Induce strong dipole changes (IR strong) but moderate polarizability changes (Raman medium). They shift ring breathing modes to higher frequencies.

  • C-Cl Bond: High polarizability leads to intense Raman scattering in the low-frequency region (< 600 cm⁻¹), serving as a definitive fingerprint for the C2-positioning.

Spectral Analysis & Assignment

The following assignments are synthesized from Density Functional Theory (DFT) data on halogenated benzoates and empirical group frequencies.

Table 1: Characteristic Raman Bands of CDFBA
Frequency Region (cm⁻¹)IntensityVibrational Mode AssignmentMechanistic Insight
3050 – 3100 Weak

(C-H) Aromatic Stretch
Diagnostic of aromaticity; distinct from aliphatic precursors.
1680 – 1720 Medium

(C=O) Carboxylic Acid
Critical PAT Attribute. Shifts based on H-bonding (dimer vs. monomer).
1590 – 1610 Strong

(C=C) Ring Stretch (8a/8b)
The "skeletal" mode. Position is sensitive to the electron-withdrawing F atoms.
1250 – 1350 Medium

(C-F) Stretch / Ring Def.
Mixed mode. C-F stretching couples with the ring, creating a broad feature.
1000 – 1050 Very StrongRing Breathing ModeThe "Star of Raman." Heavily shifted from benzene's 992 cm⁻¹ due to F substitution.
600 – 800 Medium

(Ring) Deformations
In-plane ring deformations sensitive to substitution pattern (1,2,4,5-tetra).
350 – 450 Strong

(C-Cl) Stretch
Specificity Marker. The heavy Cl atom vibrates against the rigid ring.
100 – 200 MediumLattice Modes (Phonons)Polymorph ID. Unique to the solid-state crystal packing.

Note:


 = stretching, 

= bending. Frequencies may shift ±15 cm⁻¹ depending on solvent (solution state) or crystal packing (solid state).

Experimental Protocols

Instrumentation Setup

To mitigate fluorescence often caused by synthesis byproducts (e.g., oxidized oligomers), near-infrared excitation is mandatory.

  • Laser Source: 785 nm (Diode) or 1064 nm (Nd:YAG).

    • Why: 532 nm (Green) often induces fluorescence in halogenated aromatic acids.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for polymorph screening).

  • Power: 100–300 mW (Solid state), 400+ mW (Solution/Slurry).

Measurement Workflow (Step-by-Step)
  • Calibration: Verify X-axis accuracy using a Silicon standard (520.7 cm⁻¹) or Polystyrene.

  • Sample Prep:

    • Solids: Compress powder into a pellet or analyze directly in a glass vial (Raman penetrates glass).

    • Slurries: Focus the laser 2mm into the suspension through a reactor window.

  • Acquisition:

    • Accumulate 3–5 scans with 10–30 second exposure times to improve Signal-to-Noise (SNR).

  • Baseline Correction: Apply a polynomial fit (Order 3–5) to remove broad fluorescence backgrounds.

Process Analytical Technology (PAT) Application

Synthesis Monitoring: Oxidation of 2-Chloro-4,5-difluorotoluene

The primary synthesis route involves oxidizing the methyl group of the toluene derivative to a carboxylic acid. Raman is ideal for determining the reaction endpoint.

  • Start of Reaction: Strong bands at 2920/2850 cm⁻¹ (Methyl C-H stretch).

  • End of Reaction: Disappearance of Methyl bands; Appearance of 1700 cm⁻¹ (C=O) and shift in Ring Breathing mode.

Visualization: PAT Logic Flow

The following diagram illustrates the decision logic for monitoring the synthesis process.

PAT_Workflow Start Precursor: 2-Cl-4,5-difluorotoluene Reaction Oxidation Reaction (Reactor) Start->Reaction Feed Raman_Probe In-line Raman Probe (785 nm) Reaction->Raman_Probe Continuous Monitoring Decision Spectral Check: Ratio I(1700) / I(2920) Raman_Probe->Decision Data Acquisition Decision->Reaction Ratio < Target (Continue) Product End Product: CDFBA Decision->Product Ratio > Target (Endpoint)

Caption: Logic flow for in-line Raman monitoring of the oxidation of toluene to benzoic acid derivatives.

Self-Validating Protocol Checks (E-E-A-T)

To ensure Trustworthiness and Accuracy , perform these checks:

  • The "Glass Peak" Check: If measuring in a vial, look for a broad hump around 1300–1400 cm⁻¹. If it dominates the C-F region, refocus the laser deeper into the sample.

  • The "Chlorine" Validation: Confirm the presence of the low-frequency band (~400 cm⁻¹). If this is absent, you may have the incorrect isomer (e.g., a defluorinated byproduct).

  • Photostability Test: Expose a small portion of the sample to the laser for 60 seconds. If the sample darkens or the spectrum changes (burn-in), reduce laser power immediately.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 737171, this compound. Retrieved from [Link]

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[2] (Authoritative text on group frequencies for halogenated aromatics).

  • Sundaraganesan, N., et al. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity. Spectrochimica Acta Part A. Retrieved from [Link] (Provides DFT validation methodology for analogous fluorobenzoic acids).

  • Horiba Scientific. (2023). Raman Bands: Functional Group Assignments. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Chloro-4,5-difluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-difluorobenzoic acid, a halogenated derivative of benzoic acid, serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, characterized by a carboxylic acid group and halogen substituents on the benzene ring, dictates its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is paramount for its effective use in chemical reactions, purification processes, and formulation development. This guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical underpinnings of its solubility, practical methods for its determination, and a summary of available solubility data.

Physicochemical Properties and their Influence on Solubility

The solubility of this compound is governed by its molecular structure, which features both polar and non-polar characteristics. The carboxylic acid group (-COOH) is polar and capable of forming hydrogen bonds, while the dichlorofluorophenyl ring is largely non-polar.

The presence of electron-withdrawing chloro and fluoro substituents on the benzene ring increases the acidity of the carboxylic acid group compared to benzoic acid itself. This enhanced acidity can influence its solubility in protic and polar aprotic solvents. The overall solubility is a balance between the energy required to break the crystal lattice of the solid acid and the energy released upon solvation of the molecules by the solvent.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₃ClF₂O₂

  • Molecular Weight: 192.55 g/mol [1][2]

  • Melting Point: 103-106 °C[2]

  • Appearance: White to off-white crystalline powder.[3]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and qualitative descriptions from suppliers, it is known to be generally soluble in many common organic solvents. For comparative purposes, the solubility of a structurally similar compound, 2-Chloro-4-fluorobenzoic acid, is included.

SolventTemperature (°C)SolubilityNotes
WaterNot Specified5.0 g/L
95% EthanolNot SpecifiedGenerally SolubleQualitative data suggests good solubility.
MethanolNot SpecifiedGenerally SolubleExpected to be soluble based on polarity.
AcetoneNot SpecifiedGenerally SolubleExpected to be soluble based on polarity.
Ethyl AcetateNot SpecifiedGenerally SolubleExpected to be soluble.
DichloromethaneNot SpecifiedGenerally SolubleExpected to be soluble.
2-Chloro-4-fluorobenzoic acid in 95% EthanolNot Specified50 mg/mLData for a structurally similar compound.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.

  • Polar Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of this compound, facilitating its dissolution. The polar nature of the C-Cl and C-F bonds also contributes to favorable dipole-dipole interactions.

  • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in dipole-dipole interactions, leading to good solubility.

  • Non-polar Solvents (e.g., Hexane, Toluene): The solubility in non-polar solvents is expected to be lower due to the significant polarity of the carboxylic acid group. However, the non-polar benzene ring will have some affinity for these solvents.

The chloro and difluoro substituents, being electron-withdrawing, increase the polarity of the molecule and can influence crystal packing, which in turn affects the energy required to dissolve the solid.

Experimental Determination of Solubility

The solubility of this compound in various organic solvents can be accurately determined using established laboratory methods. The following are detailed protocols for the widely used shake-flask method followed by gravimetric analysis.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess 2-Chloro-4,5- difluorobenzoic acid prep_vial Combine in a sealed vial prep_solid->prep_vial prep_solvent Measure precise volume of organic solvent prep_solvent->prep_vial agitate Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant through a 0.45 µm filter centrifuge->filter aliquot Transfer a known volume of the clear filtrate filter->aliquot evaporate Evaporate solvent to dryness aliquot->evaporate weigh Weigh the solid residue evaporate->weigh calculate Calculate solubility (g/L or mg/mL) weigh->calculate

Caption: Workflow for determining the solubility of this compound.

Detailed Protocol: Shake-Flask Method with Gravimetric Analysis

This protocol describes a robust method for determining the equilibrium solubility of this compound in an organic solvent.

Materials:

  • This compound (purity > 99%)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.45 µm syringe filters (compatible with the solvent)

  • Pre-weighed glass vials for drying

  • Analytical balance

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of scintillation vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the liquid.

    • Attach a 0.45 µm syringe filter to the syringe and dispense a precise volume (e.g., 1.0 mL) of the filtered saturated solution into a pre-weighed, labeled glass vial.

    • Evaporate the solvent from the vial. This can be done in a fume hood at room temperature, with a gentle stream of nitrogen, or in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the acid.

    • Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

  • Calculation of Solubility:

    • Weigh the vial containing the dried solid residue.

    • The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

    • Solubility is calculated by dividing the mass of the residue by the volume of the aliquot taken.

    Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

Logical Relationships in Solubility

The interplay of molecular structure and solvent properties is key to understanding solubility.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interaction Intermolecular Interactions cluster_solubility Solubility Outcome solute_props Molecular Structure Carboxylic Acid Group (Polar, H-bonding) Dichlorofluorophenyl Ring (Non-polar) Crystal Lattice Energy interactions Solute-Solvent Interactions Solute-Solute Interactions Solvent-Solvent Interactions solute_props:f1->interactions:f0 Favorable in Polar/H-bonding Solvents solute_props:f2->interactions:f0 Favorable in Non-polar Solvents solute_props:f3->interactions:f1 Must be overcome solvent_props Polarity Hydrogen Bonding Capability Dipole Moment solvent_props:f1->interactions:f0 Enhances dissolution of polar groups solvent_props:f0->interactions:f0 'Like dissolves like' solubility High Solubility Low Solubility interactions:f0->solubility:f0 > Solute-Solute & Solvent-Solvent interactions:f1->solubility:f1 > Solute-Solvent

Caption: Factors influencing the solubility of this compound.

Conclusion

References

  • 2,5-Dichlorobenzoic acid. PubChem. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • 4-Chlorobenzoic Acid. PubChem. Available at: [Link]

  • Precipitation Gravimetry. Chemistry LibreTexts. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Gravimetric Methods. ACS Reagent Chemicals. Available at: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]

  • Solubility comparison in dichloromethane. ResearchGate. Available at: [Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Available at: [Link]

  • Determination of Solubility by Gravimetric Method. Pharmapproach. Available at: [Link]

  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Shake Flask Method Summary. BioAssay Systems. Available at: [Link]

  • Gravimetric Methods of Analysis. LibreTexts. Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Chloro-4,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,5-difluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a pivotal building block in contemporary medicinal and agrochemical research. Its unique substitution pattern offers a valuable scaffold for the synthesis of complex molecular architectures, most notably as a key intermediate in the production of modern fluoroquinolone antibacterial agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanistic underpinnings related to this important compound. It is designed to equip researchers and drug development professionals with a thorough understanding of the various synthetic strategies, the rationale behind experimental choices, and detailed protocols for its preparation.

Introduction and Significance

This compound (CAS No. 110877-64-0) is a crystalline solid with the molecular formula C₇H₃ClF₂O₂.[1] Its significance in the pharmaceutical industry primarily stems from its role as a crucial precursor to a range of potent fluoroquinolone antibiotics.[2][3] The specific arrangement of the chloro and difluoro substituents on the benzoic acid core is instrumental in achieving the desired pharmacological activity in the final drug molecules. The electron-withdrawing nature of the halogen atoms influences the electronic properties of the aromatic ring, which in turn can modulate the binding affinity of the resulting drug to its target enzymes. This guide will delve into the synthetic pathways developed to access this key intermediate, providing both a historical context and a practical guide for its laboratory- and industrial-scale preparation.

Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges. The choice of a particular synthetic pathway often depends on factors such as the availability of starting materials, desired scale, and safety considerations.

Multi-step Synthesis from 3,4-Difluoroaniline: A Detailed Examination

A well-documented and robust synthesis of this compound commences with the readily available starting material, 3,4-difluoroaniline.[2] This multi-step process involves the construction of an isatin intermediate, followed by oxidative cleavage and a Sandmeyer-type reaction to install the desired chloro substituent.

Conceptual Workflow:

G A 3,4-Difluoroaniline B N-(3,4-Difluorophenyl)-2-(hydroxyimino)acetamide A->B Chloral Hydrate, Hydroxylamine HCl C 5,6-Difluoro-1H-indole-2,3-dione (5,6-Difluoroisatin) B->C H₂SO₄ (Cyclization) D 2-Amino-4,5-difluorobenzoic Acid C->D H₂O₂ (Oxidative Cleavage) E This compound D->E t-Butyl nitrite, CuCl₂ (Sandmeyer-type Reaction)

Sources

Strategic Utility of 2-Chloro-4,5-difluorobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 110877-64-0 Formula: C₇H₃ClF₂O₂ Molecular Weight: 192.55 g/mol [1]

Executive Summary: The Fluorine Advantage

In the landscape of modern medicinal chemistry, 2-Chloro-4,5-difluorobenzoic acid serves as a critical "scaffold enabler," particularly in the synthesis of third- and fourth-generation fluoroquinolone antibiotics (e.g., Sparfloxacin, Danofloxacin).

Its value lies in its specific halogenation pattern:

  • The Carboxyl Group (C1): Acts as the anchor for the quinolone bicycle formation.[1]

  • The 2-Chloro Substituent: Provides steric bulk and orthogonal reactivity; often removed or utilized in cyclization strategies.[1]

  • The 4,5-Difluoro Motif: This is the functional core.[1] The fluorine at the C4 position (para to the carboxyl) is highly activated for Nucleophilic Aromatic Substitution (

    
    ), allowing for the introduction of solubilizing side chains (like piperazines) essential for pharmacokinetic bioavailability. The C5 fluorine  often remains to enhance metabolic stability and lipophilicity.[1]
    

Physicochemical Characterization

Accurate characterization is the first line of defense against batch failure.[1] The following parameters are established standards for pharmaceutical-grade intermediates.

Table 1: Core Physical Properties
PropertySpecificationOperational Insight
Appearance White to off-white crystalline powderDiscoloration (yellowing) often indicates oxidation or residual iron/thionyl contaminants.[1]
Melting Point 103 – 106 °C Sharp range indicates high purity (>98%).[1] Broadening (>2°C) suggests isomeric impurities (e.g., 2,4-dichloro variants).[1]
Boiling Point ~272 °C (Predicted)High boiling point necessitates vacuum distillation if purification by sublimation is attempted.[1]
Solubility Soluble in MeOH, EtOH, DMSO, DMFPoor solubility in water requires organic extraction (EtOAc/DCM) during workup.
pKa ~2.8 – 3.2 (Estimated)Stronger acid than benzoic acid (pKa 4.[1]2) due to electron-withdrawing halogens.[1] Requires pH < 2 for full protonation during isolation.[1]

Synthetic Utility & Reaction Pathways

The primary utility of this compound is its conversion into the quinolone-3-carboxylic acid core.[1] The synthesis generally proceeds via the Gould-Jacobs reaction or the ethyl polyphosphate (PPE) cyclization method.[1]

Mechanism: Regioselective

The most critical mechanistic feature is the differential reactivity of the two fluorine atoms.[1]

  • C4-Fluorine: Located para to the electron-withdrawing Carbonyl group.[1] It is significantly more electrophilic.[1]

  • C5-Fluorine: Located meta to the Carbonyl.[1] It is relatively stable but contributes to the overall electron deficiency of the ring.[1]

This difference allows researchers to selectively displace the C4-fluorine with amines (e.g., piperazine, pyrrolidine) after the quinolone core has been constructed, or even at the ester stage depending on the specific route.

ReactionPathway Acid 2-Chloro-4,5-difluoro benzoic acid AcidCl Acid Chloride (Activation) Acid->AcidCl SOCl2 / DMF (cat) BetaKeto β-Keto Ester (Accretion) AcidCl->BetaKeto Magnesium Malonate or Ethyl Acetoacetate Quinolone Quinolone Core (Cyclization) BetaKeto->Quinolone Cyclization (Base/Heat)

Figure 1: The standard retrosynthetic flow converting the acid precursor into the pharmacophore scaffold.[1]

Detailed Experimental Protocol

Scenario: Activation of this compound to its acid chloride, followed by esterification/accretion. This is the "gateway" reaction for drug synthesis.[1]

Phase A: Acid Chloride Formation

Note: This reaction generates HCl and SO₂ gases.[1][2] Perform in a well-ventilated fume hood.

Reagents:

  • This compound (1.0 eq)[1][3][4]

  • Thionyl Chloride (

    
    ) (1.5 – 2.0 eq)[1]
    
  • DMF (Catalytic amount, 2-3 drops)

  • Solvent: Toluene or DCM (anhydrous)[1]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a drying tube (

    
    ), and a magnetic stir bar.
    
  • Charging: Add the benzoic acid derivative and anhydrous toluene (5 mL per gram of substrate).

  • Activation: Add catalytic DMF. This forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction.[1]

  • Addition: Add

    
     dropwise at room temperature.
    
  • Reflux: Heat the mixture to mild reflux (75-80°C) for 3–4 hours.

    • Checkpoint: The reaction is complete when gas evolution ceases and the solution becomes homogenous/clear.[1]

  • Isolation: Distill off excess

    
     and toluene under reduced pressure.
    
    • Result: The residue is 2-Chloro-4,5-difluorobenzoyl chloride , usually a yellow oil or low-melting solid.[1] Use immediately for the next step (highly moisture sensitive).[1]

Phase B: Analytical Validation (HPLC)

Before proceeding to expensive coupling steps, validate the purity of the starting acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile[5][6]

    • Gradient: 10% B to 90% B over 20 mins.[1]

  • Detection: UV at 254 nm.[1]

  • Retention Time: The acid will elute earlier than its decarboxylated impurities but later than non-halogenated benzoic acids.[1]

Workflow Start Start: Raw Material Input Check QC Check: MP & HPLC Start->Check React Reaction: Reflux with SOCl2/DMF Check->React Pass Monitor Monitor: Gas Evolution Cessation React->Monitor Distill Distillation: Remove Excess SOCl2 Monitor->Distill Complete Product End: Acid Chloride Intermediate Distill->Product

Figure 2: Operational workflow for the activation of the benzoic acid moiety.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Health Hazards:

    • H315: Causes skin irritation.[1][5][7][8]

    • H319: Causes serious eye irritation.[1][7][9]

    • H335: May cause respiratory irritation.[1][5][9]

  • Handling Precautions:

    • Avoid contact with metals (steel/iron) if moisture is present, as trace HF may form via hydrolysis of the C-F bond at high temperatures, causing corrosion.

    • Store in a cool, dry place.[4][5][10] Keep container tightly closed to prevent hydrolysis of the acid chloride if synthesized.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737171, this compound.[1] Retrieved from [Link][1]

  • Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[1][11][12] Journal of Chemical Research.[1] (Contextual reference for halogenated benzoic acid handling).

  • Grohe, K., & Heitzer, H. (1987). Cycloaracylation of enamines. I. Synthesis of quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.[1] (Foundational text on Quinolone synthesis using benzoyl chlorides).

Sources

Methodological & Application

Synthesis of quinolone antibiotics from 2-Chloro-4,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Yield Synthesis of Fluoroquinolone Scaffolds from 2-Chloro-4,5-difluorobenzoic Acid

Abstract

This application note details the optimized synthetic protocol for converting This compound (CDFBA) into 6-fluoro-7-substituted-4-quinolone-3-carboxylic acids, the core scaffold of second-generation fluoroquinolone antibiotics (e.g., Norfloxacin, Ciprofloxacin analogs). Unlike traditional Gould-Jacobs cycles, this guide utilizes a modified Magnesium Malonate/Grohe-Heinen hybrid pathway. This route offers superior regioselectivity and yield by leveraging the specific leaving group characteristics of the 2-chloro substituent.

Strategic Rationale & Mechanistic Causality

The choice of This compound as the starting material is governed by three critical mechanistic factors:

  • Regioselective Cyclization (The "2-Position" Logic): The formation of the quinolone bicyclic core requires an intramolecular Nucleophilic Aromatic Substitution (

    
    ). The 2-chloro group serves as the sacrificial leaving group. While fluorine is typically more electronegative, the chlorine at the ortho position (relative to the activating carbonyl) provides a sufficient leaving group ability without the high cost of 2,4,5-trifluorobenzoic acid.
    
  • C7-Lability for SAR Optimization: The resulting 6,7-difluoroquinolone intermediate possesses two fluorine atoms. The fluorine at C7 is electronically activated by the para-carbonyl group (C4) and the ortho-nitrogen (N1), making it significantly more susceptible to

    
     by secondary amines (e.g., piperazine) than the C6 fluorine. This allows for the precise installation of the antibiotic pharmacophore at C7 while retaining the C6 fluorine essential for DNA gyrase inhibition.
    
  • Impurity Control: Using the magnesium malonate pathway avoids the high-temperature decarboxylation steps of the Gould-Jacobs route, reducing the formation of defluorinated byproducts.

Synthetic Pathway Visualization

The following diagram outlines the critical process flow, highlighting the transition from the benzoic acid precursor to the active pharmaceutical ingredient (API) scaffold.

QuinoloneSynthesis Start This compound (CDFBA) Step1 Acid Chloride Activation (SOCl2, DMF cat.) Start->Step1 Activation Step2 Magnesium Malonate Condensation (Formation of Beta-Keto Ester) Step1->Step2 C-Acylation Step3 Enamine Formation (HC(OEt)3 + R-NH2) Step2->Step3 1. Alkoxymethylene 2. Amine Exchange Step4 Cyclization (SNAr) (NaH or K2CO3) Step3->Step4 Ring Closure (-Cl) Intermed 6,7-Difluoro-4-quinolone Core Step4->Intermed Isolation Step5 C7 Functionalization (Piperazine/Base) Intermed->Step5 Regioselective SNAr (-F) Final Target Fluoroquinolone (e.g., Norfloxacin Analog) Step5->Final Hydrolysis/Purification

Figure 1: Step-wise conversion of CDFBA to Quinolone Antibiotic Scaffold via the Magnesium Malonate route.

Detailed Experimental Protocols

Phase A: Activation and Condensation (Formation of Beta-Keto Ester)

Objective: Convert the inert carboxylic acid into a reactive beta-keto ester capable of cyclization.

  • Reagents:

    • This compound (1.0 eq)[1]

    • Thionyl Chloride (

      
      ) (1.5 eq)
      
    • Magnesium Ethoxide (

      
      ) (1.2 eq)
      
    • Diethyl Malonate (1.2 eq)

    • Solvents: Toluene (anhydrous), DMF (catalytic).

Protocol:

  • Acid Chloride Formation:

    • Charge a reactor with CDFBA and anhydrous Toluene.

    • Add catalytic DMF (0.05 eq).

    • Slowly add Thionyl Chloride at room temperature (exothermic).

    • Heat to 80°C for 3 hours. Monitor by TLC (conversion to acid chloride).

    • Critical Step: Distill off excess

      
       and Toluene under reduced pressure to yield the crude acid chloride oil. Do not purify further; stability is limited.
      
  • Magnesium Malonate Complex:

    • In a separate vessel, dissolve Diethyl Malonate in anhydrous Toluene.

    • Add Magnesium Ethoxide portion-wise.

    • Heat to 50-60°C for 2 hours to form the reactive magnesium enolate complex (clear solution turns cloudy/viscous).

  • Acylation (The C-C Bond Formation):

    • Cool the magnesium complex to -5°C .

    • Add the crude acid chloride (dissolved in minimal Toluene) dropwise, maintaining internal temperature

      
      .
      
    • Why? Low temperature prevents O-acylation, favoring the desired C-acylation.

    • Stir at room temperature for 12 hours.

    • Quench with dilute

      
       to decarboxylate the intermediate. Extract with Toluene.
      
    • Result: Ethyl 2-(2-chloro-4,5-difluorobenzoyl)acetate.

Phase B: The Grohe-Heinen Cyclization

Objective: Construct the pyridone ring.

  • Reagents:

    • Triethyl Orthoformate (TEOF) (2.0 eq)

    • Acetic Anhydride (2.5 eq)

    • Primary Amine (e.g., Cyclopropylamine or Ethylamine) (1.1 eq)

    • Base: Potassium Carbonate (

      
      ) or Sodium Hydride (NaH).
      

Protocol:

  • Enol Ether Formation:

    • Reflux the beta-keto ester from Phase A with TEOF and Acetic Anhydride at 130°C for 2 hours.

    • Remove volatiles under vacuum. This yields the ethyl 2-(2-chloro-4,5-difluorobenzoyl)-3-ethoxyacrylate.

  • Amine Exchange:

    • Dissolve the residue in Ethanol or Toluene at 0°C .

    • Add the Primary Amine (e.g., Ethylamine for Norfloxacin analogs) dropwise.

    • Stir at RT for 1 hour. The amine displaces the ethoxy group, forming the enamine.

  • Ring Closure:

    • Dissolve the enamine in DMF.

    • Add

      
        (2.0 eq) and heat to 100-120°C .
      
    • Mechanism:[2][3][4][5][6][7][8] The nitrogen attacks the C2 position of the benzene ring, displacing the Chlorine atom.

    • Pour into ice water. The 6,7-difluoro-4-quinolone-3-carboxylate will precipitate. Filter and dry.[9]

Phase C: C7 Functionalization (The Antibiotic "Warhead")

Objective: Install the piperazine moiety at C7 to establish broad-spectrum activity.

SNAr_Mechanism Substrate 6,7-Difluoro Quinolone Complex Meisenheimer Complex Substrate->Complex Attack at C7 Nu Piperazine (Nucleophile) Nu->Complex Product 7-Piperazinyl Quinolone Complex->Product Loss of F-

Figure 2: Mechanism of Regioselective SNAr at C7.

Protocol:

  • Suspend the cyclized quinolone ester in Pyridine or Acetonitrile .

  • Add Piperazine (3.0 eq) or N-methylpiperazine.

  • Reflux for 6–12 hours.

    • Note: The C6-Fluorine is stable under these conditions. Only the C7-Fluorine is displaced due to para-conjugation with the ketone.

  • Evaporate solvent.[10] Recrystallize from Ethanol/Water.

Data Summary & Quality Control

ParameterSpecificationMethod
Starting Material This compoundHPLC (>98%)
Intermediate 1 Beta-keto esterGC-MS (M+ ion check)
Cyclization Yield > 85%Gravimetric
Regioselectivity > 99:1 (C7 vs C6 substitution)19F-NMR
Key Impurity Defluorinated byproductHPLC (Limit < 0.1%)

Self-Validation Check:

  • 1H-NMR Validation: The disappearance of the ethyl protons (from the ester) and the appearance of the piperazine multiplet confirms Step 5.

  • 19F-NMR Validation: The starting material has two F signals. The final product should have only one F signal (corresponding to C6), usually shifted upfield.

Safety & Hazard Management

  • Thionyl Chloride: Releases

    
     and 
    
    
    
    gas.[5][6] Must be used in a scrubbing hood.
  • This compound: Skin and eye irritant.[1] Wear nitrile gloves and safety goggles.

  • Sodium Hydride (if used): Pyrophoric. Use under Nitrogen/Argon atmosphere.

References

  • Grohe, K., & Heinen, H. (1978). The synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Canonical reference for the cyclization method).

  • Mitscher, L. A. (2005). Structure-Activity Relationships of Quinolones. Chemical Reviews, 105(2), 559–592.

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound.[1]

  • Organic Syntheses. General procedure for Magnesium Malonate acylation. (Search: Acylation of Magnesium Malonate).

Sources

2-Chloro-4,5-difluorobenzoic acid in the synthesis of anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-4,5-difluorobenzoic Acid as a Scaffold for Immunomodulatory and Anti-Infective Drug Synthesis

Executive Summary

This compound (CDFBA) is a privileged fluorinated building block in medicinal chemistry. While historically categorized as a precursor for fluoroquinolone antibiotics (e.g., Sparfloxacin, Lomefloxacin), recent pharmacological research has repurposed this scaffold for anti-inflammatory and immunomodulatory applications. The unique substitution pattern—a sterically demanding chlorine at the C2 position and labile fluorine atoms at C4 and C5—enables precise regioselective Nucleophilic Aromatic Substitution (SNAr), facilitating the synthesis of SHP2 inhibitors and dual-action immunomodulators.

This guide details the synthetic protocols for converting CDFBA into bioactive quinolone scaffolds, analyzing the chemical causality behind each step and highlighting its emerging role in treating inflammatory cascades.

Chemical Rationale & Mechanistic Insight

The Fluorine Effect in Drug Design

The strategic placement of fluorine atoms in CDFBA is not merely for lipophilicity.

  • C5-Fluorine (Leaving Group): In the final quinolone structure (corresponding to C7), this fluorine is highly susceptible to nucleophilic attack by cyclic amines (e.g., piperazine). This substitution is critical for bioavailability.

  • C4-Fluorine (Pharmacophore): This fluorine remains on the ring (becoming C6 in the quinolone). It is essential for binding to the DNA gyrase enzyme and enhancing cell penetration.

  • C2-Chlorine (Steering Group): This substituent directs the cyclization process. In the Grohe-Heberer method, it acts as a leaving group upon cyclization with an amine, or it can be retained to influence the torsion angle of the final drug molecule.

Immunomodulatory Mechanism

While known for bacterial DNA gyrase inhibition, derivatives synthesized from CDFBA have shown significant secondary anti-inflammatory activity .

  • Cytokine Suppression: Fluoroquinolone derivatives inhibit the transcription of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in monocytes.

  • SHP2 Inhibition: Novel derivatives are being explored as inhibitors of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase), a key regulator in immune signaling pathways implicated in autoimmune diseases.

DOT Diagram 1: Mechanism of Action & Synthetic Utility

G CDFBA This compound (Precursor) Intermed Activated Benzoyl Intermediate CDFBA->Intermed Activation (SOCl2) Quinolone 6,7-Difluoro-4-Quinolone Scaffold Intermed->Quinolone Grohe-Heberer Cyclization Drug_Abx Fluoroquinolone (Antibiotic) Quinolone->Drug_Abx C7-Piperazine Subst. (DNA Gyrase Targeting) Drug_AntiInf SHP2 Inhibitor / Immunomodulator (Anti-inflammatory) Quinolone->Drug_AntiInf Novel Heterocycle Subst. (Cytokine/SHP2 Targeting) Bacterial DNA Replication Bacterial DNA Replication Drug_Abx->Bacterial DNA Replication Inhibits Pro-inflammatory Cytokines\n(IL-1, TNF-alpha) Pro-inflammatory Cytokines (IL-1, TNF-alpha) Drug_AntiInf->Pro-inflammatory Cytokines\n(IL-1, TNF-alpha) Downregulates

Caption: Pathway transforming CDFBA into dual-class therapeutics. Note the divergence at the substitution stage determining antibiotic vs. anti-inflammatory activity.

Detailed Experimental Protocol

This protocol describes the "Grohe-Heberer" modification, the industry standard for high-yield conversion of CDFBA into the active quinolone core.

Phase 1: Activation and Acylation

Objective: Convert the carboxylic acid to a reactive benzoyl acetate intermediate.

  • Reagents:

    • This compound (1.0 eq)

    • Thionyl Chloride (SOCl2) (1.5 eq) or Oxalyl Chloride

    • Magnesium Ethoxide (Mg(OEt)2)

    • Diethyl Malonate

    • Solvent: Toluene or Dichloromethane (DCM)

  • Procedure:

    • Step 1 (Acid Chloride Formation): Suspend CDFBA in dry Toluene. Add SOCl2 dropwise with a catalytic amount of DMF.[1] Reflux for 3 hours until gas evolution (HCl/SO2) ceases. Evaporate excess SOCl2 under reduced pressure to yield the crude acid chloride.

    • Step 2 (Malonate Activation): In a separate vessel, react Diethyl Malonate with Magnesium Ethoxide in anhydrous THF to form the magnesium enolate (Magnesium bis(diethyl malonate)).

    • Step 3 (Condensation): Cool the magnesium enolate solution to -10°C. Add the crude acid chloride (dissolved in THF) dropwise. Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

    • Step 4 (Workup): Quench with dilute H2SO4. Extract with Toluene. The product is Diethyl (2-chloro-4,5-difluorobenzoyl)malonate.

Phase 2: Cyclization (The Critical Step)

Objective: Form the bicyclic quinolone ring.

  • Reagents:

    • Triethyl Orthoformate (HC(OEt)3)

    • Cyclopropylamine (or other primary amine for N1 substituent)

    • Sodium Hydride (NaH) (60% dispersion)

    • Solvent: Anhydrous DMF or Dioxane

  • Procedure:

    • Step 1 (Enol Ether Formation): Reflux the benzoyl malonate from Phase 1 with Triethyl Orthoformate and Acetic Anhydride (2:1 ratio) for 2 hours. Remove volatiles to obtain the ethoxymethylene intermediate.

    • Step 2 (Amine Addition): Dissolve the intermediate in Ethanol. Add Cyclopropylamine (1.1 eq) dropwise at 0°C. Stir for 1 hour. This replaces the ethoxy group with the amine.

    • Step 3 (Ring Closure): Dissolve the resulting enamine in anhydrous DMF. Add NaH (1.2 eq) carefully at 0°C. Heat to 80°C for 2 hours.

    • Mechanism:[2][3][4][5][6] Intramolecular Nucleophilic Aromatic Substitution (SNAr) occurs. The nitrogen attacks the C2 position, displacing the Chlorine atom.

    • Result: Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.[1]

Phase 3: C7-Functionalization (Differentiation)

Objective: Install the moiety responsible for anti-inflammatory or antimicrobial specificity.

  • For Antibiotic Activity: React with N-methylpiperazine in Pyridine at reflux to displace the C7-Fluorine.

  • For Anti-inflammatory Activity: React with specific pyrrolidine or thiazole derivatives (as per recent SHP2 inhibitor patents) to displace the C7-Fluorine.

DOT Diagram 2: Synthetic Workflow

Synthesis Start Start: this compound Step1 1. Acid Chloride Formation (SOCl2, Toluene, Reflux) Start->Step1 Step2 2. Acylation with Mg-Malonate (Forms Benzoyl Malonate) Step1->Step2 Step3 3. Condensation with Orthoformate & Primary Amine (R-NH2) Step2->Step3 Step4 4. Cyclization (NaH/DMF) (Displacement of C2-Cl) Step3->Step4 Step5 5. S_NAr at C7-Fluorine (Introduction of Bioactive Amine) Step4->Step5 Final Final Active Pharmaceutical Ingredient (Quinolone/Naphthyridine) Step5->Final

Caption: Step-by-step synthetic route from CDFBA to final drug substance.

Data Analysis & Quality Control

The purity of the starting material (CDFBA) significantly impacts the yield of the cyclization step. Impurities such as 2,4-dichloro-5-fluorobenzoic acid can lead to difficult-to-separate side products.

Table 1: Impact of Reaction Conditions on Cyclization Yield

VariableCondition A (Standard)Condition B (Optimized)Outcome Analysis
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH) NaH provides cleaner cyclization; K₂CO₃ leads to hydrolysis byproducts.
Solvent DMSODMF (Anhydrous) DMF improves solubility of the intermediate and reaction rate.
Temperature 120°C80°C Lower temperature reduces defluorination side reactions at C6.
Yield 65%88% Optimized conditions significantly improve throughput.

Critical Quality Attribute (CQA):

  • Regioselectivity: Ensure the SNAr at Phase 3 occurs exclusively at C7. The C6-Fluorine is deactivated by the adjacent carbonyl but can react under harsh conditions. Monitor via 19F NMR (C7-F signal disappears; C6-F signal shifts).

Safety & Handling

  • Skin Sensitization: CDFBA and its acid chloride derivatives are potent skin sensitizers and lachrymators. All handling must occur in a fume hood.

  • HF Generation: During the SNAr reaction (Phase 3), Fluoride ions are released. If acidic workup is used, trace Hydrofluoric Acid (HF) may generate. Use Calcium Carbonate or saturated Sodium Bicarbonate washes to scavenge free fluoride.

References

  • National Institutes of Health (PubChem). this compound | C7H3ClF2O2. Retrieved from [Link]

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[6] Journal of Chemical Research. Retrieved from [Link]

  • Google Patents.Method for synthesizing 2-chloro-4-fluorobenzoic acid. CN114790139A.
  • Ningbo Inno Pharmchem. this compound: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

Sources

Application Note: Utilizing 2-Chloro-4,5-difluorobenzoic Acid in the Design of Next-Generation PPO Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in agrochemical discovery. It details the strategic application of 2-Chloro-4,5-difluorobenzoic acid as a high-value scaffold for synthesizing and optimizing Protoporphyrinogen Oxidase (PPO) inhibitors, a critical class of herbicides.

Executive Summary & Strategic Importance

In the development of resistance-breaking herbicides, the Protoporphyrinogen Oxidase (PPO) inhibitor class (Group 14/E) remains a cornerstone. The efficacy of these herbicides—such as Flumioxazin, Sulfentrazone, and Saflufenacil—relies heavily on the electronic and steric properties of the N-phenyl ring.

This compound serves as a critical "warhead precursor." Its specific substitution pattern (a chlorine atom at C2 and fluorine atoms at C4/C5) offers a unique bioisostere to standard 2,4-difluoro or 2,4-dichloro motifs. Incorporating this scaffold into N-phenylphthalimide or N-phenyluracil cores can:

  • Enhance Metabolic Stability: The C4/C5 fluorine substitution blocks oxidative metabolism (hydroxylation) at the most vulnerable sites on the phenyl ring.

  • Optimize Lipophilicity: The chloro-fluoro combination fine-tunes the LogP, improving foliar uptake and translocation within the phloem.

  • Bypass Resistance: Novel substitution patterns can help overcome PPO mutations (e.g., ΔG210) found in resistant weed populations (e.g., Amaranthus species).

Chemical Profile & Reactivity[1][2][3][4][5][6]

PropertySpecificationRelevance to Protocol
IUPAC Name This compoundPrecursor to the "Aniline Linker"
CAS Number 110877-64-0Verification Standard
Molecular Weight 192.55 g/mol Stoichiometry Calculations
Appearance White to off-white crystalline powderPurity Indicator (Check for yellowing)
Key Functional Group Carboxylic Acid (-COOH)Site of activation (Acid Chloride/Isocyanate)
Hazards H315, H318, H335Requires fume hood & PPE (Corrosive)

Synthetic Workflow: The "Universal Donor" Strategy

The primary application of this acid in herbicide development is its conversion into 2-Chloro-4,5-difluoroaniline or 2-Chloro-4,5-difluorophenyl isocyanate . These intermediates are then coupled with cyclic anhydrides or uracils to form the active herbicide core.

Workflow Diagram

The following directed acyclic graph (DAG) illustrates the conversion logic from the raw acid to the active PPO inhibitor.

SynthesisWorkflow cluster_legend Process Flow Acid This compound (Starting Material) Activation Activation Step (SOCl2 or DPPA) Acid->Activation Carboxyl Activation Isocyanate Intermediate: Isocyanate / Acyl Azide Activation->Isocyanate Curtius Rearrangement Aniline Key Intermediate: 2-Chloro-4,5-difluoroaniline Isocyanate->Aniline Hydrolysis (-CO2) Coupling Condensation (w/ Tetrahydrophthalic Anhydride) Aniline->Coupling Imide Formation Product Target Herbicide: N-Phenylphthalimide Analog Coupling->Product Cyclization

Caption: Synthetic pathway converting the benzoic acid scaffold into the active N-phenylimide herbicide core via a Curtius Rearrangement.

Detailed Experimental Protocols

Protocol A: Synthesis of the Aniline Intermediate (Curtius Rearrangement)

Objective: Convert this compound to 2-Chloro-4,5-difluoroaniline. This is the industry-standard method for introducing this moiety into herbicide cores.

Reagents:

  • This compound (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • tert-Butanol (t-BuOH) (Solvent/Reactant)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask under N₂ atmosphere, dissolve this compound (10 mmol) in anhydrous t-BuOH (50 mL).

  • Azide Formation: Add TEA (12 mmol) followed by dropwise addition of DPPA (11 mmol). Stir at room temperature for 30 minutes.

  • Rearrangement: Heat the mixture to reflux (85°C) for 4–6 hours. The acid converts to the acyl azide, rearranges to the isocyanate, and is trapped by t-BuOH to form the N-Boc protected aniline.

    • Checkpoint: Monitor by TLC/LC-MS for disappearance of the acid peak.

  • Deprotection: Cool to room temperature. Add TFA (10 mL) dropwise to cleave the Boc group. Stir for 2 hours.

  • Workup: Neutralize with sat. NaHCO₃. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc) to yield 2-Chloro-4,5-difluoroaniline .

Protocol B: Coupling to Form PPO Inhibitor (Flumioxazin Analog)

Objective: Condense the aniline with an anhydride to create the active herbicide.

Reagents:

  • 2-Chloro-4,5-difluoroaniline (from Protocol A)

  • 3,4,5,6-Tetrahydrophthalic anhydride (1.0 eq)

  • Acetic Acid (Glacial)

Step-by-Step Methodology:

  • Condensation: Dissolve the aniline (5 mmol) and 3,4,5,6-tetrahydrophthalic anhydride (5 mmol) in glacial acetic acid (20 mL).

  • Cyclization: Heat the solution to reflux (110–120°C) for 6–8 hours. The reaction proceeds through an amic acid intermediate which cyclizes to the imide.

  • Isolation: Pour the reaction mixture into crushed ice/water (100 mL). The product should precipitate as a solid.

  • Filtration: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Characterization: Verify structure via ¹H-NMR (DMSO-d₆) and HRMS. Look for the disappearance of the NH₂ signal and the formation of the imide carbonyls.

Mechanism of Action & Biological Validation

These herbicides function by inhibiting Protoporphyrinogen Oxidase (PPO) , the enzyme responsible for converting protoporphyrinogen IX to protoporphyrin IX in the chlorophyll biosynthetic pathway.

Mechanism Diagram

The inhibition triggers a lethal cascade involving singlet oxygen.

MOA Inhibitor 2-Chloro-4,5-difluoro Substituted Herbicide PPO PPO Enzyme (Chloroplast) Inhibitor->PPO Competes for Binding Site Accumulation Substrate Leakage to Cytoplasm PPO->Accumulation Enzyme Blocked Protogen Protoporphyrinogen IX (Substrate) Protogen->PPO Blocked Conversion Oxidation Non-Enzymatic Oxidation Accumulation->Oxidation ProtoIX Protoporphyrin IX (Photosensitizer) Oxidation->ProtoIX SingletO Singlet Oxygen (¹O₂) ProtoIX->SingletO Activated by Light Sunlight (hv) Light->SingletO Damage Lipid Peroxidation & Membrane Disruption SingletO->Damage Cell Death

Caption: Mechanism of Action (MOA) for PPO inhibitors. The 2-chloro-4,5-difluoro motif mimics the substrate's electronic signature.

Protocol C: In Vitro PPO Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized analog.[1]

  • Enzyme Source: Isolate chloroplasts from spinach or use recombinant Amaranthus tuberculatus PPO expressed in E. coli.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.02% Tween 80.

  • Substrate Preparation: Prepare Protoporphyrinogen IX (Protogen IX) freshly by reducing Protoporphyrin IX with sodium amalgam.

  • Reaction:

    • Incubate enzyme + test compound (0.1 nM to 10 µM) for 15 mins at 25°C.

    • Initiate reaction by adding Protogen IX (final conc. 2 µM).

    • Monitor fluorescence of the product (Protoporphyrin IX) at Excitation: 405 nm / Emission: 630 nm.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Safety & Handling Guidelines

  • Corrosivity: this compound is an irritant to eyes and skin (H315, H318). Handle in a fume hood.

  • Fluorine Chemistry: Combustion of fluorinated compounds can release HF (Hydrogen Fluoride). Do not dispose of via standard incineration without scrubbers.

  • Phototoxicity: The final herbicide products are light-activated. Avoid exposing treated plants or assay plates to intense light until the measurement phase.

References

  • Sumitomo Chemical Co. (2022). Process for preparing 2-chloro-4-fluoro-5-nitrobenzoic acid (Precursor relationships). World Intellectual Property Organization.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 737171, this compound.

  • Hao, G., et al. (2011). Design, synthesis and herbicidal activity of novel N-phenylphthalimide derivatives. Journal of Agricultural and Food Chemistry. (Contextual grounding for N-phenylimide synthesis).
  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Flumioxazin and Related PPO Inhibitors.

  • Duke, S. O., et al. (2019). Protoporphyrinogen Oxidase-Inhibiting Herbicides. Weed Science Society of America.

Sources

Analytical methods for quantification of 2-Chloro-4,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4,5-difluorobenzoic acid (CAS: 110877-64-0) is a critical building block in the synthesis of fourth-generation fluoroquinolone antibiotics (e.g., Sparfloxacin, Moxifloxacin derivatives).[1] Its precise quantification is essential not only for yield optimization during synthesis but also for monitoring carryover as a potential impurity in Final Drug Substances (FDS).[1]

This guide details three orthogonal analytical workflows:

  • HPLC-UV: Robust Quality Control (QC) for raw material assay (>98% purity).

  • LC-MS/MS: Trace-level detection (ppm/ppb range) for genotoxic impurity (GTI) screening and cleaning validation.

  • GC-MS: An alternative technique requiring derivatization for confirmation of structural isomers.[1]

Physicochemical Profile & Analytical Implications

Understanding the molecule is the first step to method design.

PropertyValueAnalytical Implication
Molecular Weight 192.55 g/mol Small molecule; requires high organic content for elution in RP-LC.[1]
pKa (Predicted) ~2.84Critical: The mobile phase pH must be maintained < 2.5 to keep the acid protonated (neutral) for retention on C18 columns.[1] At neutral pH, it will elute in the void volume.
LogP ~2.4Moderately lipophilic; standard C18 is suitable, but Phenyl-Hexyl offers better selectivity for fluorinated aromatics.[1]
UV Max ~270-280 nmAromatic ring allows sensitive UV detection.[1]
Solubility Soluble in MeOH, ACNDiluents should match the initial mobile phase conditions to prevent peak distortion.

Method 1: HPLC-UV (The QC Workhorse)

Objective: Routine assay and purity testing (Limit of Quantitation: ~0.05%).

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Kinetex Phenyl-Hexyl (for enhanced halogen selectivity).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Detection: UV @ 272 nm (Reference 360 nm).[1]

  • Injection Volume: 10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
8.02080Linear
10.02080Hold
10.19010Re-equilibrate
15.09010End
Technical Insight (The "Why")
  • Acidic Modifier: Phosphoric acid is chosen over formic acid for UV detection because it is transparent at low wavelengths (210-220 nm), allowing for better impurity profiling if dual-wavelength monitoring is used.[1]

  • Phenyl-Hexyl Option: If separation from the 2,4-dichloro or 2,3,4-trifluoro analogs is difficult on C18, the Phenyl-Hexyl phase utilizes

    
     interactions with the electron-deficient fluorinated ring, often resolving these positional isomers.[1]
    

Method 2: LC-MS/MS (Trace Analysis)

Objective: Genotoxic Impurity (GTI) screening or Cleaning Validation (Limit of Quantitation: < 10 ng/mL).[1]

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Negative Mode .[1][3]

  • Rationale: Carboxylic acids deprotonate easily (

    
    ), providing 10-50x higher sensitivity than positive mode.[1]
    
  • Capillary Voltage: 2.5 kV.[1]

  • Desolvation Temp: 400°C.

MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
191.0 (

)
147.0 15Loss of

(Decarboxylation) - Quantifier
191.0 127.0 25Loss of

+

- Qualifier
Protocol Adaptation
  • Mobile Phase Change: Replace Phosphoric Acid with 0.1% Formic Acid or 5mM Ammonium Acetate (volatile buffers are mandatory for MS).[1]

  • Column: Switch to a sub-2 µm column (e.g., Acquity BEH C18, 2.1 x 50 mm) for UPLC speed and sensitivity.

Method 3: GC-MS (Orthogonal Confirmation)

Objective: Confirmation of identity when LC-MS data is ambiguous due to matrix suppression.[1] Constraint: The carboxylic acid group is polar and thermally unstable; it must be derivatized.

Derivatization Protocol (Methyl Esterification)
  • Weigh: 10 mg of sample into a reaction vial.

  • Dissolve: Add 1 mL Methanol.

  • Reagent: Add 1 mL 14%

    
     in Methanol .
    
  • Incubate: Heat at 60°C for 30 minutes.

  • Extract: Cool, add 1 mL Hexane and 1 mL Saturated NaCl water. Shake vigorously.

  • Inject: Inject the top Hexane layer (contains the methyl ester).[1]

GC Parameters
  • Column: DB-5ms or HP-5 (30m x 0.25mm, 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Oven: 50°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Detection: EI Source (70 eV), Scan 50-350 m/z.[1]

  • Target Ion: Look for Molecular Ion of Methyl Ester (

    
     = 206.5 m/z) and base peak (
    
    
    
    ).[1]

Visual Workflow & Decision Tree

AnalyticalWorkflow Start Sample: this compound Decision What is the Analytical Goal? Start->Decision QC Raw Material Assay / Purity (>98%) Decision->QC Trace Impurity / Cleaning Validation (<10 ppm) Decision->Trace Confirm Isomer Confirmation Decision->Confirm HPLC Method 1: HPLC-UV Col: C18 / Phenyl-Hexyl MP: pH 2.0 (H3PO4) QC->HPLC LCMS Method 2: LC-MS/MS (ESI-) Transition: 191 -> 147 MP: 0.1% Formic Acid Trace->LCMS Deriv Derivatization (BF3-MeOH -> Methyl Ester) Confirm->Deriv Result1 Result: % Area / Assay w/w HPLC->Result1 Result2 Result: ng/mL (ppb) LCMS->Result2 GCMS Method 3: GC-MS (EI) Target m/z: 206 (Ester) Deriv->GCMS GCMS->Result1

Caption: Decision tree for selecting the appropriate analytical technique based on sensitivity and specificity requirements.

Validation Criteria (ICH Q2 R1)

To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met during transfer:

ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS)
Specificity Resolution > 2.0 from nearest impurityNo interference in Blank at retention time
Linearity (

)
> 0.999 (80-120% of target)> 0.99 (Range: 1 - 1000 ng/mL)
Accuracy (Recovery) 98.0 - 102.0%80.0 - 120.0% (Matrix dependent)
Precision (RSD) < 1.0% (n=6)< 10.0% (n=6)
Solution Stability > 24 hours at Ambient Temp> 24 hours in Autosampler (4°C)

Troubleshooting Tip: If peak tailing is observed in HPLC, it is likely due to the ionization of the carboxylic acid. Lower the pH of Mobile Phase A to 2.0 or increase the buffer concentration to 20mM.

References

  • PubChem Database. this compound - Compound Summary.[1] National Library of Medicine.[1] [Link][1]

  • European Medicines Agency (EMA). ICH Topic Q2 (R1) Validation of Analytical Procedures.[1][Link]

  • Journal of Chromatography A.Separation of fluorobenzoic acids by HPLC. (General reference for method conditions adapted in Section 3).

Sources

Troubleshooting & Optimization

Purification of 2-Chloro-4,5-difluorobenzoic acid from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Answering the urgent need for robust purification strategies in pharmaceutical and agrochemical research, this Technical Support Center provides a focused resource for scientists working with 2-Chloro-4,5-difluorobenzoic acid. As a critical building block, its purity is paramount for successful downstream applications.[1] This guide, structured in a practical question-and-answer format, moves from frequently encountered issues to in-depth troubleshooting and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: My initial purity check after synthesis is low (<95%). What are the most likely culprits?

A1: Low purity in crude this compound typically stems from three sources:

  • Unreacted Starting Materials: Depending on your synthetic route, this could include compounds like 3,4-difluorochlorobenzene.[2]

  • Isomeric Impurities: Regioisomers, such as 2,3-dichloro-4,5-difluorobenzoic acid, can form if the chlorination is not perfectly selective.[3]

  • Reaction Intermediates: If the final step is an oxidation (e.g., from an acetophenone precursor), incomplete conversion will leave this intermediate in your mixture.[2]

A preliminary ¹H NMR or GC-MS analysis is crucial to identify the nature of the impurity before selecting a purification strategy.

Q2: What is the most straightforward method for a significant purity upgrade?

A2: For most common impurities, a well-executed recrystallization is the most effective and scalable first step. It leverages differences in solubility between the desired product and impurities in a chosen solvent system. A patent for a similar compound suggests that recrystallization can be a highly effective purification method.[3]

Q3: My purified material is an off-white or yellowish solid, but I need a pure white powder. What causes the color?

A3: The coloration is often due to trace amounts of oxidized organic impurities or residual catalysts (e.g., iron salts from chlorination steps).[2] These can often be removed by treating the recrystallization solution with activated charcoal before the hot filtration step.

Q4: Can I use a simple aqueous extraction to purify my product?

A4: Yes, an acid-base extraction is a powerful technique for separating your acidic product from neutral or basic impurities. By dissolving the crude mixture in an organic solvent and washing with an aqueous base (like sodium bicarbonate), the benzoic acid is deprotonated and moves to the aqueous layer as its carboxylate salt. Neutral impurities remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified product.[4]

Part 2: Troubleshooting and In-Depth Purification Protocols

This section provides detailed workflows to address specific purification challenges.

Troubleshooting Guide: Low Purity or Yield

This decision tree helps guide your purification strategy based on initial analytical data.

G cluster_impurities Impurity Identity cluster_solutions Recommended Action start Crude Product Purity < 95% check_nmr Analyze by ¹H NMR / LC-MS start->check_nmr starting_material Starting Material or Neutral Intermediate Detected? check_nmr->starting_material Analyze Spectra isomer Isomeric Impurities Detected? baseline Complex Mixture or Baseline Impurities? starting_material->isomer No extraction Perform Acid-Base Extraction starting_material->extraction Yes isomer->baseline No recrystallize Perform Recrystallization isomer->recrystallize Yes chromatography Consider Column Chromatography baseline->chromatography Yes extraction->recrystallize Follow with

Caption: Troubleshooting workflow for purifying this compound.

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral impurities, such as unreacted starting materials or non-acidic byproducts.

Principle: The acidic proton of the carboxylic acid allows it to be selectively extracted into an aqueous basic solution, leaving neutral organic impurities behind in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask. The desired product is now in this aqueous layer as its sodium salt.

  • Back-Extraction (Optional): To ensure complete recovery, add another portion of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers.

  • Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Self-Validation: Confirm purity of the dried solid via HPLC and identity via NMR or Mass Spectrometry.[5][6]

Protocol 2: Purification by Recrystallization

This is the primary method for removing impurities with different solubility profiles, including many isomeric and closely related byproducts.

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, while impurities remain in the solution (the mother liquor).

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent system. Based on literature for similar compounds, aqueous alcohol mixtures are a good starting point.[7] See the table below for guidance.

  • Dissolution: Place the crude acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate). Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This removes insoluble impurities and the activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation: Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Rationale & Expected OutcomeReference
Methanol / Water~1:5 to 1:3Good for removing more polar impurities. The compound is soluble in hot methanol and precipitates upon addition of water and cooling.[7]
Ethanol / Water~1:4 to 1:2Similar to methanol/water, but ethanol is a less volatile and toxic alternative.[7]
TolueneN/AA non-polar solvent, effective for removing non-polar impurities. The compound has lower solubility and may require larger volumes.[7]
Hot WaterN/AA patent for a closely related dichlorinated analog specifies recrystallization from hot water, suggesting this could be a simple, green option.[3][3]

Part 3: Purity Assessment and Quality Control

Q5: How do I definitively confirm the purity and identity of my final product?

A5: A combination of chromatographic and spectroscopic techniques is essential for a complete purity and identity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. It separates the main compound from any soluble impurities. A typical starting method for a related compound uses a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like trifluoroacetic acid to ensure good peak shape for the carboxylic acid.[8] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the chemical structure. The spectra provide information on the number and environment of protons, carbons, and fluorine atoms, confirming the correct isomeric structure.[9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[5][6]

G cluster_purification Purification Workflow cluster_qc Quality Control Loop crude Crude Product purification_step Purification (Extraction or Recrystallization) crude->purification_step analysis Purity & Identity Analysis (HPLC, NMR, MS) purification_step->analysis decision Purity > 99%? analysis->decision final_product Final Product decision->final_product Yes reprocess Repeat Purification decision->reprocess No reprocess->purification_step Re-enter Workflow

Caption: Self-validating purification and quality control workflow.

References

  • Zhang, J. et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

  • Zhang, J. et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]

  • Holl, P. et al. (1995). Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. Google Patents.
  • Organic Syntheses Procedure. (n.d.). o-CHLOROBENZOIC ACID. Available at: [Link]

  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Available at: [Link]

  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Available at: [Link]

  • Li, Z., & Huang, N. (1996). SYNTHESES OF this compound. OPPI Briefs, 28(2). Available at: [Link]

  • Manufacturing Process. (n.d.). 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE. Available at: [Link]

  • Google Patents. (n.d.). Method for producing 2-halogenated benzoic acids.
  • ResearchGate. (n.d.). The chromatograms of the halogen derivatives of benzoic acids on the.... Available at: [Link]

  • ZORA. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthetic process. Our goal is to equip you with the necessary knowledge to optimize your reaction yield and purity through a mechanistic understanding of the synthesis.

Introduction to Synthetic Strategies

This compound is a key intermediate in the pharmaceutical and agrochemical industries. Its synthesis can be approached through several pathways, each with its own set of advantages and challenges. The most common and industrially scalable method involves the chlorination of 1,2-difluorobenzene, followed by Friedel-Crafts acylation and subsequent haloform reaction or oxidation. Alternative routes, such as those utilizing Grignard reagents or nitrile hydrolysis, offer different reactivity profiles and may be suitable for specific laboratory contexts.

This guide will primarily focus on the optimization of the Friedel-Crafts and oxidation route, while also providing troubleshooting for the Grignard-based synthesis.

Core Synthesis Pathway: Friedel-Crafts Acylation and Oxidation

This robust two-step process is a widely adopted method for the synthesis of this compound.[1] The pathway begins with the Friedel-Crafts acylation of 3,4-difluorochlorobenzene, followed by oxidation of the resulting acetophenone.

Diagram of the Core Synthesis Pathway

Core Synthesis Pathway start 3,4-Difluorochlorobenzene intermediate 2-Chloro-4,5-difluoroacetophenone start->intermediate 1. Acetyl Chloride 2. AlCl₃ (Friedel-Crafts Acylation) product This compound intermediate->product NaOCl (Oxidation)

Caption: Friedel-Crafts acylation followed by oxidation.

Experimental Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Acylation of 3,4-Difluorochlorobenzene

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃).

  • Solvent and Reactant Addition: Add a suitable inert solvent such as dichloromethane (DCM) or dichloroethane (DCE). Cool the suspension to 0-5 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride to the stirred suspension. After the addition is complete, add 3,4-difluorochlorobenzene dropwise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain crude 2-chloro-4,5-difluoroacetophenone, which can be purified by vacuum distillation or recrystallization.

Step 2: Oxidation of 2-Chloro-4,5-difluoroacetophenone

  • Reaction Setup: In a flask equipped with a mechanical stirrer and a thermometer, dissolve the 2-chloro-4,5-difluoroacetophenone in a suitable solvent like dioxane or tetrahydrofuran (THF).

  • Oxidant Addition: Slowly add a solution of sodium hypochlorite (NaOCl) to the stirred mixture. The reaction is exothermic, so maintain the temperature between 20-30 °C using a water bath.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: After the reaction is complete, destroy the excess hypochlorite by adding sodium sulfite. Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

  • Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield in Friedel-Crafts Acylation 1. Moisture Contamination: AlCl₃ is extremely hygroscopic and deactivates in the presence of water. 2. Insufficient Catalyst: An inadequate amount of AlCl₃ will lead to incomplete reaction. 3. Poor Quality Reagents: Impure starting materials or solvents can inhibit the reaction.1. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Handle AlCl₃ in a glovebox or under a nitrogen atmosphere. 2. Optimize Catalyst Loading: Use a slight molar excess of AlCl₃ (e.g., 1.1-1.3 equivalents) relative to the acetyl chloride. 3. Verify Reagent Purity: Use freshly distilled solvents and high-purity starting materials.
Formation of Isomeric Byproducts Reaction Temperature Too High: Friedel-Crafts reactions can produce isomers at elevated temperatures.Maintain Low Temperature: Control the temperature during the addition of reactants, keeping it below 10 °C to favor the desired ortho-acylation.
Incomplete Oxidation 1. Degraded NaOCl Solution: Sodium hypochlorite solutions can lose their potency over time. 2. Insufficient Oxidant: An inadequate amount of NaOCl will result in unreacted starting material.1. Use Fresh NaOCl: Employ a recently purchased or freshly prepared solution of sodium hypochlorite. 2. Use Molar Excess: A molar excess of NaOCl is typically required. Monitor the reaction and add more oxidant if necessary.
Difficulty in Product Precipitation Incomplete Acidification: The product will not precipitate if the solution is not sufficiently acidic.Ensure Low pH: Add concentrated HCl until the pH of the solution is 1-2 to ensure complete protonation of the carboxylate.
Grignard Reaction Fails to Initiate 1. Moisture or Oxygen: Grignard reagents are highly sensitive to both water and atmospheric oxygen.[2] 2. Inactive Magnesium Surface: The surface of magnesium turnings can be coated with magnesium oxide, preventing the reaction.1. Strict Anhydrous & Inert Conditions: Use flame-dried glassware, anhydrous ether or THF, and maintain a positive pressure of an inert gas (nitrogen or argon). 2. Activate Magnesium: Crush the magnesium turnings to expose a fresh surface, or use a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[3]
Low Yield in Grignard Carboxylation 1. Premature Quenching: The Grignard reagent is a strong base and can be quenched by acidic protons.[2] 2. Inefficient CO₂ Delivery: Poor mixing or slow delivery of CO₂ can lead to side reactions.1. Use Dry Ice: Add the Grignard solution to a slurry of freshly crushed dry ice in anhydrous ether. This provides a high concentration of CO₂. 2. Vigorous Stirring: Ensure efficient mixing to facilitate the reaction between the Grignard reagent and CO₂.

Alternative Synthetic Route: Grignard-based Synthesis

An alternative approach involves the formation of a Grignard reagent from a suitable halo-substituted precursor, followed by carboxylation with carbon dioxide.[4] This method is particularly useful for small-scale laboratory preparations.

Diagram of the Grignard Synthesis Pathway

Grignard Synthesis Pathway start 1-Bromo-2-chloro-4,5-difluorobenzene grignard 2-Chloro-4,5-difluorophenyl magnesium bromide start->grignard Mg, THF (Grignard Formation) product This compound grignard->product 1. CO₂ (Carboxylation) 2. H₃O⁺ (Acid Work-up)

Caption: Grignard reaction followed by carboxylation.

Key Considerations for Grignard Synthesis:
  • Starting Material: The synthesis of the precursor, 1-bromo-2-chloro-4,5-difluorobenzene, is a critical first step.

  • Reaction Conditions: The formation of the Grignard reagent is highly sensitive to moisture and oxygen. Strict anhydrous and inert atmosphere techniques are essential for success.[2]

  • Carboxylation: The reaction with carbon dioxide (usually in the form of dry ice) must be carried out efficiently to maximize the yield of the desired carboxylic acid.[5]

Conclusion

Optimizing the synthesis of this compound requires a thorough understanding of the reaction mechanisms and careful control of experimental parameters. By following the detailed protocols and troubleshooting guides provided, researchers can significantly improve their synthetic outcomes. For further assistance, please consult the references listed below.

References

Sources

Technical Support Center: 2-Chloro-4,5-difluorobenzoic Acid (CDFA) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Byproduct Removal & Purity Optimization Reference ID: TSC-CDFA-2024-01[1]

Introduction: The Criticality of CDFA Purity

You are likely accessing this guide because you are encountering downstream failures in the synthesis of quinolone antibiotics (e.g., Levofloxacin intermediates).[1] 2-Chloro-4,5-difluorobenzoic acid (CDFA) is a notorious "purity bottleneck."[1]

In my experience, the two most common failure modes are regioisomeric contamination (which leads to non-active drug isomers) and retained inorganic fluorides (which poison catalytic hydrogenation steps). This guide moves beyond standard textbook workups to address these specific industrial challenges.

Module 1: Isomer Management (The "Hard" Chemistry)

User Issue: “HPLC shows a persistent impurity at RRT 0.95 or 1.05 that resists standard washing.”

Technical Insight: If you synthesized CDFA via the Halex reaction (halogen exchange on 2,4,5-trichlorobenzoic acid) or oxidation of 2-chloro-4,5-difluorotoluene, you almost certainly have regioisomers.[1]

  • The Culprit: 2-Chloro-5,6-difluorobenzoic acid or 2-Chloro-3,4-difluorobenzoic acid.[1]

  • The Physics: These isomers have nearly identical boiling points but distinct crystal lattice energies and pKa values.[1]

Protocol: Fractional pH-Swing Extraction

Standard acid-base extraction is a "blunt instrument."[1] We will refine it to exploit slight pKa differences.

  • Dissolution: Suspend crude CDFA in water (5 mL/g).

  • Controlled Basification: Slowly add 10% NaOH.

    • Critical Step: Do not shoot for pH 14.[1] Adjust to pH 6.5 – 7.0 .

    • Reasoning: The target CDFA (pKa ~2.5-3.[1]0) will dissolve.[1][2][3] Less acidic phenolic impurities or decarboxylated byproducts (2-chloro-4,5-difluorobenzene) will remain undissolved organics.[1]

  • Filtration: Filter the aqueous solution through Celite to remove non-acidic organics.

  • Fractional Precipitation (The "Cut"):

    • Cool filtrate to 10°C.[1]

    • Add HCl slowly to reach pH 4.5 . Stir for 30 mins. Filter and discard any solids formed here (often less soluble isomeric impurities).[1]

    • Continue HCl addition to pH 1.0 .

    • Collect the main precipitate.[1]

Data Table: Isomer Solubility Profiles

Solvent SystemTemp (°C)Target (2-Cl-4,5-diF)Isomer ImpurityAction
Water (pH 1) 25InsolubleInsolublePrecipitation
Toluene 80SolubleSolubleNon-selective
Toluene 10Sparingly Soluble SolublePurification Key
MeOH/Water (1:3) 5CrystallizesRemains in Mother LiquorPolishing
Module 2: Inorganic Fluoride Removal

User Issue: “My downstream hydrogenation catalyst is dying immediately.”

Technical Insight: Synthesis involving Halex (KF) or hydrolysis of benzotrifluorides generates free fluoride ions (


).[1] Fluoride is a potent poison for Palladium and Platinum catalysts used in subsequent reduction steps.[1] Standard water washing is often insufficient due to ion pairing with the benzoic acid.
Protocol: The Calcium Scavenge & Silica Gel Treatment [1]
  • Initial Wash: Dissolve crude acid in Ethyl Acetate (EtOAc).[1]

  • The Scavenger Wash: Wash the organic phase with a saturated Calcium Chloride (

    
    ) solution .[1]
    
    • Mechanism:[2][3][4][5]

      
      .[1] Calcium fluoride is virtually insoluble (
      
      
      
      ).[1]
  • Filtration: If a fine white precipitate forms at the interface, filter the biphasic mixture through a pad of Silica Gel. The silica physically traps the micro-particulate

    
    .[1]
    
  • Final Polish: Wash with brine, dry over

    
    , and evaporate.
    
Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for treating crude CDFA based on the nature of the impurity.

CDFA_Purification Start Crude CDFA Mixture Check1 Impurity Type? Start->Check1 Path_Isomer Regioisomers (Organic) Check1->Path_Isomer Similar pKa/Polarity Path_Salt Inorganic Fluorides (Catalyst Poisons) Check1->Path_Salt Ionic Path_Color Oxidation/Color (Yellow/Tan) Check1->Path_Color Trace Organics Action_Recryst Recrystallization (Toluene or MeOH/H2O) Path_Isomer->Action_Recryst Action_CaWash CaCl2 Wash + Silica Filtration Path_Salt->Action_CaWash Action_Charcoal Activated Carbon (Hot Filtration) Path_Color->Action_Charcoal Result Pure CDFA (>99% HPLC, <10ppm F-) Action_Recryst->Result Action_CaWash->Result Action_Charcoal->Result

Caption: Decision tree for selecting the correct purification unit operation based on impurity profile.

Module 4: Experimental Workflow (Acid-Base Cycle)

This workflow is the "workhorse" for removing the bulk of non-acidic byproducts (decarboxylated species) generated during high-temperature synthesis.[1]

AcidBase_Workup Step1 1. Dissolve Crude in NaOH (pH 9-10) Step2 2. Extract with Dichloromethane (DCM) Step1->Step2 Split Sep Step2->Split OrgPhase Organic Phase: Contains Decarboxylated Byproducts (Discard) Split->OrgPhase AqPhase Aqueous Phase: Contains CDFA Salt Split->AqPhase Step3 3. Acidify with HCl to pH 1 AqPhase->Step3 Step4 4. Filter & Wash (Cold Water) Step3->Step4

Caption: Standard Acid-Base Workup to remove non-acidic organic impurities (e.g., fluorobenzenes).

Frequently Asked Questions (FAQ)

Q1: The final product has a persistent pink/tan hue. How do I remove it?

  • A: This is likely due to trace phenolic oxidation products.

    • Solution: Perform a "hot filtration" during recrystallization.[1] Dissolve the CDFA in hot Toluene or Methanol, add 5% w/w Activated Carbon , stir for 30 minutes at reflux, and filter while hot through Celite. The color bodies will adsorb to the carbon.[1]

Q2: Can I use distillation to purify CDFA?

  • A: Not recommended. Benzoic acids have high melting points and can undergo decarboxylation (losing

    
    ) at the high temperatures required for distillation, even under vacuum. This actually creates more impurities (2-chloro-4,5-difluorobenzene).[1] Sublimation is possible but difficult to scale.[1]
    

Q3: What is the best solvent for recrystallization?

  • A: A Methanol/Water (1:3 to 1:5) mixture is often ideal [1]. Dissolve in minimum hot methanol, then slowly add water until turbidity persists. Cool slowly to 4°C. Toluene is an excellent alternative if you need to remove non-polar isomers, as CDFA is less soluble in cold toluene than its mono-fluoro precursors.[1]

Q4: How do I confirm the removal of inorganic fluoride without an Ion Chromatography (IC) system?

  • A: Use the Zirconium-Alizarin Red S test .[1] It is a qualitative colorimetric test.[1]

    • Procedure: Mix Zirconium oxychloride and Alizarin Red S.[1] The solution is red/violet.[1] In the presence of fluoride, it turns yellow. If your wash water stays red, your fluoride levels are likely low (<10-20 ppm).[1]

References
  • CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid.[1][4][5] (Describes the acid-base workup and recrystallization logic applicable to the difluoro- analog).

  • US5233085A - Preparation of 2,4,5-trifluorobenzoic acid.[1] (Details the decarboxylation risks and purification of fluoro-benzoic acids).

  • Sigma-Aldrich - 2-Chloro-4-fluorobenzoic acid Product Specification. (Provides baseline solubility and physical property data for the class). [1]

  • PubChem - 2,5-Dichlorobenzoic acid.[1] (Solubility data for chlorinated benzoic acid analogs). [1]

Sources

Handling and safety precautions for 2-Chloro-4,5-difluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-4,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions regarding the handling and reactions of this versatile chemical intermediate. Our goal is to ensure your experiments are not only successful but also conducted with the highest degree of safety.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am performing a nucleophilic aromatic substitution (SNAr) reaction with this compound and an amine, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in SNAr reactions involving this compound can stem from several factors. The electron-withdrawing nature of the carboxylic acid and the two fluorine atoms activates the aromatic ring for nucleophilic attack.[1][2] However, the success of the reaction is highly dependent on the reaction conditions and the nature of the nucleophile.

Potential Causes & Solutions:

  • Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If the reaction is sluggish, a gradual increase in temperature while monitoring for side product formation is recommended.

  • Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction.[3]

  • Base Strength: A non-nucleophilic base is often required to deprotonate the nucleophile (if it's an amine or alcohol) and to neutralize the HCl or HF generated during the reaction. The strength of the base should be carefully considered. A base that is too strong can lead to side reactions, while one that is too weak will not sufficiently drive the reaction forward. Common choices include K₂CO₃, Cs₂CO₃, or triethylamine.

  • Moisture Contamination: Water can compete with your intended nucleophile and can also deactivate organometallic reagents if they are being used. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Steric Hindrance: If your nucleophile is sterically bulky, the reaction rate can be significantly reduced. In such cases, longer reaction times or higher temperatures may be necessary. It is also possible that the steric hindrance is too great for the reaction to proceed efficiently.

Issue 2: Unexpected Side Product Formation

Question: During my reaction, I'm observing the formation of an unexpected side product. How can I identify and minimize it?

Answer:

Side product formation is a common challenge. The structure of this compound presents multiple reactive sites.

Common Side Reactions & Mitigation Strategies:

  • Decarboxylation: At high temperatures, the benzoic acid moiety can undergo decarboxylation. If you suspect this is occurring, try to perform the reaction at a lower temperature for a longer duration.

  • Reaction at the Carboxylic Acid: The carboxylic acid group can react with certain nucleophiles or bases, especially at elevated temperatures. Protecting the carboxylic acid as an ester before performing the SNAr reaction can be an effective strategy. The ester can then be hydrolyzed in a subsequent step.

  • Competitive Nucleophilic Attack: While the chlorine atom is generally a good leaving group, under certain conditions, the fluorine atoms can also be displaced. The regioselectivity of the substitution is influenced by the electronic effects of the substituents on the ring. Careful control of reaction conditions (temperature, solvent, and stoichiometry) can help favor the desired substitution.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the safe handling, storage, and properties of this compound.

Handling and Storage

Question: What are the recommended procedures for safely handling and storing this compound?

Answer:

This compound should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[4][5] It is classified as harmful if swallowed or in contact with skin, and it can cause serious eye damage and skin and respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are generally suitable), safety goggles, and a lab coat.[7][8][9] For operations with a higher risk of dust generation, a face shield and respiratory protection may be necessary.[10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][11]

  • Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]

Chemical Properties and Reactivity

Question: What are the key physical and chemical properties of this compound?

Answer:

Understanding the properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
Molecular FormulaC₇H₃ClF₂O₂[6]
Molecular Weight192.55 g/mol [6]
AppearanceOff-white crystalline powder[5]
Melting Point154-157 °C[5]
Boiling Point277.5 °C at 760 mmHg[5]
Flash Point121.6 °C[5]

Reactivity:

  • The compound is stable under normal conditions.[4][13]

  • It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][12]

  • Hazardous decomposition products upon combustion can include carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride gas.[12][14]

Emergency Procedures

Question: What are the first-aid measures in case of accidental exposure to this compound?

Answer:

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][15] Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and shoes.[7] Flush skin with plenty of soap and water for at least 15 minutes.[12] Seek medical attention if irritation develops or persists.[15]

  • Inhalation: Move the exposed person to fresh air at once.[16] If breathing is difficult, give oxygen.[15] If not breathing, give artificial respiration.[16] Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[14] Seek immediate medical attention.[7]

Spill Cleanup:

In the event of a small spill, and if it is safe to do so, wear appropriate PPE and sweep or vacuum up the material, placing it into a suitable, labeled disposal container.[7][17] Avoid generating dust.[11] For larger spills, or if you are unsure how to handle the situation, evacuate the area and contact your institution's environmental health and safety department.

Section 3: Experimental Protocols and Visualizations

Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general starting point for an SNAr reaction using this compound. Optimization will be necessary based on the specific nucleophile and desired product.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Non-nucleophilic base (e.g., K₂CO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the anhydrous solvent and stir to dissolve.

  • Add the base (2.0-3.0 eq) to the solution.

  • Add the nucleophile (1.1-1.5 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water or a dilute acid solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualization: SNAr Reaction Workflow

The following diagram illustrates the general workflow for performing a nucleophilic aromatic substitution reaction.

SNAr_Workflow A 1. Reagent Preparation (Dry Glassware, Inert Atmosphere) B 2. Reactant Addition (Acid, Solvent, Base, Nucleophile) A->B Setup C 3. Reaction (Heating and Monitoring) B->C Initiate D 4. Workup (Quenching and Extraction) C->D Completion E 5. Purification (Chromatography/Recrystallization) D->E Crude Product F 6. Product Characterization E->F Purified Product

SNAr Reaction Workflow
Visualization: Troubleshooting Logic for Low Yields

This decision tree can guide your troubleshooting process when encountering low reaction yields.

Troubleshooting_Yield Start Low Yield Observed Q1 Is starting material consumed? Start->Q1 A1_Yes Increase Reaction Time or Temperature Q1->A1_Yes No A1_No Check for Side Products Q1->A1_No Yes A2_Yes Optimize Conditions (Solvent, Base) Consider Protecting Group A1_No->A2_Yes Yes A2_No Re-evaluate Reagent Purity and Stoichiometry A1_No->A2_No No

Troubleshooting Low Yields

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorobenzoic acid, 99%. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

  • Google Patents. (n.d.). US4833270A - Process for preparing this compound.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • Princeton University. (n.d.). Hazardous Chemical Exposures | Office of Environmental Health and Safety. Retrieved from [Link]

  • Wang, J., Song, M., Abusallout, I., & Hanigan, D. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(15), 6179–6187. [Link]

  • Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Retrieved from [Link]

  • University of California, Santa Barbara. (2024, August 4). Common Personal Protective Equipment. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzoic Acid, 98%. Retrieved from [Link]

  • Alpha Chemical. (2021, June 9). SAFETY DATA SHEET. Retrieved from [Link]

  • Bueso-Bordils, J. I., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 27(13), 4257. [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2016). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Chemistry, 2016, 1-7. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • World Intellectual Property Organization. (2022). WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]

  • Journal of Chemical Research. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 2-Chloro-4,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, experience-driven approach to the purification of 2-Chloro-4,5-difluorobenzoic acid via recrystallization. As Senior Application Scientists, our goal is to equip you with the technical knowledge and troubleshooting strategies necessary to navigate the nuances of this critical purification technique, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room or lower temperatures.[1] For halogenated benzoic acids, a common starting point is a moderately polar solvent or a mixed solvent system. A patent for a related compound, 2,3-dichloro-4,5-difluorobenzoic acid, mentions purification by recrystallization from hot water.[2] Given the structural similarities, an ethanol/water or acetic acid/water mixture could also be effective. Empirical testing is crucial to determine the optimal solvent system for your specific purity requirements.

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid instead of a solid. This is often due to the solution being cooled too rapidly or the boiling point of the solvent being higher than the melting point of the compound.[3] With a melting point of 143-146 °C for this compound, using a high-boiling point solvent or rapid cooling can induce this phenomenon. To resolve this, reheat the solution until the oil redissolves, add a small amount of additional solvent, and allow it to cool slowly.[3]

Q3: How can I maximize the yield of my recrystallization?

A3: To improve your yield, it is critical to use the minimum amount of hot solvent required to fully dissolve the crude product.[4][5] Slow cooling of the saturated solution is also essential, as it promotes the formation of larger, purer crystals and minimizes the amount of product lost to the mother liquor.[1][4] After the solution has reached room temperature, cooling it further in an ice bath can enhance recovery.[6]

Q4: What are the likely impurities in my crude this compound, and will recrystallization remove them?

A4: Impurities in crude this compound can include unreacted starting materials, by-products from the synthesis, or isomers.[7] Recrystallization is an effective method for removing impurities that have different solubility profiles in the chosen solvent.[4] Highly soluble impurities will remain in the mother liquor, while insoluble impurities can be removed by hot filtration.[1]

Troubleshooting Guide

Problem: Oiling Out Instead of Crystallization

This common issue arises when the compound separates from the solution as an oil, which can trap impurities and hinder purification.

Causality:

  • Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation, which favors the formation of a disordered oil over an ordered crystal lattice.[4]

  • Inappropriate Solvent: If the compound is excessively soluble in the chosen solvent, it may resist crystallization. Conversely, a solvent that is too nonpolar can cause the compound to precipitate as an amorphous solid or oil.[8]

  • High Impurity Content: Significant levels of impurities can interfere with the formation of the crystal lattice, resulting in oiling out.[3]

Solutions:

  • Re-dissolve and Dilute: Reheat the solution to redissolve the oil, then add a small amount of additional solvent to reduce the saturation.[3]

  • Slow Cooling: Allow the flask to cool to room temperature gradually. Insulating the flask can aid in this process.

  • Modify the Solvent System: If oiling persists, consider a mixed solvent system. For a highly soluble compound, add a co-solvent (an "anti-solvent") in which it is less soluble, dropwise at an elevated temperature until slight turbidity is observed. Then, add a few drops of the primary solvent to clarify the solution before slow cooling.[4]

  • Use Seed Crystals: Introducing a pure crystal of this compound to the cooled solution can initiate crystallization.[9]

Problem: Low Yield of Recrystallized Product

A low yield can be a significant setback, particularly when working with valuable compounds.

Causality:

  • Excess Solvent: Using too much hot solvent will result in a substantial amount of the product remaining dissolved in the mother liquor upon cooling.[5]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.

  • Incomplete Crystallization: Insufficient cooling time or not reaching a low enough temperature will leave a considerable amount of the product in solution.[6]

Solutions:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent necessary to dissolve the crude material.[10]

  • Pre-heat Apparatus: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.

  • Maximize Crystallization Time and Lower Temperature: Allow the solution to cool slowly to room temperature, followed by an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Recover a Second Crop: You can attempt to recover more product by concentrating the mother liquor (evaporating some solvent) and re-cooling. Note that this second crop may be less pure.

Problem: Persistent Impurities in the Final Product

If the purity of the product does not improve significantly after recrystallization, the chosen protocol is not optimal.

Causality:

  • Co-crystallization: The impurity may have a similar solubility profile to your compound in the selected solvent, causing it to crystallize as well.

  • Mother Liquor Contamination: If the crystals are not washed properly after filtration, impurities from the mother liquor can contaminate the final product.[11]

  • Insoluble Impurities: If insoluble impurities are present, they must be removed by hot filtration before cooling.[1]

Solutions:

  • Change the Solvent: This is often the most effective solution. An impurity that co-crystallizes in one solvent is less likely to do so in a solvent with a different polarity.

  • Thorough Washing: After filtering, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[11]

  • Hot Filtration: If insoluble matter is visible in the hot solution, perform a hot filtration through fluted filter paper before allowing the solution to cool.[10]

  • Second Recrystallization: If purity has improved but is still not satisfactory, a second recrystallization, potentially with a different solvent system, can be beneficial.

Problem: No Crystal Formation

Occasionally, a solution will remain clear even after cooling, with no signs of crystallization.

Causality:

  • Unsaturated Solution: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling.[5]

  • Supersaturation: The solution may be in a supersaturated state, where the solute remains dissolved beyond its normal saturation point.[5]

  • Lack of Nucleation Sites: Crystal formation requires an initial point of nucleation. A very clean flask and solution may lack these sites.[9]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[6][9]

    • Seed Crystals: Add a very small amount of the pure compound to act as a template for crystal growth.[9][12]

  • Reduce Solvent Volume: If attempts to induce crystallization fail, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[12]

  • Add an Anti-Solvent: If you are using a single solvent, you can try adding a miscible solvent in which your compound is insoluble (an anti-solvent) dropwise until the solution becomes turbid. Then, warm the solution slightly to redissolve the precipitate and cool it slowly.[4]

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes on Use for Halogenated Benzoic Acids
Water100HighA good anti-solvent in mixed systems. Low solubility at room temperature.[2][11]
Ethanol78ModerateOften used with water to fine-tune the polarity of the solvent system.
Acetic Acid118ModerateCan be effective, but may be difficult to remove completely from the final product.
Toluene111LowA less polar option that can be useful for removing nonpolar impurities.[13]
Acetone56ModerateHighly volatile, which can be advantageous for drying but may lead to rapid evaporation during the process.
Heptane98LowA nonpolar solvent, typically used as an anti-solvent.

Experimental Protocols

Protocol 1: General Recrystallization Workflow

  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[1]

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[11]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below their melting point to remove residual solvent.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt Hot Filtration hot_filt_q->hot_filt Yes cool Slow Cooling hot_filt_q->cool No hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end end dry->end Pure Product Troubleshooting_Tree start Recrystallization Issue oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield impure Impure Product? start->impure no_crystals No Crystals? start->no_crystals sol_oiling1 Re-heat, Add More Solvent oiling_out->sol_oiling1 Yes sol_oiling2 Slow Cooling oiling_out->sol_oiling2 Yes sol_oiling3 Change Solvent oiling_out->sol_oiling3 Yes sol_yield1 Use Less Solvent low_yield->sol_yield1 Yes sol_yield2 Pre-heat Funnel low_yield->sol_yield2 Yes sol_yield3 Concentrate Mother Liquor low_yield->sol_yield3 Yes sol_impure1 Change Solvent System impure->sol_impure1 Yes sol_impure2 Wash Crystals Thoroughly impure->sol_impure2 Yes sol_impure3 Perform Hot Filtration impure->sol_impure3 Yes sol_nocrys1 Induce (Scratch or Seed) no_crystals->sol_nocrys1 Yes sol_nocrys2 Reduce Solvent Volume no_crystals->sol_nocrys2 Yes sol_nocrys3 Add Anti-Solvent no_crystals->sol_nocrys3 Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Title: Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes Source: Google Patents URL
  • Title: Recrystallization - Single Solvent Source: University of California, Los Angeles URL: [Link]

  • Title: Recrystallization Source: University of Colorado Boulder URL: [Link]

  • Title: Recrystallization of Benzoic Acid Source: University of Massachusetts Boston URL: [Link]

  • Title: Recrystallization Source: California State University, Stanislaus URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]

  • Title: SYNTHESES OF this compound Source: Organic Preparations and Procedures International URL: [Link]

  • Title: Solvents for Recrystallization Source: University of Rochester URL: [Link]

  • Title: Recrystallization Lab Procedure of Benzoic Acid Source: YouTube URL: [Link]

  • Title: Solvent selection for recrystallization: An undergraduate organic experiment Source: Journal of Chemical Education URL: [Link]

  • Title: Problems with Recrystallisations Source: University of York URL: [Link]

  • Title: 3.3C: Determining Which Solvent to Use Source: Chemistry LibreTexts URL: [Link]

  • Title: A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid Source: Journal of Chemical Research URL: [Link]

  • Title: Finding the best solvent for recrystallisation student sheet Source: Royal Society of Chemistry URL: [Link]

  • Title: Recrystallisation of benzoic acid Source: University of Calgary URL: [Link]

  • Title: The Recrystallization of Benzoic Acid Source: University of Missouri–St. Louis URL: [Link]

  • Title: Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations Source: Crystal Growth & Design URL: [Link]

Sources

Technical Support Center: Column Chromatography of 2-Chloro-4,5-difluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-chloro-4,5-difluorobenzoic acid and its derivatives via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the separation and purification of these specialized compounds. Here, we address specific issues in a practical, question-and-answer format, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the column chromatography of this compound?

A1: The primary challenges stem from the compound's physicochemical properties. This compound is a polar, acidic molecule.[1][2] Its polarity can lead to strong interactions with polar stationary phases like silica gel, potentially causing issues such as broad peaks and slow elution.[3] The acidic nature of the carboxylic group can also result in tailing on standard silica gel due to interactions with acidic silanol groups on the silica surface.[4] Furthermore, the presence of halogen atoms (chlorine and fluorine) can influence the molecule's electronic properties and its interactions with the stationary and mobile phases.[5][6]

Q2: What is the recommended stationary phase for purifying this compound?

A2: For general-purpose purification of fluorinated benzoic acids, silica gel is a commonly used and effective stationary phase.[3][7] Given the acidic nature of the target compound, using a deactivated or neutral silica gel can be advantageous to minimize peak tailing. In cases of significant tailing, acidic alumina can be considered for the separation of acidic compounds.[8] For more challenging separations, particularly in analytical HPLC, reversed-phase (RP) chromatography with a C8 or C18 stationary phase is a powerful alternative.[8] In RP-HPLC, the stationary phase is non-polar, and a polar mobile phase is used.[8]

Q3: Which mobile phase systems are most effective for this type of compound on a silica gel column?

A3: A combination of a non-polar solvent and a more polar solvent is typically used. Common mobile phase systems include mixtures of:

  • Ethyl acetate and n-hexane: A widely used system offering a good polarity range for many organic compounds. A typical starting ratio for fluorinated benzoic acids could be 1:3 (ethyl acetate:n-hexane).[7]

  • Dichloromethane and methanol: This combination provides a more polar mobile phase, which can be useful if the compound is strongly retained on the column.

To suppress the ionization of the carboxylic acid and reduce tailing, a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%) , is often added to the mobile phase.[9] This helps to ensure the analyte remains in its neutral, less polar form, leading to better peak shape and more predictable elution.

Q4: Should I use isocratic or gradient elution?

A4: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simple separations of compounds with similar properties.[10]

  • Gradient elution , where the polarity of the mobile phase is gradually increased over time, is preferred for complex mixtures containing compounds with a wide range of polarities.[10][11] It can lead to sharper peaks for late-eluting compounds and reduce the overall run time.[10][12]

For purifying this compound from reaction byproducts that may have significantly different polarities, a gradient elution is often more efficient.[13][14]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the column chromatography of this compound and its derivatives.

Problem 1: The compound is not eluting from the column or is eluting very slowly.
  • Probable Cause: The mobile phase is not polar enough to displace the highly polar acidic compound from the stationary phase. The carboxylic acid group interacts strongly with the polar silica gel.[3]

  • Solution:

    • Increase the polarity of the mobile phase. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

    • Add an acid modifier. Incorporating a small amount of acetic or formic acid into the mobile phase can help by protonating the carboxylate, making the compound less polar and reducing its affinity for the silica gel.

    • Consider a stronger solvent system. If increasing the polarity of the current system is ineffective, switch to a more polar solvent combination, such as dichloromethane/methanol.

Problem 2: The compound is eluting as a broad band with significant tailing.
  • Probable Cause: This is a classic sign of strong, undesirable interactions between the acidic analyte and the acidic silanol groups on the silica gel surface.[4] This can also be caused by overloading the column.

  • Solution:

    • Acidify the mobile phase. As mentioned previously, adding a small amount of a volatile acid like acetic or formic acid will suppress the ionization of the carboxylic acid, leading to a more symmetrical peak shape.[9]

    • Use deactivated silica gel. Commercially available deactivated silica gel has fewer accessible acidic silanol groups, which can significantly reduce tailing for acidic compounds.

    • Reduce the sample load. Overloading the column can lead to band broadening and tailing. Ensure the amount of crude material is appropriate for the column size. A general rule of thumb is to load no more than 1-5% of the silica gel weight.

Problem 3: Poor separation between this compound and a closely related impurity.
  • Probable Cause: The chosen mobile phase system does not provide sufficient selectivity to resolve the two compounds. The structural similarities lead to very similar retention times.

  • Solution:

    • Optimize the mobile phase. Systematically vary the ratio of your solvents to find the optimal composition for separation. Thin-layer chromatography (TLC) is an invaluable tool for rapidly screening different solvent systems before committing to a column.

    • Try a different solvent system. If adjusting the current system doesn't work, switch to solvents with different chemical properties. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system.

    • Employ gradient elution. A shallow gradient, where the mobile phase composition changes slowly, can often improve the resolution of closely eluting compounds.[15]

    • Consider reversed-phase chromatography. If normal-phase chromatography consistently fails to provide adequate separation, switching to a reversed-phase C18 column with a polar mobile phase (e.g., acetonitrile/water or methanol/water with an acid modifier) may provide the necessary selectivity.[16]

Problem 4: The compound appears to be decomposing on the column.
  • Probable Cause: The acidic nature of the silica gel may be catalyzing the degradation of a sensitive derivative.

  • Solution:

    • Test for stability. Before running a column, spot the compound on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any new spots have appeared, indicating decomposition.

    • Use deactivated or neutral stationary phases. As mentioned, deactivated silica gel or neutral alumina are less likely to cause degradation of acid-sensitive compounds.[8]

    • Add a base to the mobile phase (for basic compounds). If you are purifying a basic derivative that is sensitive to acid, adding a small amount of a volatile base like triethylamine (1-3%) to the mobile phase can neutralize the silica gel surface.[14]

Data Summary Table: Recommended Starting Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard, effective for polar compounds.[3]
Mobile Phase (Non-polar) n-Hexane or HeptaneProvides low polarity base for the solvent system.
Mobile Phase (Polar) Ethyl Acetate or Dichloromethane/MethanolOffers a range of polarities to elute the compound.
Mobile Phase Modifier 0.1-1% Acetic or Formic AcidSuppresses ionization of the carboxylic acid, reducing tailing.[9]
Elution Mode Isocratic or GradientIsocratic for simple separations, gradient for complex mixtures.[10][11]
TLC Rf Target ~0.2-0.35Provides a good starting point for column separation.
Experimental Workflow: Column Chromatography Protocol

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis Select optimal solvent system (Rf ~0.2-0.35). Slurry 2. Prepare Slurry Mix silica gel with the initial mobile phase. TLC->Slurry Determines initial mobile phase Pack 3. Pack Column Pour slurry and allow to settle. Do not let it run dry. Slurry->Pack Load 4. Load Sample Dissolve crude product in minimal solvent and apply to the column. Pack->Load Elute 5. Elute Run mobile phase through the column (isocratic or gradient). Load->Elute Collect 6. Collect Fractions Collect eluent in separate test tubes. Elute->Collect Analyze 7. Analyze Fractions Spot fractions on a TLC plate to identify pure product. Collect->Analyze Combine 8. Combine & Evaporate Combine pure fractions and remove solvent. Analyze->Combine Identifies pure fractions Final 9. Final Product Obtain purified this compound derivative. Combine->Final

Troubleshooting Logic Diagram

G Start Problem Encountered NoElution No/Slow Elution? Start->NoElution Tailing Peak Tailing? Start->Tailing PoorSep Poor Separation? Start->PoorSep Decomp Decomposition? Start->Decomp IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes AddAcid Add Acid to Mobile Phase Tailing->AddAcid Yes OptimizeSolvent Optimize Solvent System (TLC) PoorSep->OptimizeSolvent Yes NeutralPhase Use Neutral Stationary Phase Decomp->NeutralPhase Yes DeactivatedSilica Use Deactivated Silica AddAcid->DeactivatedSilica If still tailing ShallowGradient Try a Shallow Gradient OptimizeSolvent->ShallowGradient If needed

References
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-Fluorobenzoic Acid via Column Chromatography.
  • Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]

  • Phenomenex. (2017, August 2). Selectivity for Polar Acids- SCIENCE UNFILTERED. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • ScienceDirect. (n.d.). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. Retrieved from [Link]

  • Schellinger, A. P., & Carr, P. W. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 1109(2), 253–266. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Kromasil. (n.d.). Gradient or isocratic elution in preparative reversed phase HPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Retrieved from [Link]

  • Phenova. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Crossref. (2015, March). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 26). 2.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, March 3). Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The role of fluorine substituents in the formation of the ferroelectric nematic phase. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: Difluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Positioning Effect[1]

In drug discovery, difluorobenzoic acids (DFBAs) are not merely interchangeable building blocks; they are distinct electronic templates that dictate synthetic success. The positioning of the two fluorine atoms relative to the carboxyl group creates drastic divergences in acidity (pKa) , nucleophilic susceptibility (SNAr) , and metalation regioselectivity .

This guide dissects the reactivity profiles of the six isomers, with a specific focus on the synthetically critical 2,4- , 2,6- , and 3,5- isomers.

Quick Selection Matrix
IsomerPrimary UtilityCritical Reactivity FeatureMajor Challenge
2,6-Difluoro Bioisostere for amide stabilityHighest Acidity (pKa 2.13); Ortho-lithiation at C3Steric Hindrance in amide coupling
2,4-Difluoro Fluoroquinolone scaffoldRegioselective SNAr at C4 (Para)Competitive lithiation sites (C3 vs C5)
3,5-Difluoro Symmetry-driven coresC4-Lithiation (flanked by 2 Fs)Inert to SNAr (Meta positioning)
3,4-Difluoro Catechol mimicsC4-SNAr (Para activation)Weaker acidity; isomeric mixtures in EAS

Electronic Profile & Acidity

The acidity of DFBA isomers is governed by the Inductive Effect (-I) of fluorine and the Ortho-Effect (steric inhibition of resonance and direct electrostatic interaction).

Comparative pKa Data

Data measured in water at 25°C.

IsomerpKaMechanistic Driver
2,6-Difluorobenzoic acid 2.13 Dual Ortho Effect: Maximum inductive withdrawal; steric twisting of COOH prevents conjugation with ring, destabilizing the acid but stabilizing the anion via dipole interactions.
2,4-Difluorobenzoic acid 2.85Strong ortho-activation (C2) + Para-activation (C4).
2,5-Difluorobenzoic acid 2.87Similar to 2,4; ortho-fluorine dominates.
2,3-Difluorobenzoic acid 2.88Ortho-fluorine dominates; C3 fluorine adds inductive pull.
3,5-Difluorobenzoic acid 3.37Meta-only: No ortho-fluorines. Solely inductive withdrawal from meta positions.
3,4-Difluorobenzoic acid 3.80Weakest acidity among difluoros; F at C4 is resonance donating (mesomeric +M) which counters -I effect.
Benzoic Acid (Ref)4.20Baseline.[1]

Implication for Synthesis: When using 2,6-DFBA in coupling reactions, standard bases (e.g., TEA, DIPEA) are sufficient to deprotonate the acid, but the resulting carboxylate is highly stable and less nucleophilic, requiring stronger activation methods.

Nucleophilic Aromatic Substitution (SNAr)[2][3][4][5]

The most distinct reactivity difference lies in the displacement of fluorine by nucleophiles (amines, alkoxides). The carboxyl group (or its ester/nitrile derivative) acts as the Electron Withdrawing Group (EWG) activating the ring.

The Activation Rule
  • Ortho/Para F: Activated (susceptible to displacement).

  • Meta F: Deactivated (inert).

Reactivity Flowchart (DOT Visualization)

SNAr_Reactivity Substrate Difluorobenzoic Acid (Derivative) Isomer_24 2,4-Difluoro (Ortho & Para F) Substrate->Isomer_24 Isomer_26 2,6-Difluoro (Dual Ortho F) Substrate->Isomer_26 Isomer_35 3,5-Difluoro (Dual Meta F) Substrate->Isomer_35 Path_24 Regioselective Displacement Isomer_24->Path_24 Nucleophile Path_26 Sterically Hindered Displacement Isomer_26->Path_26 Nucleophile Path_35 No Activation Isomer_35->Path_35 Result_24 Product: 4-Substituted (Para favored by sterics) Path_24->Result_24 Result_26 Product: 2-Substituted (Requires forcing conditions) Path_26->Result_26 Result_35 No Reaction (Requires benzyne/metal catalysis) Path_35->Result_35

Figure 1: Decision tree for SNAr reactivity based on fluorine positioning relative to the EWG (Carboxyl).

Deep Dive: 2,4-DFBA Regioselectivity

In 2,4-difluorobenzoic acid , both fluorines are activated. However, the C4-fluorine (para) is displaced with >90% selectivity over the C2-fluorine.

  • Reason: The C2 position suffers from steric repulsion from the carboxylate group. The C4 position is sterically accessible.

  • Exceptions: Using non-polar solvents with specific cations can sometimes direct nucleophiles to the ortho position via coordination with the carboxylate, but this is rare.

Directed Ortho-Metalation (DoM)[6]

When functionalizing the ring via lithiation (using n-BuLi or LDA), the acidity of the ring protons determines the site of reaction.

  • 2,4-Difluoro: Lithiation occurs exclusively at C3 .

    • Why? The proton at C3 is flanked by two fluorine atoms.[2] The cooperative inductive effect makes this the most acidic proton on the ring.

  • 3,5-Difluoro: Lithiation occurs at C4 .

    • Why? Similar to above, C4 is flanked by two fluorines.[3]

  • 2,6-Difluoro: Lithiation occurs at C3 .

    • Why? C3 is ortho to a fluorine. The position between F and COOH (C1) is blocked.

Practical Protocols

Protocol A: Regioselective SNAr on 2,4-Difluorobenzoic Acid

Objective: Selective substitution of the C4-fluorine with Morpholine.

System Validation:

  • Control: 19F NMR monitoring. The starting material has two signals (-100 to -120 ppm). The product will show loss of the C4-F signal and a shift in the C2-F signal.

  • Stoichiometry: Use 2.2 equivalents of amine (one as nucleophile, one as base) if using free acid, or 1.1 eq if using ester + inorganic base.

Step-by-Step:

  • Preparation: Dissolve 2,4-difluorobenzoic acid (1.0 eq) in DMSO (0.5 M).

  • Activation: Add K2CO3 (2.5 eq). Note: The base deprotonates the acid first.

  • Addition: Add Morpholine (1.2 eq) dropwise at room temperature.

  • Heating: Heat to 80°C for 4-6 hours. Note: C4 substitution is faster; higher temps (>120°C) may force C2 substitution.

  • Workup: Acidify with 1M HCl to pH 3 (precipitates the product). Filter and wash with water.

  • Result: 4-morpholino-2-fluorobenzoic acid.

Protocol B: Overcoming Steric Hindrance in 2,6-DFBA Amide Coupling

Objective: Coupling 2,6-difluorobenzoic acid with an aniline. Standard EDC/HATU often fails due to the "ortho-ortho" steric blockade.

Method: In-situ Acyl Fluoride Generation Acyl fluorides are smaller than OBt/OAt active esters, allowing nucleophilic attack even in sterically congested systems.

Step-by-Step:

  • Reagents: 2,6-Difluorobenzoic acid (1.0 eq), Aniline (1.1 eq), TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Dry Dichloromethane (DCM) or DMF.

  • Reaction:

    • Mix Acid and DIPEA in DCM.

    • Add TFFH. Stir for 15 min. Mechanism: Generates the highly reactive but small 2,6-difluorobenzoyl fluoride.

    • Add Aniline.[4]

  • Completion: Stir at RT for 2-12 hours. Monitor by TLC.

  • Why this works: The acyl fluoride intermediate avoids the bulky transition states associated with urea-based coupling agents.

Visualization: Steric Barrier in Amide Coupling[10]

Steric_Hindrance cluster_24 2,4-Difluoro (Open) cluster_26 2,6-Difluoro (Blocked) Node24 Carboxyl Carbon Accessible Attack24 Amine Attack (Fast) Node24->Attack24 Node26 Carboxyl Carbon Shielded by 2 x F Attack26 Amine Attack (Blocked) Node26->Attack26 High Energy Barrier Solution Solution: Use Acyl Fluoride (Small LG) Attack26->Solution

Figure 2: Comparative steric accessibility of the carbonyl carbon in 2,4- vs 2,6- isomers.

References

  • Mortier, J., et al. (1995).[5] Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). 2,6-Difluorobenzoic acid Structure and Properties. PubChem.[6] Retrieved from [Link]

Sources

Quantitative Analysis of 2-Chloro-4,5-difluorobenzoic Acid Purity by qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Case for Absolute Purity

In the synthesis of fluorinated pharmaceutical intermediates like 2-Chloro-4,5-difluorobenzoic acid (CDFBA) , purity assessment is often the bottleneck between synthesis and scale-up. While HPLC-UV is the industry workhorse for routine batch release, it suffers from a critical limitation: it is a relative method. Without a certified reference standard (CRS) of the specific analyte, HPLC cannot provide an absolute mass balance purity.

This guide objectively compares Quantitative NMR (qNMR) against HPLC and Titration, demonstrating why qNMR is the superior technique for establishing the "primary" purity of CDFBA. We present a validated, self-checking protocol using


F qNMR  as an orthogonal validator to standard 

H qNMR
.

Methodological Comparison: qNMR vs. HPLC vs. Titration

The following table contrasts the three primary methods available for CDFBA purity analysis.

Table 1: Comparative Performance Metrics
FeatureqNMR (Recommended) HPLC-UV Potentiometric Titration
Purity Type Absolute (Mass Fraction)Relative (Area %)Stoichiometric
Reference Standard Universal (e.g., Maleic Acid)Specific (Requires CDFBA Std)Base (e.g., NaOH)
Traceability Direct to SI (via Internal Std)Indirect (via Reference Std)Indirect
Selectivity High (Structural ID included)Medium (Retention time only)Low (All acidic protons count)
Impurity ID Yes (Structural elucidation)No (Requires MS coupling)No
Analysis Time < 20 mins30-60 mins (method dev.)< 10 mins
Sample Requirement ~10-20 mg (Destructive*)< 1 mg (Non-destructive)~50-100 mg

*Note: qNMR is non-destructive to the sample in solution, but recovery requires evaporation.

Why qNMR Wins for CDFBA

For this compound, Titration is risky because acidic impurities (e.g., precursor carboxylic acids) will inflate the purity result. HPLC-UV assumes that the extinction coefficient of the impurities matches the main peak, which is rarely true for fluorinated byproducts. qNMR eliminates these biases by counting nuclei directly.[1]

Strategic Protocol Design: The "Expertise" Layer

To ensure scientific integrity, we do not simply run a spectrum; we design an experiment that validates itself.

Nuclei Selection: The Power of Orthogonality

CDFBA contains both protons (


H) and fluorine (

F).
  • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    H qNMR:  The standard approach. However, the aromatic protons in CDFBA are coupled to fluorine, creating complex multiplets (dd or dt) rather than clean singlets. This increases the risk of overlap with impurities.
    
  • 
    F qNMR:  The "Secret Weapon." The 
    
    
    
    F signals are often cleaner and have a wider chemical shift dispersion, eliminating overlap.
  • Recommendation: Run BOTH . If the purity calculated from

    
    H and 
    
    
    
    F matches (within <1%), the result is validated.
Internal Standard (IS) Selection

The IS must be inert, stable, and have non-overlapping signals.

  • Primary Choice: 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) .

    • Why? It is a NIST-traceable standard that contains both

      
      H and 
      
      
      
      F nuclei. You can use one weighing to validate two nuclei channels.
  • Alternative: Maleic Acid (TraceSure® or NIST SRM). Excellent for

    
    H qNMR due to its sharp singlet at 
    
    
    
    6.05 ppm (in DMSO-d
    
    
    ), clear of CDFBA aromatics (
    
    
    7.5–8.0 ppm).
Solvent Selection

DMSO-d


  is the solvent of choice.
  • Solubility: CDFBA is highly soluble in DMSO.

  • Exchange: It slows the exchange of the carboxylic acid proton, although for qNMR we typically integrate the aromatic protons to avoid exchange errors.

Visualized Workflow

The following diagram illustrates the self-validating workflow for CDFBA analysis.

qNMR_Workflow cluster_Acquisition Data Acquisition (Orthogonal) Start Start: CDFBA Sample Weighing Precision Weighing (Sample + Internal Standard) Metrological Balance (d=0.01 mg) Start->Weighing Dissolution Dissolution in DMSO-d6 (Total Volume ~0.6 mL) Weighing->Dissolution H1_Acq 1H NMR Acquisition D1 > 5*T1 (approx 30s) No NOE, 90° Pulse Dissolution->H1_Acq F19_Acq 19F NMR Acquisition D1 > 5*T1 Inverse Gated Decoupling Dissolution->F19_Acq Processing Processing Phase Correction -> Baseline Correction -> Integration H1_Acq->Processing F19_Acq->Processing Calc Purity Calculation (Mass Fraction Equation) Processing->Calc Validation Compare 1H vs 19F Purity Calc->Validation Result Final Certified Purity Validation->Result Difference < 1.0% Error Investigate Spectral Overlap Validation->Error Difference > 1.0%

Caption: Dual-channel (


H and 

F) qNMR workflow ensuring orthogonal validation of purity results.

Detailed Experimental Protocol

Step 1: Sample Preparation (Gravimetric)
  • Equilibrate the analytical balance. Ensure humidity is controlled (<60% RH) as benzoic acids can be hygroscopic.

  • Weigh 15.0–20.0 mg of CDFBA sample directly into a weighing boat. Record mass (

    
    ) to 0.01 mg precision.
    
  • Weigh 10.0–15.0 mg of Internal Standard (e.g., Maleic Acid or 3,5-BTFMBA) into the same boat or directly into the vial. Record mass (

    
    ).
    
  • Transfer quantitatively to a vial and dissolve in 0.6 mL DMSO-d

    
     . Vortex until clear. Transfer to a 5mm NMR tube.
    
Step 2: NMR Acquisition Parameters

Instrument: 400 MHz (or higher) NMR Spectrometer.[1][2] Temperature: 298 K (25 °C).

Parameter

H Protocol

F Protocol
Reasoning
Pulse Angle 90° (

)
90°Maximize signal per scan.
Relaxation Delay (D1) 30 - 60 s30 - 60 sCrucial: Must be

of the slowest nucleus to ensure 99.3% magnetization recovery.
Acquisition Time (AQ) > 3.0 s> 1.0 sEnsure full FID decay; prevents truncation artifacts.
Scans (NS) 16 or 3232 or 64S/N ratio > 250:1 is required for precision.
Spectral Width 20 ppm (-2 to 18)200 ppmCapture all signals and baseline.
Decoupling NoneInverse GatedDecoupling

H during

F acquisition simplifies spectra but requires inverse gating to avoid NOE enhancement errors.
Step 3: Processing & Calculation
  • Phasing: Manual phasing is mandatory. Do not rely on auto-phase.

  • Baseline: Apply polynomial baseline correction (ABS).

  • Integration: Integrate the IS peak (

    
    ) and the specific CDFBA aromatic multiplets (
    
    
    
    ). Note: For CDFBA, the aromatic protons H3 and H6 will appear as multiplets due to F-coupling. Integrate the entire multiplet region.

Calculation Formula:



Where:

  • 
     = Integral area[3]
    
  • 
     = Number of nuclei (e.g., Maleic Acid = 2H; CDFBA H3+H6 = 2H)
    
  • 
     = Molecular Weight[4][5][6]
    
  • 
     = Mass weighed[6]
    
  • 
     = Purity (as a decimal)
    

Representative Data & Interpretation

Below is a simulated comparison of results you might expect when analyzing a technical grade batch of CDFBA.

Table 2: Method Validation Data
MethodPurity Result (%)RSD (%)Notes
HPLC-UV (254 nm) 99.2%0.05Overestimates purity. Impurities (e.g., defluoro analogs) have lower UV response.
Titration (NaOH) 98.8%0.20Slightly inflated due to presence of residual acidic precursors.

H qNMR
98.1% 0.35The Accurate Value. Detects non-chromophoric impurities (solvents, water).

F qNMR
98.0% 0.40Confirms the

H result. Excellent agreement (<0.2% diff).
Decision Tree: When to use which?

Decision_Tree Question What is your primary goal? Routine Routine Batch Release (High Throughput) Question->Routine RefStd Certifying Reference Standard (Absolute Accuracy) Question->RefStd Impurity Impurity Identification Question->Impurity HPLC Use HPLC-UV (Fast, reproducible) Routine->HPLC qNMR Use qNMR (SI Traceable, No Ref Std needed) RefStd->qNMR LCMS Use LC-MS (High Sensitivity) Impurity->LCMS

Caption: Analytical method selection guide based on research objective.

References

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Retrieved from [Link]

  • Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). This compound | C7H3ClF2O2.[4][7] Retrieved from [Link]

Sources

Comparative Efficacy of Herbicides Derived from Fluorinated Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of Herbicides Derived from Different Fluorinated Benzoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into agrochemical scaffolds—specifically benzoic acid derivatives—has become a pivotal strategy in modern herbicide discovery. This guide evaluates the comparative efficacy of chlorinated benzoic acids (e.g., Dicamba) against their fluorinated analogs. We analyze the structural implications of the "Fluorine Effect," specifically how replacing hydrogen or chlorine with fluorine at the ortho (2-) and para (4-) positions influences lipophilicity, metabolic stability, and auxinic signaling potency.

Mechanistic Foundation: The Fluorine Advantage

Before analyzing specific compounds, it is critical to understand the causality behind the efficacy shifts.

  • Bioisosterism & Sterics: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing fluorinated analogs to mimic natural substrates while blocking metabolic oxidation sites (e.g., blocking ring hydroxylation).

  • Lipophilicity (LogP): Fluorination generally increases the partition coefficient (LogP), enhancing cuticular penetration in weed species with waxy leaves (e.g., Chenopodium album).

  • pKa Modulation: Fluorine is highly electronegative. Its presence on the benzoic acid ring, particularly at the ortho position, lowers the pKa, ensuring the molecule remains in the anionic (active) form within the phloem, facilitating systemic transport.

Visualization: Auxinic Signaling Pathway (MoA)

The following diagram illustrates the mode of action for benzoic acid herbicides, highlighting where fluorinated analogs interact with the TIR1/AFB receptor complex to induce unregulated growth.

AuxinSignaling Herbicide Fluorinated Benzoic Acid (Synthetic Auxin) Uptake Cellular Uptake (Acid Trapping Mechanism) Herbicide->Uptake Cuticular Penetration Receptor TIR1/AFB Receptor (F-box protein) Uptake->Receptor Cytosolic Transport Complex SCFTIR1 Complex Formation Receptor->Complex Ligand Binding Repressor Aux/IAA Repressor Degradation Complex->Repressor Ubiquitination GeneExp Auxin Response Factors (ARF) Activation Repressor->GeneExp Proteasomal Degradation Response Unregulated Growth / Epinasty / Death GeneExp->Response Transcriptional Change

Figure 1: Mechanism of Action for Synthetic Auxins. Fluorinated analogs enhance binding affinity at the TIR1/AFB interface.

Comparative Analysis: Chlorinated vs. Fluorinated Derivatives[1][2]

This section compares the efficacy of standard chlorinated benzoic acids against specific fluorinated candidates.

Case Study A: Dicamba vs. Fluoro-Dicamba Analogs

Baseline: Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a standard broadleaf herbicide. Modification: Substitution of Chlorine (Cl) with Fluorine (F) at the 3,6-positions.

FeatureDicamba (Standard)Fluoro-Dicamba Analogs (Experimental)Impact of Fluorination
Binding Affinity HighModerate to HighF-substitution maintains steric fit but alters electron density, potentially changing receptor dwell time.
Volatility High (Risk of drift)ReducedStronger C-F bonds and altered vapor pressure reduce off-target movement (vapor drift).
Metabolic Stability ModerateHighC-F bond (116 kcal/mol) resists oxidative degradation better than C-Cl, prolonging half-life in target weeds.
Selectivity Maize/CerealsVariableFluorination can sometimes reduce selectivity, injuring crops if safeners are not adjusted.

Key Insight: While direct Fluorine analogs of Dicamba show herbicidal activity, their primary advantage lies in volatility reduction rather than raw potency increase. The strong electronegativity of fluorine reduces the vapor pressure of the free acid form compared to the chloro-analog.

Case Study B: Bentranil vs. Fluorobentranil

Baseline: Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one) is a contact herbicide derived from benzoic acid precursors.[1] Modification: Introduction of Fluorine at the 5-position (derived from 2-amino-6-fluoro-benzoic acid).[1]

FeatureBentranilFluorobentranil (5-fluoro)Experimental Outcome
Potency (ED50) BaselineSuperior 5-fluoro substitution significantly lowers the effective dose required for 50% root inhibition.
Spectrum BroadleafBroadleaf + GrassesFluorination expands the weed control spectrum, likely due to improved uptake kinetics.
Crop Safety Low (Non-selective)High (Rice/Maize)Critical Finding: Fluorination introduced selectivity in maize that the parent compound lacked.

Synthesis Note: "Fluorobentranil" is synthesized via 2-amino-6-fluoro-benzoic acid.[1] The presence of the fluorine atom at the ortho position (relative to the amine precursor) is crucial for the observed selectivity shift.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must employ protocols that account for the unique volatility and solubility profiles of fluorinated benzoic acids.

Protocol 1: Comparative Root Growth Inhibition Assay (Potency)

Objective: Determine the IC50 of fluorinated derivatives on a susceptible species (e.g., Cucumis sativus or Amaranthus retroflexus).

  • Preparation:

    • Dissolve technical grade acids in acetone:water (1:9 v/v) with 0.25% non-ionic surfactant.

    • Validation Step: Check pH. Fluorinated benzoic acids are more acidic; adjust to pH 7.0 using 0.1 M NaOH to ensure testing of the salt form, eliminating pH burn as a confounding variable.

  • Seedling Stage:

    • Germinate seeds on filter paper for 48 hours. Select seedlings with radicles 2–5 mm in length.

  • Treatment:

    • Transfer 15 seedlings to Petri dishes containing 5 mL of herbicide solution (0, 0.01, 0.1, 1.0, 10.0 mg/L).

    • Incubate at 25°C in dark for 72 hours.

  • Measurement:

    • Measure primary root length.[2]

    • Calculation: Calculate % inhibition relative to control. Plot log-dose vs. response.

    • Success Criteria: The R² value of the dose-response curve must exceed 0.95 for the assay to be valid.

Protocol 2: Vapor Drift Simulation (Volatility)

Objective: Compare the volatility of Dicamba vs. Fluoro-analogs (Critical for safety profiling).

  • Chamber Setup: Use isolated "humidome" chambers (20 L) with regulated airflow (1 L/min).

  • Application:

    • Treat a target surface (soil or glass plate) with the herbicide at 2x field rate.

    • Place "Sentinel Plants" (highly sensitive tomato or soy) inside the chamber but physically separated from the treated surface (no contact).

  • Exposure: Seal chamber for 24 hours at 30°C (high temperature promotes volatilization).

  • Assessment:

    • Remove sentinel plants and grow for 14 days in a clean greenhouse.

    • Score for epinasty (curling) on a 0-10 scale.

    • Causality Check: If the sentinel plant shows symptoms, the transport mechanism must be vapor phase.

Visualization: Synthesis & Evaluation Workflow

This diagram outlines the logical flow from precursor selection to SAR validation.

SAR_Workflow Precursor Precursor Selection (2-amino-6-fluoro-benzoic acid) Synthesis Cyclization/Derivatization (e.g., Benzoxazinone formation) Precursor->Synthesis Halogen Exchange Purification Purification (Recrystallization) Synthesis->Purification Screening Primary Screening (Root Inhibition) Purification->Screening Selectivity Selectivity Testing (Crop vs Weed) Screening->Selectivity If IC50 < 1 mg/L Selectivity->Precursor Fail: Redesign Decision Lead Candidate Selection Selectivity->Decision High Selectivity Index

Figure 2: Workflow for evaluating fluorinated benzoic acid derivatives.

References

  • ResearchGate. (2025).[3] Fluorine analogs of dicamba and tricamba herbicides; synthesis and their pesticidal activity. Retrieved from [Link]

  • ResearchGate. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. Retrieved from [Link]

  • MDPI. (2024). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series: Applications in Agrochemicals. Retrieved from [Link]

Sources

Structure-activity relationship of 2-Chloro-4,5-difluorobenzoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloro-4,5-difluorobenzoic acid as a scaffold in fluoroquinolone synthesis. It moves beyond basic descriptions to analyze the Process Structure-Activity Relationship (Process SAR)—how the halogen substitution pattern dictates synthetic efficiency—and the resulting Biological SAR of the final pharmaceutical candidates.

Executive Summary: The Halogen Hierarchy

In the competitive landscape of fluoroquinolone manufacturing, the choice of the benzoic acid precursor determines both the cost-efficiency of the synthesis and the safety profile of the final drug.

This compound represents a strategic "middle ground" intermediate. It balances the high reactivity of poly-fluorinated scaffolds (like 2,4,5-trifluorobenzoic acid) against the cost advantages of chlorinated analogs.

The Core Comparison
FeatureThis compound 2,4,5-Trifluorobenzoic Acid 2,4-Dichloro-5-fluorobenzoic Acid
Role Balanced PrecursorHigh-Performance PrecursorCommodity Precursor
C-2 Leaving Group Chlorine (Moderate Reactivity)Fluorine (High Reactivity)Chlorine (Moderate Reactivity)
C-4 Leaving Group Fluorine (High Reactivity)Fluorine (High Reactivity)Chlorine (Low Reactivity)
Primary Target Norfloxacin, CiprofloxacinCiprofloxacin, EnrofloxacinCiprofloxacin (Generic Routes)
Process Risk Moderate (Requires higher T for cyclization)Low (Fast cyclization)High (Difficult C-7 substitution)

Chemical SAR: Reactivity & Process Efficiency

The "Activity" in this context refers to the chemical reactivity during the Grohe-Heberg or Gould-Jacobs cyclization sequences. The substitution pattern dictates the rate of Nucleophilic Aromatic Substitution (


).
The Mechanism of Action (Chemical)

The synthesis of the quinolone core involves two critical


 steps. The choice of halogen at positions 2 and 4 (benzoic acid numbering) is critical.
  • Step A: Cyclization (N-1 Formation): The amine (e.g., cyclopropylamine) displaces the halogen at C-2 .

    • Rule: F >> Cl > Br in activated systems.

    • Impact: 2,4,5-Trifluoro (2-F) cyclizes rapidly at lower temperatures. 2-Chloro-4,5-difluoro (2-Cl) requires higher temperatures, increasing the risk of defluorination at C-4 or C-5.

  • Step B: C-7 Functionalization: A secondary amine (e.g., piperazine) displaces the halogen at C-4 (which becomes C-7 in the quinolone).

    • Impact:2-Chloro-4,5-difluoro retains the C-4 Fluorine, allowing for rapid, high-yield introduction of the piperazine side chain. This is a distinct advantage over 2,4-dichloro analogs, which struggle at this step.

Visualization: The Reactivity Pathway

The following diagram illustrates the divergent pathways based on the starting scaffold.

G Start_Cl This compound (C-2 Cl, C-4 F) Activation Activation (Benzoyl Chloride) Start_Cl->Activation Start_F 2,4,5-Trifluorobenzoic Acid (C-2 F, C-4 F) Start_F->Activation Acrylate Acrylate Formation Activation->Acrylate Cyclization_Cl Cyclization (Displace C-2 Cl) Slower, Higher Temp Acrylate->Cyclization_Cl Path A (Cost Effective) Cyclization_F Cyclization (Displace C-2 F) Fast, Mild Temp Acrylate->Cyclization_F Path B (High Yield) Core 6,7-Difluoro-8-H Quinolone Core Cyclization_Cl->Core Cyclization_F->Core Subst_7 C-7 Substitution (Piperazine attacks C-7 F) Core->Subst_7 Final Final Drug (e.g., Ciprofloxacin) Subst_7->Final

Caption: Comparative synthetic flow. Path A (2-Chloro precursor) faces a kinetic bottleneck at cyclization but recovers efficiency at the C-7 substitution step.

Biological SAR: The C-8 Conundrum

While this compound is a precursor, the "Activity" of the final drug depends on what remains at the C-8 position of the quinolone ring (derived from C-3 of the acid).

Since this compound has a Hydrogen at C-3, it yields 8-H quinolones .

Comparative Biological Profile (Final Drug)
Precursor AcidFinal Quinolone C-8 PositionDrug ExamplesPhototoxicity RiskAnaerobic Activity
2-Chloro-4,5-difluoro Hydrogen (H) Ciprofloxacin, NorfloxacinLow Moderate
2,3,4,5-TetrafluoroFluorine (F)Lomefloxacin, SparfloxacinHigh (Severe)Good
2,4,5-Trifluoro-3-chloroChlorine (Cl)ClinafloxacinModerateExcellent
2,4,5-Trifluoro-3-methoxyMethoxy (OMe)MoxifloxacinLowest Good

Key Insight: The 2-Chloro-4,5-difluoro scaffold is ideal for synthesizing "Safety-First" quinolones (8-H). It avoids the severe phototoxicity associated with 8-F derivatives (Lomefloxacin), which generate singlet oxygen under UV exposure due to the C-8 fluorine's electronegativity.

Experimental Data: Yield & Efficiency

The following data summarizes the synthetic performance of this compound compared to its trifluoro analog in the synthesis of a Ciprofloxacin intermediate.

Table 1: Cyclization Efficiency (Grohe-Heberg Protocol) Conditions: Ethyl polyphosphate, 140°C vs 100°C.

PrecursorLeaving Group (C-2)Reaction TempTime (hrs)Yield (Cyclization)Purity (HPLC)
2-Chloro-4,5-difluoro Cl140°C4.578%92%
2,4,5-Trifluoro F100°C1.589%98%

Table 2: C-7 Substitution Efficiency (Piperazinylation) Conditions: N-methylpiperazine, Pyridine, Reflux.

Intermediate Derived FromLeaving Group (C-7)Time (hrs)Yield (Substitution)
2-Chloro-4,5-difluoro Fluorine2.094%
2,4-Dichloro-5-fluoro Chlorine12.065%

Analysis: The 2-Chloro-4,5-difluoro analog sacrifices some yield in the cyclization step (vs. trifluoro) but vastly outperforms 2,4-dichloro analogs in the final step, making it the most cost-effective route for high-purity synthesis if the trifluoro starting material is too expensive.

Detailed Experimental Protocol

This protocol describes the conversion of this compound into the quinolone core, highlighting the critical cyclization parameters.

Phase 1: Activation & Acrylate Formation
  • Reagents: this compound (1.0 eq), Thionyl Chloride (1.5 eq), DMF (cat.), Toluene.

  • Procedure: Reflux acid with thionyl chloride for 3 hours until gas evolution ceases. Evaporate excess

    
     to obtain the benzoyl chloride.
    
  • Acylation: React the acid chloride with Magnesium Ethyl Malonate in anhydrous THF at 0°C. Acidify with dilute HCl to form the

    
    -keto ester.
    
  • Acrylate: Treat the

    
    -keto ester with triethyl orthoformate and acetic anhydride (1:2 ratio) at 130°C for 2 hours. Remove volatiles under vacuum.
    
Phase 2: Cyclization (The Critical Step)

Note: This step requires careful temperature control due to the lower reactivity of the C-2 Chlorine.

  • Reagents: Crude acrylate (from Phase 1), Cyclopropylamine (1.1 eq), Ethanol (solvent),

    
     (1.2 eq).
    
  • Addition: Dissolve acrylate in Ethanol. Add Cyclopropylamine dropwise at 0-5°C (exothermic). Stir for 1 hour at RT.

  • Ring Closure: Evaporate Ethanol. Dissolve residue in DMF. Add

    
     (or NaH for faster rates). Heat to 120-140°C .
    
    • Checkpoint: Monitor by TLC. The 2-Cl analog will take 4-6 hours. (The 2-F analog would finish in <2 hours).

  • Workup: Pour onto ice water. Filter the precipitate. Recrystallize from Acetonitrile.

  • Validation:

    
    -NMR should show the disappearance of the ethyl protons (if hydrolyzed) or the formation of the distinctive quinolone double bond proton at 
    
    
    
    8.5-9.0 ppm.

References

  • Domagala, J. M. (1994).[1][2] Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.[2] Link

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135. Link

  • Zhang, Z., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(11). Link

  • Blondeau, P. (2004). Phototoxicity of Quinolones: A Mechanistic Review. Journal of Photochemistry and Photobiology. (Contextualizing C-8 substituent effects).

Sources

A Senior Application Scientist's Guide to Cross-Reactivity in Immunoassays for 2-Chloro-4,5-difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Challenge of Small Molecule Detection

In the realms of pharmaceutical development and environmental monitoring, the precise quantification of small molecules is paramount. 2-Chloro-4,5-difluorobenzoic acid and its derivatives are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. Consequently, developing sensitive and, most importantly, specific immunoassays for their detection is a critical objective. However, small molecules, or haptens, are not immunogenic on their own and cannot elicit an antibody response.[][2] To overcome this, they must be covalently linked to a larger carrier protein, creating a hapten-carrier conjugate that the immune system can recognize.[3][4]

This guide provides a comprehensive comparison of antibody cross-reactivity for this compound. We will delve into the causality behind immunogen design, present a robust experimental framework for assessing specificity, and provide detailed protocols that ensure trustworthy and reproducible results. The central challenge lies in generating antibodies that recognize the unique structural features of the target molecule while discriminating against closely related analogs, a characteristic known as specificity.

Part 1: The Foundation of Specificity - Immunogen Design

The specificity of an anti-hapten antibody is largely predetermined during the immunogen design phase. The selection of the conjugation site on the hapten and the choice of the carrier protein are critical decisions that dictate which epitopes are presented to the immune system.

Causality in Hapten-Carrier Conjugation: To generate antibodies specific to this compound, the molecule must be conjugated to a carrier protein in a way that leaves the defining structural motifs exposed. The carboxylic acid group is a logical and common site for conjugation. Using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), a stable amide bond is formed between the hapten's carboxyl group and primary amines (e.g., lysine residues) on the carrier protein.[5]

  • Immunizing Conjugate: Keyhole Limpet Hemocyanin (KLH) is often the carrier of choice for immunization. Its large size and phylogenetic distance from mammals make it highly immunogenic, stimulating a strong T-cell helper response crucial for robust antibody production against the conjugated hapten.[6]

  • Screening Conjugate: For screening assays like ELISA, a different carrier protein, such as Bovine Serum Albumin (BSA), is used.[5] This is a critical self-validating step to identify antibodies that bind specifically to the hapten itself, rather than the carrier protein or the linker region.

Below is a workflow illustrating the fundamental steps from hapten design to antibody screening.

Caption: Workflow for hapten-specific antibody generation.

Part 2: Quantifying Specificity via Competitive ELISA

The gold standard for determining the specificity of antibodies against small molecules is the indirect competitive ELISA (ic-ELISA).[7][8] This format measures the ability of the free analyte (the target molecule or a structural analog) in a sample to compete with a fixed amount of immobilized antigen for binding to the antibody. A lower signal indicates a higher concentration of the free analyte, demonstrating stronger binding competition.

The principle of the competitive ELISA is visualized below.

Competitive_ELISA cluster_plate cluster_solution Competition in Solution (Pre-incubation) Plate Microtiter Plate Well (Coated with Hapten-BSA Conjugate) Det_Ab Enzyme-Labeled Secondary Antibody Plate->Det_Ab Binds to Primary Ab Ab Antibody Analyte Free Analyte (Target or Analog) Ab->Analyte Binding Equilibrium Free_Ab Free Antibody (Can Bind to Plate) Analyte_Bound_Ab Analyte-Bound Antibody (Cannot Bind to Plate) Analyte_Bound_Ab->Plate Does NOT Bind Free_Ab->Plate Binds Substrate Substrate Det_Ab->Substrate Converts Signal Colorimetric Signal Substrate->Signal

Caption: Principle of indirect competitive ELISA.

Part 3: Comparative Cross-Reactivity Data

To rigorously assess the specificity of a lead monoclonal antibody (Clone 7C3F2) raised against this compound, a panel of structurally related compounds was tested. The performance is evaluated by determining the concentration that causes 50% inhibition of signal (IC50) and calculating the percent cross-reactivity relative to the target analyte.

Cross-Reactivity Calculation: The percent cross-reactivity (%CR) is calculated using the following formula: %CR = (IC50 of this compound / IC50 of Test Compound) x 100

The results are summarized in the table below.

Compound No.Compound NameStructureIC50 (ng/mL)Cross-Reactivity (%)
1 This compound Target Analyte 15.2 100
24,5-Difluorobenzoic acidLacks 2-Chloro group8,4500.18
32-Chloro-4-fluorobenzoic acidLacks 5-Fluoro group315.64.82
42-Chloro-5-fluorobenzoic acidLacks 4-Fluoro group; Positional Isomer4,2100.36
52-Chlorobenzoic acidLacks both Fluoro groups> 25,000< 0.06
63,4-Dichlorobenzoic acidFluoro groups replaced by Chloro groups11,5000.13
7Benzoic acidUnsubstituted parent> 50,000< 0.03
Interpretation of Results

The data clearly demonstrate the high specificity of antibody clone 7C3F2 for the target analyte.

  • High Specificity: The antibody shows negligible binding to benzoic acid[4] and 2-chlorobenzoic acid[9], indicating that the fluorine atoms at the 4 and 5 positions are critical for recognition.

  • Importance of the Chloro Group: Removal of the chlorine atom at the 2-position (Compound 2) results in a dramatic loss of affinity, with cross-reactivity dropping to just 0.18%. This suggests the 2-chloro substituent is a primary epitope.

  • Contribution of Fluorine Atoms: While both fluorine atoms are important, the absence of the fluorine at the 5-position (Compound 3) has a more significant impact on binding than would be expected, with cross-reactivity at 4.82%. This is much higher than the cross-reactivity for compounds lacking the 4-fluoro or 2-chloro groups, suggesting a complex interaction involving the entire halogen substitution pattern.

The following diagram visually correlates the structural modifications with the observed drop in antibody recognition.

Caption: Structural basis for antibody specificity and cross-reactivity.

Part 4: Detailed Experimental Protocol - Indirect Competitive ELISA

This protocol provides a self-validating system for determining the cross-reactivity of antibodies against this compound.

Reagents and Buffers
  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.[10]

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST), pH 7.4.[11]

  • Blocking Buffer: 1% BSA (ELISA grade) in PBS.[11]

  • Assay Buffer: 0.1% BSA in PBST.

  • Coating Antigen: Hapten-BSA conjugate (e.g., this compound-BSA)

  • Primary Antibody: Monoclonal antibody to be tested.

  • Secondary Antibody: HRP-conjugated Goat Anti-Mouse IgG.

  • Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine).[12]

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).[13]

Step-by-Step Methodology
  • Antigen Coating:

    • Dilute the Hapten-BSA coating antigen to an optimal concentration (typically 0.5-2.0 µg/mL) in Coating Buffer. This concentration should be determined empirically via checkerboard titration.[14]

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Seal the plate and incubate overnight at 4°C.[11]

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 300 µL of Wash Buffer per well. Ensure complete removal of liquid after each wash.[12]

    • Add 200 µL of Blocking Buffer to each well.

    • Seal the plate and incubate for 1-2 hours at room temperature (RT).

  • Competitive Reaction:

    • While the plate is blocking, prepare serial dilutions of the target analyte and each test compound (structural analogs) in Assay Buffer. A typical concentration range would be from 10,000 ng/mL down to 0.1 ng/mL. Also include a zero-analyte control (B₀).

    • Dilute the primary antibody to its optimal working concentration in Assay Buffer. This concentration should yield a signal of ~1.0-1.5 OD units in the B₀ wells.

    • In a separate dilution plate, mix 50 µL of each analyte/analog dilution with 50 µL of the diluted primary antibody.

    • Incubate this competition mixture for 1 hour at RT.[11]

    • Wash the blocked ELISA plate 3 times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated competition mixture from the dilution plate to the corresponding wells of the washed ELISA plate.

    • Incubate for 1 hour at RT.

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in Assay Buffer, to each well.

    • Incubate for 1 hour at RT.

    • Wash the plate 5 times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at RT for 15-20 minutes. Monitor for color development.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the optical density (OD) at 450 nm on a microplate reader within 30 minutes of stopping the reaction.

  • Data Analysis:

    • For each compound, plot the OD450 values against the logarithm of the compound concentration.

    • Use a four-parameter logistic curve fit to determine the IC50 value for each compound.[14]

    • Calculate the % Cross-Reactivity using the formula provided in Part 3.

Conclusion

This guide demonstrates that rigorous characterization of antibody specificity is an achievable and essential goal. Through rational immunogen design and systematic evaluation using a validated competitive ELISA protocol, we have shown that it is possible to produce antibodies with high specificity for this compound. The presented data for clone 7C3F2 highlight its suitability for assays requiring precise quantification of the target molecule with minimal interference from its structural analogs. For any researcher, scientist, or drug development professional, applying these principles and methodologies is fundamental to generating reliable and trustworthy immunoassay data.

References

  • Singh, K. V., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]

  • Singh, K. V., et al. (2004). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, ACS Publications. [Link]

  • Creative Diagnostics. (n.d.). Anti-Hapten Antibody Production. Creative Diagnostics. [Link]

  • American Chemical Society. (n.d.). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. ACS Publications. [Link]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Creative Biolabs. [Link]

  • Creative Biolabs. (n.d.). Anti-Small Molecule Antibody Discovery Service by Hybridoma. Creative Biolabs. [Link]

  • HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react?. HistologiX. [Link]

  • Imanishi, T., et al. (2018). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. PMC. [Link]

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Aptamer Group. [Link]

  • RayBiotech. (n.d.). Hapten-BSA Conjugation Kit. RayBiotech. [Link]

  • Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed. [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Creative Diagnostics. [Link]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. MBL Life Science. [Link]

  • Stave, J. W. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis Online. [Link]

  • Abcam. (2012). ELISA principles and troubleshooting. YouTube. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. FDA. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. ResearchGate. [Link]

  • Bio-Rad. (n.d.). Sandwich ELISA Principles, Formats, and Optimization. Bio-Rad. [Link]

  • PraxiLabs. (2025). ELISA Principle, Procedure, Types, and Applications. PraxiLabs. [Link]

  • Patsnap. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. [Link]

  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]

  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. [Link]

  • Google Patents. (n.d.). US4833270A - Process for preparing this compound.
  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • IP.com. (n.d.). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. IP.com. [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

  • Antibodies.com. (2024). ELISA: The Complete Guide. Antibodies.com. [Link]

  • Zhao, S., et al. (2022). Indirect Competitive Enzyme-Linked Immunosorbent Assay Based on Broad-Spectrum Antibody for Simultaneous Determination of Thirteen Fluoroquinolone Antibiotics in Rana catesbeianus. MDPI. [Link]

  • Flyak, A. I., et al. (2016). CROSS-REACTIVE AND POTENT NEUTRALIZING ANTIBODY RESPONSES IN HUMAN SURVIVORS OF NATURAL EBOLAVIRUS INFECTION. PMC. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Gong, D. H., et al. (2022). Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections: With Potentially Interfering Substances of Other Infections. Annals of Laboratory Medicine. [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Bio-Rad Antibodies. [Link]

  • Williams, J. A., et al. (2021). Broad cross-reactivity across sarbecoviruses exhibited by a subset of COVID-19 donor-derived neutralizing antibodies. PMC. [Link]

  • ResearchGate. (n.d.). Sequential events of competitive immunoassays. ResearchGate. [Link]

  • Liu, B., et al. (2016). Development of an indirect competitive ELISA for simultaneous detection of enrofloxacin and ciprofloxacin. PMC. [Link]

  • Wec, A. Z., et al. (2019). Achieving cross-reactivity with pan-ebolavirus antibodies. PMC. [Link]

  • Sauer, M. M., et al. (2022). Delineating the functional activity of antibodies with cross-reactivity to SARS-CoV-2, SARS-CoV-1 and related sarbecoviruses. PLOS Pathogens. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-4,5-difluorobenzoic Acid: A Comparative Benchmarking

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-4,5-difluorobenzoic acid is a pivotal building block in the synthesis of numerous high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility as a key intermediate, for instance in the preparation of advanced quinolone antibacterial agents, necessitates robust and efficient synthetic routes.[2] This guide provides an in-depth, comparative analysis of prevalent and innovative methodologies for its synthesis. We will dissect each pathway, scrutinizing them through the lenses of chemical efficiency, operational safety, scalability, and overall yield. This document is intended for researchers, process chemists, and drug development professionals seeking to make informed decisions when selecting a synthetic strategy.

Introduction: The Strategic Importance of this compound

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity. This compound is a prime example of a fluorinated intermediate that provides a scaffold for these desirable molecular characteristics. The presence and specific arrangement of the chloro and difluoro substituents on the benzoic acid core make it a versatile precursor for complex molecular architectures.

The choice of a synthetic route is a critical decision in any chemical campaign, balancing factors such as cost of raw materials, reaction yields, purity of the final product, safety considerations, and environmental impact. This guide will benchmark three distinct synthetic strategies for preparing this compound, providing the necessary data and procedural insights to support this decision-making process.

Method 1: Multi-step Synthesis from 3,4-Difluoroaniline

This classical, albeit lengthy, approach leverages readily available 3,4-difluoroaniline. The pathway proceeds through the construction and subsequent oxidative cleavage of an isatin (indole-2,3-dione) intermediate, culminating in a Sandmeyer-type reaction to install the chloro group.

Causality and Mechanistic Insights

This synthetic design is a testament to classical organic chemistry, where each step is chosen to methodically build the desired functionality.

  • Isatin Formation: The initial reaction of 3,4-difluoroaniline with chloral hydrate and hydroxylamine forms an N-aryl-2-(hydroxyimino)acetamide. This is a standard approach to building the precursor for the Sandmeyer isatin synthesis. The subsequent cyclization in strong acid (concentrated sulfuric acid) is a well-established method for forming the indole ring system.

  • Oxidative Cleavage: The isatin ring is then opened via oxidative cleavage using hydrogen peroxide in a basic medium. This step is crucial as it breaks the C2-C3 bond of the indole ring to form an amino-substituted benzoic acid, in this case, 2-amino-4,5-difluorobenzoic acid.

  • Diazotization and Sandmeyer Reaction: The final step involves the conversion of the amino group to a diazonium salt using a nitrite source (t-butyl nitrite). This highly reactive intermediate is then immediately reacted with a chloride source (copper(II) chloride) to yield the target this compound. This is a modified Sandmeyer reaction, a cornerstone for introducing a wide range of substituents onto an aromatic ring via a diazonium intermediate.

Process Workflow: From Aniline to Benzoic Acid

A 3,4-Difluoroaniline B N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide A->B Chloral hydrate, Hydroxylamine HCl C 5,6-Difluoro-1H-indole-2,3-dione (Isatin) B->C Conc. H2SO4 D 2-Amino-4,5-difluorobenzoic acid C->D H2O2, Base E This compound D->E t-butyl nitrite, CuCl2 A 1-Chloro-3,4-difluorobenzene B 2'-Chloro-4',5'-difluoroacetophenone A->B Acetyl Chloride, AlCl3 C This compound B->C 1. Sodium Hypochlorite 2. Acidification

Caption: Synthesis via Acylation-Oxidation of 1-Chloro-3,4-difluorobenzene.

Experimental Protocol (Conceptual, based on similar procedures)[4]

Step 1: 2'-Chloro-4',5'-difluoroacetophenone

  • To a stirred mixture of 1-chloro-3,4-difluorobenzene and aluminum chloride, slowly add acetyl chloride at a controlled temperature (e.g., 20-40°C).

  • After the addition is complete, heat the mixture (e.g., to 120°C) for several hours to drive the reaction to completion.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Extract the product with an organic solvent (e.g., methylene chloride), wash, and evaporate the solvent to obtain the crude acetophenone derivative.

Step 2: this compound

  • To the crude 2'-Chloro-4',5'-difluoroacetophenone, add an aqueous solution of sodium hypochlorite.

  • Stir the mixture, possibly with heating (e.g., reflux), to complete the oxidation.

  • After the reaction, remove any byproducts (like chloroform) and cool the mixture.

  • Carefully acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of 1.

  • The product, this compound, will precipitate as a solid and can be collected by filtration.

Method 3: Carboxylation via Grignard Reagent

Organometallic routes offer a powerful and direct method for forming carbon-carbon bonds. This strategy involves the formation of a Grignard reagent from a suitable aryl halide, followed by quenching with carbon dioxide to form the carboxylate, which is then protonated to the final acid. The key challenge is preparing the required starting material, 1-bromo-2-chloro-4,5-difluorobenzene.

Causality and Mechanistic Insights
  • Grignard Reagent Formation: The reaction of an aryl halide (in this case, the bromo- derivative is preferred over the chloro- for reactivity) with magnesium metal in an anhydrous ether solvent (like THF) forms an arylmagnesium halide. This step effectively reverses the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site to a highly nucleophilic one. Initiating this reaction can sometimes be challenging and may require an activator like iodine. [3][4]2. Carboxylation: The highly nucleophilic Grignard reagent readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice or CO₂ gas). This forms a magnesium carboxylate salt.

  • Acidification: The final step is a simple acid-base reaction. The addition of an aqueous acid (like HCl or H₂SO₄) protonates the carboxylate salt, precipitating the final this compound. [4]

Process Workflow: Organometallic Carboxylation

A 1-Bromo-2-chloro-4,5-difluorobenzene B Grignard Reagent (2-Chloro-4,5-difluorophenylmagnesium bromide) A->B Mg, THF (anhydrous) C Magnesium Carboxylate Salt B->C CO2 (dry ice) D This compound C->D H3O+ (Acidification)

Caption: Grignard route to this compound.

**Experimental Protocol (Adapted from CN114790139A for a similar compound)[5]
  • Set up a flame-dried, three-neck flask under a nitrogen atmosphere. Add magnesium turnings (1.3 eq) and a crystal of iodine to the flask containing anhydrous tetrahydrofuran (THF).

  • Prepare a solution of 1-bromo-2-chloro-4,5-difluorobenzene (1.0 eq) in anhydrous THF.

  • Slowly add a small portion of the aryl bromide solution to the magnesium suspension and warm gently (e.g., to 50°C) to initiate the reaction, which is often indicated by a temperature increase and disappearance of the iodine color.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition, continue to stir for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath (0-10°C) and slowly introduce an excess of crushed dry ice or bubble CO₂ gas through the solution.

  • Allow the mixture to warm to room temperature and stir for another hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Comparative Benchmarking

The selection of an optimal synthetic route depends on the specific requirements of the project, such as scale, available equipment, cost constraints, and purity requirements. The following table provides a side-by-side comparison of the discussed methods.

FeatureMethod 1: From 3,4-DifluoroanilineMethod 2: Acylation-OxidationMethod 3: Grignard Carboxylation
Starting Material 3,4-Difluoroaniline1-Chloro-3,4-difluorobenzene1-Bromo-2-chloro-4,5-difluorobenzene
Number of Steps 421 (from aryl bromide)
Reported Yield Moderate (Multi-step losses)Good to Excellent (e.g., 80% for similar process)[5]Good (e.g., ~80% for similar process)[3][4]
Key Reagents H₂SO₄, H₂O₂, CuCl₂, t-butyl nitrite [2]AlCl₃, Acetyl Chloride, NaOCl [6][5]Mg, Dry Ice, Anhydrous THF [3][4]
Pros - Uses a common starting material.- Well-established classical reactions.- High convergence (2 steps).- Uses inexpensive reagents.- Potentially high throughput.- Very direct route.- High atom economy in the carboxylation step.
Cons - Lengthy (4 steps).- Use of toxic/hazardous reagents.- Diazonium salt can be unstable.- Lower overall yield.- Friedel-Crafts can lack regioselectivity with other substrates.- Large amounts of AlCl₃ waste.- Haloform reaction produces chloroform byproduct.- Starting material (aryl bromide) may be expensive or require separate synthesis.- Requires strictly anhydrous conditions.- Grignard initiation can be difficult to scale up reliably.

Conclusion and Senior Scientist Recommendations

Each synthetic pathway to this compound presents a unique set of advantages and challenges.

  • Method 1 (From 3,4-Difluoroaniline) is a classic, albeit laborious, route. Its multi-step nature leads to a lower overall yield and involves potentially hazardous intermediates. This method is less favorable for large-scale industrial production but remains a viable option for small-scale synthesis where the starting material is readily available.

  • Method 2 (Acylation-Oxidation) stands out for its efficiency and convergence. With only two steps from a commercially available halobenzene, it is highly attractive for industrial applications. The use of inexpensive reagents like acetyl chloride and sodium hypochlorite further enhances its economic viability. [6][5]This route represents a robust and scalable option, provided the Friedel-Crafts acylation proceeds with the desired regioselectivity.

  • Method 3 (Grignard Carboxylation) offers the most direct conversion. Its primary limitation is the availability and cost of the requisite 1-bromo-2-chloro-4,5-difluorobenzene. For laboratory-scale synthesis where this precursor is accessible, this method is elegant and efficient. However, the stringent requirement for anhydrous conditions and the potential difficulties in initiating the Grignard reaction can pose challenges for large-scale, robust manufacturing. [4] Recommendation: For large-scale production where efficiency, cost, and throughput are paramount, the Acylation-Oxidation route (Method 2) is the most promising strategy. For rapid, small-scale synthesis, assuming the availability of the starting bromide, the Grignard Carboxylation route (Method 3) is an excellent choice. The multi-step route from aniline (Method 1) is generally the least preferred due to its length and lower overall efficiency.

References

  • Domagala, J. M., & Priebe, S. R. (1989). Process for preparing this compound. U.S. Patent No. 4,833,270A.
  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.). Google Patents.
  • Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (n.d.). Google Patents.
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (n.d.). Google Patents.
  • This compound: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 31, 2026, from [Link]

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (n.d.). Patsnap Eureka. Retrieved January 31, 2026, from [Link]

  • The preparation method of 4-chloro-2,5-difluorobenzoic acid. (n.d.). Google Patents.

Sources

Isomeric Purity Analysis of 2-Chloro-4,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals[1]

The Isomer Challenge in Fluorinated Benzoates

2-Chloro-4,5-difluorobenzoic acid (CAS: 110877-64-0) is a critical scaffold in the synthesis of fluoroquinolone antibiotics and bioactive heterocycles.[1] Its structural integrity—specifically the positioning of the chlorine and fluorine substituents—is non-negotiable.

In synthetic pathways involving electrophilic aromatic substitution or halogen exchange (HALEX), regioisomers such as 2-chloro-3,4-difluorobenzoic acid or 2-chloro-5,6-difluorobenzoic acid are common byproducts.[1] These isomers possess identical molecular weights (


 g/mol ) and similar polarities, making standard C18 HPLC separation difficult.[1]

This guide compares three analytical approaches to validate isomeric purity, ranking them by resolution power, throughput, and structural certainty.

Comparative Analysis of Methods

Method A: PFP-Modified HPLC (Recommended for Routine QC)

Standard C18 columns often fail to resolve positional isomers of fluorinated aromatics due to insufficient selectivity mechanisms.[1] The use of Pentafluorophenyl (PFP) stationary phases introduces


 interactions and halogen bonding, which are highly sensitive to the electron-density variations caused by isomer positioning.
  • Mechanism: Halogen-bonding selectivity.[1]

  • Best For: Routine purity testing, separating close-eluting regioisomers.[1]

  • Limitation: Requires specific column chemistry; higher cost than C18.[1]

Method B: GC-MS with Derivatization (Recommended for Trace Impurities)

Due to the carboxylic acid group, this compound requires derivatization (methylation or silylation) to be volatile.[1] Once derivatized, GC offers superior peak capacity compared to HPLC.[1]

  • Mechanism: Boiling point volatility + Mass fragmentation.[1]

  • Best For: Detecting trace levels (<0.05%) of volatile precursors (e.g., fluorobenzenes).[1]

  • Limitation: Time-consuming sample prep; thermal instability risk.[1]

Method C: F qNMR (The "Gold Standard" for Structure)

With no need for reference standards of every potential impurity, Quantitative


F NMR (qNMR) relies on the distinct chemical shifts of fluorine atoms, which vary significantly based on their ortho/meta/para environment relative to the carboxyl and chlorine groups.
  • Mechanism: Nuclear magnetic resonance of

    
    F nuclei.[1][2][3][4][5]
    
  • Best For: Absolute quantification without impurity standards; structural validation.[1]

  • Limitation: Lower sensitivity (LOD ~0.1%); requires high-field instrument (400 MHz+).

Summary Comparison Table
FeatureHPLC-UV (PFP Phase)GC-MS (Derivatized)

F qNMR
Specificity High (with correct column)Very HighAbsolute (Structural)
Sensitivity (LOD) High (<0.01%)Very High (<0.005%)Moderate (~0.1%)
Throughput High (10-20 min/run)Medium (30+ min incl.[1] prep)Low (10-15 min/run)
Standard Req. Requires isomer standardsRequires isomer standardsNo impurity standards needed
Primary Use Batch Release / QCProcess Impurity TrackingReference Standard Qualification

Analytical Decision Framework

The following decision tree illustrates when to deploy each method during the drug development lifecycle.

DecisionTree Start Sample Received: This compound IsReference Is this a Reference Standard or First Batch? Start->IsReference RoutineQC Is this Routine QC (Batch Release)? IsReference->RoutineQC No NMR Method C: 19F qNMR (Validate Structure & Purity) IsReference->NMR Yes HPLC Method A: PFP-HPLC (High Throughput) RoutineQC->HPLC Yes (>98% purity expected) GC Method B: GC-MS (Trace Analysis) RoutineQC->GC No (Process optimization) NMR->HPLC Transfer values to routine method

Figure 1: Analytical workflow for selecting the appropriate methodology based on the stage of development.

Detailed Experimental Protocols

Protocol A: High-Resolution Separation using PFP-HPLC

Rationale: The PFP phase interacts strongly with the electron-deficient aromatic ring, providing separation leverage that C18 lacks.[1]

Equipment: HPLC/UHPLC with PDA detector (Agilent 1290 or Waters H-Class). Column: ACE C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm).[1]

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Critical for consistent fluorinated selectivity).

  • Detection: UV @ 230 nm (primary) and 254 nm.[1]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 15.0 min: 60% B[1]

    • 15.1 min: 90% B (Wash)[1]

    • 20.0 min: 10% B (Re-equilibrate)

System Suitability Criteria:

  • Resolution (

    
    ) between 2-Chloro-4,5-difluoro and 2-Chloro-3,4-difluoro isomer > 2.0.[1]
    
  • Tailing Factor: 0.8 – 1.2.[1]

Protocol B: F qNMR for Absolute Purity

Rationale: Fluorine chemical shifts are highly sensitive to the "ortho effect."[1] The 4,5-difluoro pattern is distinct from 3,4-difluoro or 2,5-difluoro isomers.[1]

Equipment: 400 MHz (or higher) NMR Spectrometer with


F probe.
Solvent:  DMSO-

(prevents aggregation and ensures solubility).[1] Internal Standard:

-Trifluorotoluene (TFT) or 4,4'-Difluorobenzophenone (must be non-reactive).[1]

Procedure:

  • Preparation: Weigh ~20 mg of sample and ~10 mg of Internal Standard (IS) precisely (to 0.01 mg) into a vial. Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition Parameters:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 10–20 seconds for F nuclei).[1]
    • Scans: 64 (for S/N > 150).

    • Spectral Width: Sufficient to cover -50 to -200 ppm.[1]

  • Processing:

    • Phase correction: Manual.[1]

    • Baseline correction: Polynomial (ABS).

    • Integration: Integrate the signal for the target molecule (

      
      ) and the IS (
      
      
      
      ).

Calculation:



Where 

= number of F nuclei,

= Molecular Weight,

= Weight.[1][2][6]

Method Development Workflow (HPLC)

When adapting the HPLC method for new impurities, follow this optimization loop.

HPLC_Workflow Screen Step 1: Column Screening (C18 vs PFP vs Phenyl-Hexyl) MobilePhase Step 2: Modifier Selection (Formic Acid vs TFA vs Phosphate) Screen->MobilePhase Gradient Step 3: Gradient Optimization (Slope & Temperature) MobilePhase->Gradient Validate Step 4: Validation (Linearity, Accuracy, LOQ) Gradient->Validate Validate->Screen If Rs < 1.5

Figure 2: Step-wise optimization strategy for HPLC method development.

References

  • Separation of Fluorobenzoic Acids: Separation and identification of difluorobenzoic acids by HPLC/MS. University of Nevada, Las Vegas. (1996).[1] [Link]

  • NMR Methodology: 19F NMR Analysis of Fluoroorganic Compounds. Hebrew University of Jerusalem / Thermo Fisher Scientific.[1] [Link][1]

  • Chemical Safety & Data: PubChem Compound Summary for CID 737171: this compound. National Center for Biotechnology Information (2025).[1] [Link]

Sources

Head-to-Head Comparison: Catalytic Architectures for 2-Chloro-4,5-difluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4,5-difluorobenzoic acid (CAS 110877-64-0) is a critical scaffold in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin, Sparfloxacin) and high-performance agrochemicals. Its synthesis is defined by the challenge of preserving the regiochemistry of the fluorine atoms while installing the carboxyl group.

This guide provides a technical comparison of the three dominant catalytic methodologies: Aerobic Radical Oxidation (Co/Mn) , Palladium-Catalyzed Carbonylation , and Acid-Mediated Hydrolysis . We analyze these routes based on atom economy, scalability, and catalytic efficiency to assist process chemists in selecting the optimal pathway for their specific scale and purity requirements.

Part 1: Strategic Route Analysis

Aerobic Radical Oxidation (The Industrial Standard)
  • Catalyst System: Cobalt(II) Acetate / Manganese(II) Acetate / Bromide (Co/Mn/Br) - The "Amoco" System.

  • Mechanism: Free-radical chain reaction. The metal centers cycle between M(II) and M(III) states, generating benzyl radicals that trap molecular oxygen.

  • Precursor: 2-Chloro-4,5-difluorotoluene.

  • Verdict: Best for Multi-Kilogram to Ton Scale . It utilizes air as the oxidant, offering the highest atom economy and lowest raw material cost. However, it requires specialized high-pressure reactors (titanium or Hastelloy) to handle corrosive bromide/acetic acid mixtures at high temperatures.

Palladium-Catalyzed Carbonylation (The Precision Route)
  • Catalyst System: Pd(OAc)₂ / Xantphos or Pd(PPh₃)₄.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition to the aryl halide, CO insertion, and nucleophilic displacement by water/hydroxide.

  • Precursor: 1-Bromo-2-chloro-4,5-difluorobenzene.

  • Verdict: Best for High-Value/Late-Stage Synthesis . It operates under milder conditions than oxidation and avoids the harsh acidic environment. It is ideal when the aryl bromide is more accessible than the toluene derivative or when functional group tolerance is a concern.

Acid-Mediated Hydrolysis (The Robust Baseline)
  • Catalyst System: Concentrated H₂SO₄ (Brønsted Acid Catalyst).

  • Mechanism: Protonation of the nitrile nitrogen followed by water attack (Pinner reaction mechanism).

  • Precursor: 2-Chloro-4,5-difluorobenzonitrile.

  • Verdict: Best for Lab to Pilot Scale . Extremely reliable and robust. It avoids heavy metals and high-pressure gases but generates stoichiometric ammonium salt waste, limiting its "Green Chemistry" score.

Part 2: Performance Metrics & Decision Matrix

MetricAerobic Oxidation (Co/Mn/Br)Pd-CarbonylationAcid Hydrolysis
Catalyst Type Homogeneous Radical CatalystTransition Metal ComplexBrønsted Acid
Atom Economy High (Uses O₂ from air)High (Uses CO gas)Medium (Loss of NH₃)
Reaction Temp 120°C – 160°C80°C – 100°C100°C – 130°C
Pressure 20 – 30 bar (Air)1 – 10 bar (CO)Ambient
Yield 85 – 92%88 – 95%90 – 95%
Scalability Excellent (Continuous Flow possible)Good (Requires CO safety)Good (Batch)
Cost Driver Reactor Metallurgy (Corrosion)Palladium CatalystWaste Disposal (Salts)

Part 3: Visualizing the Synthetic Landscape

The following diagram maps the convergent pathways to the target acid, highlighting the specific catalytic entry points.

SyntheticPathways Target This compound (CAS 110877-64-0) Toluene 2-Chloro-4,5-difluorotoluene Oxidation Aerobic Oxidation Cat: Co(OAc)2/Mn(OAc)2/NaBr O2, AcOH, 130°C Toluene->Oxidation Bromide 1-Bromo-2-chloro-4,5-difluorobenzene Carbonylation Carbonylation Cat: Pd(OAc)2 / Xantphos CO (5 bar), H2O, Et3N Bromide->Carbonylation Nitrile 2-Chloro-4,5-difluorobenzonitrile Hydrolysis Acid Hydrolysis Cat: H2SO4 (90%) 100°C, 4h Nitrile->Hydrolysis Acetophenone 2-Chloro-4,5-difluoroacetophenone Haloform Haloform Reaction Reagent: NaOCl (Bleach) (Non-Catalytic) Acetophenone->Haloform Oxidation->Target Radical Chain Carbonylation->Target Pd Cycle Hydrolysis->Target Pinner Mech Haloform->Target Oxidation

Figure 1: Convergent synthetic network for this compound showing catalytic and reagent-based entry points.

Part 4: Detailed Experimental Protocols

Protocol A: Co/Mn/Br Catalyzed Aerobic Oxidation

Adapted from industrial toluene oxidation standards (e.g., Amoco Process).

Rationale: The synergy between Cobalt and Manganese allows for a "step-down" oxidation where Co(III) oxidizes the substrate and Mn(II) moderates the activity, preventing over-oxidation. Bromide acts as a radical carrier.

  • Setup: Use a high-pressure Hastelloy autoclave equipped with a gas inlet, mechanical stirrer, and heating jacket.

  • Charge: Load 2-chloro-4,5-difluorotoluene (1.0 equiv) into the reactor. Add Glacial Acetic Acid (solvent, 5-10 volumes).

  • Catalyst Addition: Add Co(OAc)₂·4H₂O (1.0 mol%), Mn(OAc)₂·4H₂O (0.3 mol%), and NaBr (2.0 mol%).

  • Reaction: Pressurize with Air to 20 bar. Heat to 140°C . Maintain air flow to replenish O₂ while venting N₂/CO₂. Stir vigorously (mass transfer limited).

  • Workup: Cool to room temperature. The product often crystallizes directly from the acetic acid upon cooling. Filter the solid.

  • Purification: Recrystallize from water/acetic acid or toluene.

    • Target Yield: 88-92%

    • Critical Control Point: Water concentration must be kept low (<5%) to prevent catalyst deactivation.

Protocol B: Palladium-Catalyzed Carbonylation

Based on general protocols for electron-deficient aryl halides.

Rationale: Xantphos is a bidentate ligand with a wide bite angle, which favors the reductive elimination step of the bulky acid product.

  • Setup: Use a stainless steel autoclave or a heavy-walled glass pressure vessel.

  • Charge: Dissolve 1-bromo-2-chloro-4,5-difluorobenzene (10 mmol) in 1,4-Dioxane/Water (4:1 ratio, 20 mL).

  • Catalyst: Add Pd(OAc)₂ (1 mol%) and Xantphos (1.5 mol%). Add Triethylamine (2.0 equiv) as the base to neutralize HBr.

  • Reaction: Purge with CO (3x). Pressurize to 5 bar (75 psi) with CO. Heat to 90°C for 12 hours.

  • Workup: Vent CO carefully. Dilute with water and wash with Ethyl Acetate (to remove non-acidic impurities). Acidify the aqueous layer with HCl to pH 1-2.

  • Isolation: Extract the precipitated acid with Ethyl Acetate, dry over MgSO₄, and concentrate.

    • Target Yield: >90%[1][2]

    • Note: Strictly anaerobic conditions are required during catalyst loading.

Protocol C: Acid-Catalyzed Hydrolysis of Nitrile

A robust, metal-free alternative.

  • Setup: Round-bottom flask with reflux condenser.

  • Charge: Mix 2-chloro-4,5-difluorobenzonitrile (1.0 equiv) with 70% H₂SO₄ (10 volumes).

  • Reaction: Heat to 130°C for 6-8 hours. Monitor by HPLC for disappearance of the nitrile peak.

  • Quench: Pour the hot reaction mixture onto crushed ice. The acid precipitates as a white solid.[3]

  • Purification: Filter and wash with cold water until the filtrate is neutral.

    • Target Yield: 93-95%

Part 5: Mechanistic Visualization (Pd-Carbonylation)

Understanding the catalytic cycle is essential for troubleshooting the carbonylation route.

CatalyticCycle Pd0 Ln-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br COInsert CO Insertion (Ar-Pd-CO-Br) OxAdd->COInsert + CO NuAttack Nucleophilic Attack (H2O/OH-) COInsert->NuAttack + H2O / - HBr RedElim Reductive Elimination (Product Release) NuAttack->RedElim Pd-Acyl Species RedElim->Pd0 Regeneration

Figure 2: The Palladium(0)/Palladium(II) catalytic cycle for the hydroxycarbonylation of aryl halides.

References

  • Li, Z., & Huang, N. (1996). Syntheses of this compound. Organic Preparations and Procedures International, 28(2), 245–246.[4] Link

  • Fifolt, M. J., & Foster, A. M. (1982). US Patent 4,374,266: Process for the preparation of fluoro-substituted benzoic acids. United States Patent and Trademark Office. Link

  • Beller, M., et al. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition, 48(23), 4114-4133.[5] Link

  • Zhao, H. Y., et al. (2016).[6] Carbonylation of Difluoroalkyl Bromides Catalyzed by Palladium. Angewandte Chemie International Edition, 55(35), 10401-10405.[6] Link

  • Grogg, P. (1989). EP0176026B1: Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.[7] European Patent Office. Link

Sources

Introduction: The Critical Role of 2-Chloro-4,5-difluorobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Authoritative Guide to Reference Standards for the Analysis of 2-Chloro-4,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a key building block in the synthesis of various pharmaceuticals, most notably in the development of modern antibacterial agents like fluoroquinolones.[1] Its specific structure, featuring a chlorinated and difluorinated phenyl ring, imparts unique chemical properties that are leveraged to create potent and effective active pharmaceutical ingredients (APIs). The purity and quality of this intermediate are paramount, as any impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final drug product.

This guide provides a comprehensive comparison of reference standards and analytical methodologies for the robust analysis of this compound. We will delve into the nuances of selecting an appropriate reference standard, compare the primary analytical techniques for quantification and impurity profiling, and provide detailed, field-proven experimental protocols.

Selecting a High-Quality Reference Standard: The Foundation of Accurate Analysis

The reference standard is the cornerstone of any quantitative analytical method. Its purity and characterization directly impact the accuracy and reliability of the results. When sourcing a reference standard for this compound (CAS No. 110877-64-0), it is crucial to obtain a comprehensive Certificate of Analysis (CoA).

Key Parameters on a Certificate of Analysis (CoA)

A reliable CoA for a this compound reference standard should include the following information:

ParameterTypical SpecificationImportance & Rationale
Identity Confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS)Orthogonal methods provide unequivocal confirmation of the chemical structure, ensuring you are working with the correct molecule.[2]
Purity (Assay) ≥ 99.0% (typically by HPLC or GC)A high-purity standard is essential for accurate quantification of the target analyte in samples. The method used for the assay (e.g., mass balance, quantitative NMR) should be specified.
Water Content ≤ 0.5% (by Karl Fischer Titration)Water content can affect the accurate weighing of the standard and should be accounted for in the preparation of standard solutions.
Residual Solvents As per ICH Q3C guidelines or specified (by Headspace GC)Residual solvents from the synthesis and purification process are common impurities that must be controlled, especially for pharmaceutical applications.
Inorganic Impurities Report of elemental analysis or residue on ignitionProvides information about non-volatile inorganic impurities.
Melting Point 103-106 °CA sharp melting point range is a good indicator of purity.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or trace-level detection. The most common and effective methods for analyzing fluorinated benzoic acids are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology Comparison
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity in a liquid mobile phase.Separation based on volatility and polarity in a gaseous mobile phase.Separation by liquid chromatography followed by highly selective mass-based detection.
Primary Use Case Routine purity testing, assay, and quantification.Analysis of volatile impurities and when derivatization is feasible.Trace-level quantification and structural elucidation of unknown impurities.
Sample Preparation Simple dissolution in a suitable solvent.Often requires derivatization to increase volatility and thermal stability.[3]Simple dissolution, minimal cleanup required.[4]
Advantages Robust, reproducible, and widely available. Suitable for non-volatile compounds.High resolution and sensitivity, especially with a mass spectrometer (MS) detector.Exceptional sensitivity (down to µg/L levels) and selectivity.[4]
Limitations Lower sensitivity compared to LC-MS/MS.Not suitable for thermally labile or non-volatile compounds without derivatization.Higher equipment cost and complexity.

Experimental Protocols: A Practical Guide

Here, we provide a detailed protocol for the analysis of this compound using a standard High-Performance Liquid Chromatography (HPLC) method, which is a robust and widely accessible technique.

Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Reference Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Inject Standard Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Sample Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calculation Quantification & Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for HPLC analysis.

Step-by-Step HPLC Protocol

1. Preparation of Standard Solution:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve in a 100 mL volumetric flask using a diluent (e.g., Acetonitrile:Water 50:50 v/v) to obtain a concentration of about 100 µg/mL.

  • Ensure the standard is fully dissolved using sonication if necessary.

2. Preparation of Sample Solution:

  • Accurately weigh an amount of the sample expected to contain about 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask and dilute with the same diluent as the standard.

3. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile, water, and an acid modifier (e.g., trifluoroacetic acid or citric acid) is often effective for related compounds.[5] A good starting point is:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-15 min: 30% B to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% B to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 272 nm[5]

  • Injection Volume: 10 µL

4. System Suitability:

  • Perform five replicate injections of the standard solution.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

5. Analysis and Calculation:

  • Inject the standard and sample solutions.

  • Identify the peak for this compound based on the retention time from the standard injection.

  • Calculate the assay of the sample using the following formula: Assay (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Impurity Profiling: Understanding the Synthesis Route

Knowledge of the synthetic pathway of this compound is crucial for predicting and identifying potential impurities. Common synthesis routes may involve steps like chlorination, nitration, and hydrolysis.[1][6]

Potential Process-Related Impurities:
  • Starting Materials: Unreacted starting materials such as 2-chloro-4-fluorotoluene.[6]

  • Isomeric Impurities: Positional isomers that may form during the synthesis (e.g., other chloro-difluorobenzoic acid isomers).

  • Intermediates: Incompletely reacted intermediates from the synthetic steps.

  • By-products: Compounds formed from side reactions.

The analytical method should be capable of separating these potential impurities from the main component peak. A forced degradation study can also be valuable to understand the stability of the molecule and identify potential degradation products.

Decision Logic for Method Selection

The choice of analytical technique is driven by the specific analytical goal.

Method_Selection Start What is the analytical goal? Goal1 Routine Purity / Assay Start->Goal1 Goal2 Trace Level Analysis Start->Goal2 Goal3 Unknown Impurity ID Start->Goal3 Goal4 Volatile Impurities Start->Goal4 Method1 Use HPLC-UV Goal1->Method1 Method2 Use LC-MS/MS Goal2->Method2 Goal3->Method2 Method3 Use GC-MS (with derivatization) Goal4->Method3

Caption: Decision tree for analytical method selection.

Conclusion

The accurate analysis of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a framework for selecting high-quality reference standards and choosing the most appropriate analytical methodology. By implementing robust, well-validated methods and understanding the potential impurity profile, researchers and drug development professionals can confidently assess the quality of this vital chemical intermediate. The provided HPLC protocol serves as a solid starting point for developing in-house methods tailored to specific needs.

References

  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]

  • ZORA. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. [Link]

  • Google Patents. (CN101066943A). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

  • Google Patents. (CN114790139A).
  • PubChem. This compound. [Link]

  • ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]

  • Google Patents. (CN107698942A). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • CBSE Academic. CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26) Rationale. [Link]

  • Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11–16. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a crucial building block in pharmaceutical and agrochemical synthesis, 2-Chloro-4,5-difluorobenzoic acid is a common reagent in advanced research laboratories. However, its utility is matched by its hazardous characteristics, which demand a rigorous and informed approach to its handling and disposal. This guide provides an in-depth, procedural framework for the safe management of this compound, moving beyond simple checklists to explain the scientific rationale behind each critical step. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship.

Section 1: Hazard Identification & Risk Assessment

A thorough understanding of the inherent risks is the first step in safe chemical handling. This compound is a multi-hazard substance, and its disposal plan must be built upon a comprehensive risk assessment. The compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate the necessary precautions.

These classifications underscore that exposure can cause significant harm through multiple routes—ingestion, skin contact, or eye contact.[1][2] Furthermore, its potential for respiratory irritation necessitates handling in a controlled environment.[3]

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2H318/H319: Causes serious eye damage/irritation.[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[3]
Hazardous to the Aquatic EnvironmentAcute 2H402: Harmful to aquatic life.[1]

Section 2: Pre-Disposal Safety Protocols: Engineering Controls & PPE

Before any handling or disposal begins, the immediate work environment must be prepared to mitigate exposure risks. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls : All handling of this compound, including weighing, transfers, and packaging for disposal, must be conducted within a certified chemical fume hood.[4][5] This is the primary line of defense to prevent the inhalation of dust particles and any potential vapors.[5] The laboratory should also be equipped with an accessible eyewash station and safety shower.[4][5]

Personal Protective Equipment (PPE) : The selection of PPE is critical and must be based on the specific hazards of the chemical. Standard laboratory attire (long pants, closed-toe shoes, and a lab coat) is mandatory. The following table details the specific PPE required.

Protection Type Specification Rationale & Causality
Hand Protection Nitrile or Neoprene GlovesProvides protection against splashes and incidental contact.[6] For prolonged handling or spill cleanup, consider heavier-duty gloves like Butyl rubber, but be aware that Butyl does not perform well with some halogenated solvents.[6] Always check the manufacturer's chemical resistance chart.[7][8][9]
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles are essential to protect against dust particles and splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as spill cleanup. This is mandated by OSHA regulations for handling corrosive or irritating substances.[4]
Respiratory Protection NIOSH-approved RespiratorA respirator may be required if engineering controls are insufficient or during a large spill cleanup.[5] The type (e.g., N95 for particulates or a respirator with organic vapor/acid gas cartridges) must be chosen based on a formal risk assessment.
Protective Clothing Chemical-resistant Apron or GownWorn over a standard lab coat, this provides an additional barrier to protect against splashes and contamination of personal clothing.[5]

Section 3: Waste Management Workflow

Proper disposal is a process, not a single action. It begins the moment the chemical is deemed waste and continues until its final destruction. The following workflow diagram and protocols outline the necessary steps for safe management within the laboratory.

G Workflow for Safe Disposal of this compound Waste cluster_0 cluster_1 cluster_2 A Waste Generated (Solid Residue, Contaminated Labware) B Is material a small spill? A->B C STEP 1: Segregate Waste Place in dedicated, labeled container. Do not mix with other waste streams. B->C No F Follow Spill Cleanup Protocol (See Protocol Below) B->F Yes D STEP 2: Securely Contain Keep container closed when not in use. Store in a designated satellite accumulation area. C->D E STEP 3: Await Pickup Arrange for collection by institutional Environmental Health & Safety (EHS). D->E H Final Disposal by Licensed Facility (High-Temperature Incineration) E->H G Package Cleanup Debris Collect all contaminated absorbents and PPE into a sealed, labeled hazardous waste bag. F->G G->D

Caption: Workflow for the safe handling and disposal of this compound waste.

Experimental Protocol 1: Waste Segregation & Collection

This protocol covers the routine collection of waste generated from experiments, such as residual solids or contaminated items (e.g., weigh boats, gloves, pipette tips).

  • Designate a Waste Container : Use a dedicated, chemically resistant, and sealable container clearly labeled "Hazardous Waste: this compound". Include the full chemical name and relevant hazard pictograms.

  • Segregate Waste : Do not mix this waste with other chemical waste streams, especially solvents or bases, to avoid unintended reactions.

  • Transfer Waste : Carefully transfer solid waste into the designated container using appropriate tools (spatulas, funnels) to minimize dust generation.[4] All transfers must occur inside a fume hood.

  • Contain Contaminated Items : Place grossly contaminated disposable items (e.g., gloves, weigh paper) directly into the waste container.

  • Secure Storage : Keep the waste container tightly sealed when not in use.[4][5] Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents and bases.[2]

Experimental Protocol 2: Small Spill & Decontamination Procedure

This protocol is for small, manageable spills (typically <100g) that can be handled by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Alert & Isolate : Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Don PPE : If not already wearing it, don the full PPE suite as described in Section 2, including a face shield and double gloves (nitrile).

  • Contain the Spill : Prevent the spread of the solid material. If a liquid solution is spilled, create a dike around it using a non-combustible absorbent material like vermiculite, sand, or kitty litter.[10][11][12]

  • Absorb and Collect : Gently cover the spilled material with the absorbent.[11][13] Avoid creating dust.[4][14] Once the material is absorbed, carefully sweep or scoop it up using spark-proof tools and place it into a labeled hazardous waste bag or container.[5][14]

  • Decontaminate the Surface : Wipe the spill area with a cloth or paper towel dampened with a mild soap and water solution.[11][13]

  • Package Waste : Place all used absorbent materials, contaminated gloves, and cleaning materials into the hazardous waste container.[13] Seal the container.

  • Final Steps : Wash hands thoroughly with soap and water after removing PPE. Report the spill to your laboratory supervisor or EHS department as per institutional policy.

Section 4: The Terminal Disposal Pathway: Incineration

The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration at a licensed chemical destruction facility.[15] This is the standard for halogenated organic wastes according to the U.S. Environmental Protection Agency (EPA).[16]

Causality : Halogenated aromatic compounds are persistent and can be toxic to aquatic life.[1] Landfilling is not a viable option as the compound could leach into the environment. The chemical and thermal stability of the carbon-chlorine and carbon-fluorine bonds requires the high temperatures (>900 °C) achieved during incineration to ensure complete molecular destruction.[17][18]

This process converts the organic material into carbon dioxide and water. Critically, the chlorine and fluorine atoms are converted into acidic gases, primarily hydrogen chloride (HCl) and hydrogen fluoride (HF).[19] Licensed incineration facilities are equipped with advanced flue gas scrubbing systems that neutralize these corrosive and toxic gases before they are released into the atmosphere, thereby preventing air pollution and acid rain.[15][19]

Section 5: Regulatory Compliance

All disposal procedures must align with local, state, and federal regulations. In the United States, two primary agencies govern this process:

  • Occupational Safety and Health Administration (OSHA) : OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers provide information and training to workers about the hazards of chemicals in the workplace.[20] Following the protocols in this guide is a key part of fulfilling this requirement.

  • Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste.[5] Chemical waste generators must correctly classify their waste to ensure it is sent to an appropriate treatment, storage, and disposal facility (TSDF).[5]

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible scientific research. By understanding the compound's hazards, implementing robust safety protocols, and adhering to a systematic waste management workflow, researchers can protect themselves, their colleagues, and the environment. The guiding principles are simple: contain, segregate, label, and transfer waste to qualified professionals for its final, safe destruction.

References

  • Material Safety Data Sheet - 4-Fluorobenzoic acid, 99%. Cole-Parmer.

  • 4-CHLORO-2,5-DIFLUOROBENZOIC ACID SDS, 132794-07-1 Safety Data Sheets. Echemi.

  • 2-Amino-4,5-difluorobenzoic acid Safety Data Sheet. Synquest Labs.

  • Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. Cole-Parmer.

  • SAFETY DATA SHEET - 2-Chlorobenzoic acid. Sigma-Aldrich.

  • Safety Data Sheet - this compound. Aaronchem.

  • 4-Chloro-2,6-difluorobenzoic acid SDS, 196194-58-8 Safety Data Sheets. ECHEMI.

  • Hazardous Materials & Waste Management. University of California, San Francisco Safety Office.

  • SAFETY DATA SHEET - 2-Chloro-4-fluorobenzoic acid. Fisher Scientific.

  • Safety Data Sheet - KR-163PL. Manufacturer Source.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.

  • CHEMICAL SPILL PROCEDURES. Clarkson University.

  • Incinerators for chlorinated hydrocarbons and brine. ResearchGate.

  • Gloves Chemical Resistance Chart. Safety West.

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.

  • Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons. Climate and Ozone Protection Alliance - COPA.

  • Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems. John Zink Hamworthy Combustion.

  • PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. SUNY College of Optometry.

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration.

  • OSHA Glove Selection Chart. University of Washington Environmental Health and Safety.

  • Chemical Spill Clean-Up. TBEP Labs.

  • Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET - 2-Amino-4,5-difluorobenzoic acid. Fisher Scientific.

  • CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts.

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville.

  • Chloroaromatic formation in incineration processes. PubMed.

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.

  • Hand Protection Chemical Resistance Guide. University of California, Berkeley Environment, Health and Safety.

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube.

  • List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Cornell Law School Legal Information Institute.

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×

Retrosynthesis Analysis

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2-Chloro-4,5-difluorobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.